molecular formula C11H14ClN3O4S3 B1665744 Altizide CAS No. 133585-76-9

Altizide

货号: B1665744
CAS 编号: 133585-76-9
分子量: 383.9 g/mol
InChI 键: VGLGVJVUHYTIIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide is a benzothiadiazine.
Althiazide is an agent, also known as altizide, belonging to the class of thiazide diuretics with antihypertensive activity.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGVJVUHYTIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045857
Record name Althiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-16-9, 133562-97-7, 133585-76-9
Record name Althiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Althiazide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name althiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Althiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTIZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTIZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Altizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide (B1665742), a thiazide diuretic, exerts its primary pharmacological effect through the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the kidney. This targeted action disrupts the reabsorption of sodium and chloride ions, leading to increased urinary excretion of electrolytes and water. The resulting diuretic and natriuretic effects underpin its clinical utility in the management of hypertension and edema. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. While much of the specific quantitative data for this compound as a monotherapy is limited in publicly available literature, this guide synthesizes the established principles of thiazide diuretics with the existing research on this compound to provide a thorough understanding of its core mechanism of action.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

This compound belongs to the thiazide class of diuretics, which are cornerstone therapies for hypertension.[1][2] The principal molecular target of this compound is the Na+-Cl- cotransporter (NCC), a key protein responsible for the reabsorption of approximately 5-10% of filtered sodium chloride in the kidneys.[3]

The NCC is located on the apical membrane of the epithelial cells lining the DCT.[1] By inhibiting this transporter, this compound blocks the reabsorption of Na+ and Cl- from the tubular fluid back into the bloodstream.[1] This leads to an increase in the luminal concentration of these ions, which in turn osmotically retains water within the tubule, resulting in diuresis. The increased excretion of sodium (natriuresis) is a key factor in the antihypertensive effect of this compound. Initially, this leads to a reduction in plasma volume and cardiac output. With chronic use, the antihypertensive effect is maintained through a decrease in peripheral vascular resistance, although the precise mechanisms for this latter effect are still under investigation.[4]

Signaling Pathway of this compound Action

The interaction of this compound with the NCC is a direct inhibitory process at the luminal membrane of the DCT cells. The binding of this compound to the NCC is thought to be competitive with chloride ions and prevents the conformational changes necessary for the translocation of Na+ and Cl- across the cell membrane.[5]

cluster_lumen Tubular Lumen cluster_cell DCT Epithelial Cell cluster_interstitium Peritubular Interstitium (Bloodstream) This compound This compound NCC Na+-Cl- Cotransporter (NCC / SLC12A3) This compound->NCC Inhibits Na_Cl Na+ Cl- Na_Cl->NCC Transport Na_Cl_in Na+ Cl- NCC->Na_Cl_in Reabsorption Na_K_ATPase Na+/K+ ATPase Na_Cl_in->Na_K_ATPase Na+ transported out Na_out Na+ Na_K_ATPase->Na_out K_in K+ K_in->Na_K_ATPase start Start culture Culture hNCC-expressing HEK293 cells start->culture preincubate Pre-incubate with This compound/Vehicle culture->preincubate uptake Initiate uptake with 22Na+ and this compound preincubate->uptake terminate Terminate uptake and wash uptake->terminate lyse Lyse cells and measure radioactivity terminate->lyse analyze Analyze data and calculate IC50 lyse->analyze end End analyze->end start Start acclimatize Acclimatize rats in metabolic cages start->acclimatize fast Fast rats for 18 hours acclimatize->fast hydrate Hydrate with saline fast->hydrate dose Administer this compound or Vehicle hydrate->dose collect Collect urine over time dose->collect measure Measure urine volume and electrolytes collect->measure analyze Analyze and compare results measure->analyze end End analyze->end

References

Altizide Pharmacology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of Altizide (B1665742), a thiazide diuretic. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Mechanism of Action

This compound, a member of the thiazide diuretic class, exerts its primary pharmacological effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney.[1][2][3] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased urinary excretion of these ions and consequently water.[1][2][3] This diuretic action reduces plasma volume and cardiac output, contributing to its antihypertensive effect.[2] Over time, a secondary vasodilatory mechanism is also thought to contribute to the sustained blood pressure-lowering effect.[2]

The regulation of the Na+/Cl- cotransporter is a complex process involving a signaling cascade. The "With-No-Lysine" (WNK) kinases, specifically WNK1 and WNK4, play a crucial role in this pathway.[4][5] These kinases activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4][5][6] Activated SPAK and OSR1 then directly phosphorylate and activate the NCC, promoting sodium reabsorption.[4][6][7] Thiazide diuretics, including this compound, inhibit this final step of sodium and chloride influx through the NCC.[8] Aldosterone and Angiotensin II have also been shown to regulate the WNK-SPAK-NCC pathway, further highlighting its importance in blood pressure control.[4][9]

Signaling Pathway of Thiazide Diuretic Action

Mechanism of Action of this compound cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid NaCl_lumen Na+ Cl- NCC Na+/Cl- Cotransporter (NCC) NaCl_lumen->NCC Transport NaCl_cell Na+ Cl- This compound This compound This compound->NCC Inhibits WNKs WNK Kinases (WNK1, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates & Activates Na_K_ATPase Na+/K+ ATPase Na_interstitium Na+ Na_K_ATPase->Na_interstitium 3 Na+ out K_channel K+ Channel K_interstitium K+ K_channel->K_interstitium K+ out K_interstitium->Na_K_ATPase 2 K+ in

Caption: Signaling pathway of this compound's inhibitory action on the Na+/Cl- cotransporter in the distal convoluted tubule.

Pharmacokinetics

Pharmacokinetic data for this compound as a monotherapy is limited in publicly available literature. However, a study on the combination of this compound (15 mg) and spironolactone (B1682167) (25 mg) in healthy volunteers provides some insights.

Table 1: Pharmacokinetic Parameters of this compound (in combination with Spironolactone) [10]

Parameter1 Tablet (15 mg this compound)2 Tablets (30 mg this compound)
Tmax (hours) Not explicitly stated for this compoundNot explicitly stated for this compound
Mean Residence Time (MRT) (hours) 4.94 ± 1.145.31 ± 1.06

Data are presented as mean ± standard deviation.

Quantitative Data from Clinical Studies

This compound has been primarily studied in combination with the potassium-sparing diuretic, spironolactone, for the treatment of hypertension.

Table 2: Efficacy of this compound in Combination Therapy for Hypertension

Study DesignDrug CombinationThis compound DosageStudy DurationKey FindingsReference
Multicenter, open, nonrandomizedThis compound + Spironolactone15 mg once daily90 daysBlood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[11]
Multicenter studyThis compound + Spironolactone2 tablets/day (dosage per tablet not specified)45 daysMean systolic and diastolic blood pressure decreased by 15% and 14%, respectively.[12]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on general methodologies for evaluating thiazide diuretics, the following protocols can be outlined.

Preclinical Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical preclinical study to assess the antihypertensive effect of this compound.

  • Animal Model : Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization : Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with ad libitum access to standard chow and water.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

    • Group 2 (Low-Dose this compound): Administered this compound at a low dose (e.g., 5 mg/kg body weight), orally.

    • Group 3 (High-Dose this compound): Administered this compound at a high dose (e.g., 10 mg/kg body weight), orally.

    • Group 4 (Positive Control): Administered a standard antihypertensive drug (e.g., enalapril (B1671234) at 10 mg/kg), orally.

  • Drug Administration : Drugs are administered daily via oral gavage for a specified period (e.g., 4 weeks).

  • Blood Pressure Measurement : Systolic and diastolic blood pressure and heart rate are measured at regular intervals (e.g., weekly) using the tail-cuff method in conscious, pre-warmed rats. For continuous and more accurate measurements, radiotelemetry may be employed.

  • Biochemical Analysis : At the end of the study, blood and urine samples are collected to measure electrolyte levels (Na+, K+, Cl-), creatinine, and urea (B33335) to assess renal function and diuretic effect.

  • Data Analysis : Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments on blood pressure and biochemical parameters.

Experimental Workflow for Preclinical Antihypertensive Study

Preclinical Antihypertensive Efficacy Workflow start Start: Select SHR model acclimatization Acclimatization (1 week) start->acclimatization grouping Randomize into Experimental Groups (n=8-10/group) acclimatization->grouping treatment Daily Oral Gavage (4 weeks) grouping->treatment bp_measurement Weekly Blood Pressure Measurement (Tail-cuff/Telemetry) treatment->bp_measurement biochemistry End-of-study Biochemical Analysis (Blood & Urine) treatment->biochemistry bp_measurement->treatment analysis Statistical Analysis biochemistry->analysis end End: Efficacy & Safety Assessment analysis->end Clinical Trial Logical Flow for this compound in Hypertension screening Patient Screening (Inclusion/Exclusion Criteria) washout Placebo Washout (2-4 weeks) screening->washout randomization Randomization washout->randomization treatment_this compound Treatment Group: This compound randomization->treatment_this compound treatment_placebo Control Group: Placebo randomization->treatment_placebo follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 12) treatment_this compound->follow_up treatment_placebo->follow_up assessments Efficacy & Safety Assessments (BP, Labs, AEs) follow_up->assessments analysis Data Analysis follow_up->analysis assessments->follow_up

References

An In-depth Technical Guide to the Synthesis of Altizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, its pharmacological activity is derived from its ability to inhibit the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water. Chemically, this compound is 3-((allylthio)methyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. This guide provides a detailed overview of its synthesis pathway, including experimental protocols and quantitative data, intended for professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

  • Formation of the Hydrochlorothiazide (B1673439) Core : This involves the cyclization of a substituted benzene (B151609) derivative to form the foundational benzothiadiazine dioxide structure.

  • Functionalization at the 3-Position : The introduction of the characteristic allylthiomethyl group at the 3-position of the hydrochlorothiazide core.

A detailed breakdown of each stage is provided below.

Stage 1: Synthesis of the Hydrochlorothiazide Core

The key starting material for the synthesis of the hydrochlorothiazide core is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) . This compound undergoes a condensation reaction with an aldehyde, typically formaldehyde (B43269), to yield the cyclized product, hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide).

Experimental Protocol: Synthesis of Hydrochlorothiazide

This protocol is based on established methods for the synthesis of hydrochlorothiazide and related benzothiadiazine derivatives.

Materials:

  • 4-amino-6-chloro-1,3-benzenedisulfonamide

  • Paraformaldehyde

  • Hydrochloric acid (HCl)

  • Diethylene glycol dimethyl ether (diglyme)

  • Water

  • Activated charcoal

Procedure:

  • A suspension of 4-amino-6-chloro-1,3-benzenedisulfonamide and paraformaldehyde in a suitable non-aqueous solvent such as diethylene glycol dimethyl ether is prepared.

  • A solution of hydrogen chloride in an appropriate solvent (e.g., ethyl acetate) is added to the mixture.

  • The reaction mixture is heated. The exact temperature and reaction time can be optimized, but typical conditions involve heating to reflux.

  • Upon completion of the reaction, the mixture is cooled, and the crude hydrochlorothiazide is precipitated.

  • The crude product is collected by filtration and washed.

  • For purification, the crude hydrochlorothiazide can be recrystallized from water. Treatment with activated charcoal may be employed to remove colored impurities.

Quantitative Data:

ParameterValue
Starting Material4-amino-6-chloro-1,3-benzenedisulfonamide
ReagentParaformaldehyde
CatalystHydrochloric Acid
SolventDiethylene glycol dimethyl ether
Typical Yield46-80% (dependent on specific conditions and purification methods)

Stage 2: Synthesis of this compound via Functionalization of the Hydrochlorothiazide Core

The second stage of the synthesis involves the introduction of the allylthiomethyl group at the 3-position of the hydrochlorothiazide molecule. This is achieved through a Mannich-type reaction, which involves the aminoalkylation of an acidic proton located on a nitrogen atom. In this case, the nitrogen at the 2-position of the hydrochlorothiazide ring acts as the nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hydrochlorothiazide

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Allyl mercaptan (2-propene-1-thiol)

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Base (optional, to facilitate the reaction)

Procedure:

  • Hydrochlorothiazide is dissolved or suspended in a suitable solvent.

  • Allyl mercaptan is added to the mixture.

  • An aqueous solution of formaldehyde is then added, often dropwise, while maintaining the reaction at a controlled temperature.

  • The reaction mixture is stirred for a period of time to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product, this compound, is isolated from the reaction mixture. This may involve precipitation by the addition of water, followed by filtration.

  • The crude this compound is then purified, typically by recrystallization from a suitable solvent system.

Quantitative Data:

Visualizing the Synthesis Pathway

To further elucidate the chemical transformations, the following diagrams illustrate the core synthesis pathway of this compound.

Altizide_Synthesis cluster_0 Stage 1: Hydrochlorothiazide Core Synthesis cluster_1 Stage 2: this compound Synthesis Starting_Material 4-Amino-6-chloro-1,3-benzenedisulfonamide Product_1 Hydrochlorothiazide Starting_Material->Product_1 HCl, Heat Reagent_1 Paraformaldehyde Reagent_1->Product_1 Product_1_node Hydrochlorothiazide Final_Product This compound Product_1_node->Final_Product Reagent_2 Formaldehyde Reagent_2->Final_Product Reagent_3 Allyl Mercaptan Reagent_3->Final_Product

Caption: Overall synthesis pathway of this compound from 4-amino-6-chloro-1,3-benzenedisulfonamide.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Synthesis of Hydrochlorothiazide Reaction_1 Condensation Reaction: 4-amino-6-chloro-1,3-benzenedisulfonamide + Paraformaldehyde Start->Reaction_1 Isolation_1 Precipitation and Filtration of Crude Hydrochlorothiazide Reaction_1->Isolation_1 Purification_1 Recrystallization of Hydrochlorothiazide Isolation_1->Purification_1 Characterization_1 Analysis of Hydrochlorothiazide (TLC, HPLC, NMR) Purification_1->Characterization_1 Reaction_2 Mannich Reaction: Hydrochlorothiazide + Formaldehyde + Allyl Mercaptan Characterization_1->Reaction_2 Isolation_2 Precipitation and Filtration of Crude this compound Reaction_2->Isolation_2 Purification_2 Recrystallization of this compound Isolation_2->Purification_2 Final_Product Final Product: Pure this compound Purification_2->Final_Product Characterization_2 Final Analysis and Quality Control Final_Product->Characterization_2

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a multi-step process that begins with the formation of the hydrochlorothiazide core structure, followed by a key functionalization step to introduce the allylthiomethyl group. While the general principles of these reactions are well-understood in organic chemistry, the specific, optimized conditions for industrial-scale production are often proprietary. This guide provides a foundational understanding of the synthetic pathway, offering valuable insights for researchers and professionals involved in the development and manufacturing of this important diuretic agent. Further process development and optimization would be necessary to translate these laboratory-scale procedures into a robust and efficient manufacturing process.

Altizide: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

Altizide (B1665742), with the IUPAC name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a synthetic molecule belonging to the benzothiadiazine class of compounds.[3] Its chemical formula is C11H14ClN3O4S3, and it has a molar mass of 383.89 g/mol .[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the behavior of the molecule in biological systems and for the development of pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[3]
Synonyms Althiazide, CB 8093, P 1779[3]
CAS Number 5588-16-9[3]
Chemical Formula C11H14ClN3O4S3[3]
Molar Mass 383.89 g/mol [4]
Density 1.502 g/mL[3]
Boiling Point 625.8 °C[3]
Solubility Soluble in DMSO[5]
pKa1 (acidic) 8.89[6]
pKa2 (acidic) 10.88[6]
Structural Information

The chemical structure of this compound is characterized by a benzothiadiazine core, a sulfonamide group, a chlorine substituent, and an allylthiomethyl side chain. The stereochemistry at the C3 position of the dihydrothiadiazine ring is specified as (R).

Figure 1: Chemical Structure of this compound

Altizide_Structure cluster_benzothiadiazine Benzothiadiazine Core cluster_substituents Substituents N1 N C2 N3 N CH2SAllyl CH2-S-CH2-CH=CH2 C2->CH2SAllyl C4 C C4a C5 C C4a->C5 C6 C C5->C6 C7 C C6->C7 Cl Cl C6->Cl C8 C C7->C8 SO2NH2 SO2NH2 C7->SO2NH2 C8->C4a S9 S C8->S9 S9->N1 O10 O S9->O10 O11 O S9->O11

Caption: 2D representation of the chemical structure of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of this compound's specific physicochemical properties are not widely published. However, the following standard methodologies would be employed for their characterization.

Determination of Physicochemical Properties
  • Melting Point: The melting point would be determined using a digital melting point apparatus. A small, powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded.

  • Solubility: The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) would be determined by adding increasing amounts of the compound to a fixed volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution would then be measured, often using UV-Vis spectroscopy or HPLC.

  • pKa Determination: The acid dissociation constants (pKa) would be determined using potentiometric titration or UV-Vis spectrophotometry. For potentiometric titration, a solution of this compound would be titrated with a standard acid or base, and the pH would be monitored. The pKa values are then calculated from the titration curve.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further evidence for the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the this compound molecule, such as the sulfonamide (S=O and N-H stretching), amine (N-H stretching), and alkene (C=C stretching) groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and stereochemistry.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by acting on the kidneys.[1] Specifically, it inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron.[7][8] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these ions and water in the urine.[1]

Figure 2: Mechanism of Action of this compound

Altizide_MoA cluster_tubule Distal Convoluted Tubule cluster_effects Physiological Effects Lumen Tubular Lumen (Urine) Na_Cl_Symporter Na+/Cl- Symporter Lumen->Na_Cl_Symporter Na+, Cl- EpithelialCell Epithelial Cell Na_K_ATPase Na+/K+ ATPase EpithelialCell->Na_K_ATPase Na+ Blood Blood Blood->EpithelialCell K+ Increased_Excretion Increased Na+, Cl-, and Water Excretion This compound This compound This compound->Na_Cl_Symporter Inhibits Decreased_Volume Decreased Blood Volume Increased_Excretion->Decreased_Volume Decreased_BP Decreased Blood Pressure Decreased_Volume->Decreased_BP

Caption: Diagram illustrating the inhibition of the Na+/Cl- symporter by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and structure of this compound. The tabulated physicochemical data offer a quick and accessible reference for researchers. While specific experimental protocols for this compound are not detailed due to a lack of public availability, the standard analytical techniques for their determination have been outlined. The provided diagrams of the chemical structure and mechanism of action serve to visually summarize key aspects of this important diuretic agent. This information is intended to be a valuable resource for professionals involved in drug discovery, development, and research.

References

Altizide for Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Altizide (B1665742), a thiazide-like diuretic, for hypertension research. It covers its core mechanism of action, detailed experimental protocols, and quantitative data from preclinical and clinical studies, with a focus on its common use in combination therapy.

Core Mechanism of Action

This compound is a thiazide diuretic that primarily exerts its antihypertensive effect by inhibiting the Na+/Cl− cotransporter (NCC) in the distal convoluted tubule of the kidney.[1] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water (diuresis). The subsequent reduction in plasma volume and cardiac output contributes to the lowering of blood pressure.[1] Over time, a secondary vasodilatory mechanism is also believed to contribute to the sustained antihypertensive effect.[1]

While this compound has been studied as a monotherapy, a significant body of research focuses on its synergistic effects when combined with other antihypertensive agents, most notably the potassium-sparing diuretic, spironolactone (B1682167).[1] This combination enhances the natriuretic effect while mitigating the potassium loss often associated with thiazide diuretics.[1]

Signaling Pathway of Thiazide-Sensitive Na+/Cl- Cotransporter (NCC) Inhibition

The regulation of the Na+/Cl- cotransporter is a complex process involving a signaling cascade of With-No-Lysine (WNK) kinases. WNKs are a family of serine/threonine kinases that play a crucial role in maintaining electrolyte balance. WNK1 and WNK4 are key regulators of NCC activity. This compound, by inhibiting NCC, interferes with this signaling pathway, leading to its diuretic and antihypertensive effects.

cluster_dct_cell Distal Convoluted Tubule Cell WNK4 WNK4 NCC Na+/Cl- Cotransporter (NCC) WNK4->NCC inhibits WNK1 WNK1 WNK1->WNK4 inhibits NaCl_reabsorption NaCl Reabsorption NCC->NaCl_reabsorption mediates This compound This compound This compound->NCC inhibits Diuresis Increased Diuresis & Natriuresis NaCl_reabsorption->Diuresis inhibition leads to

Mechanism of this compound action on the NCC signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models
Animal ModelDrug CombinationThis compound DosageDosing RouteStudy DurationKey Findings
Spontaneously Hypertensive Rats (SHR)This compound Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.[1]
Fructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.[1]
Table 2: Clinical Efficacy of this compound in Combination with Spironolactone for Hypertension
Study TypeDrug CombinationThis compound DosageDosing FrequencyStudy DurationKey Findings
Multicenter, open, nonrandomizedThis compound + Spironolactone15 mgOnce daily90 daysBlood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[1]
Multicenter studyThis compound + Spironolactone30 mg (2 tablets)Once daily45 daysMean systolic and diastolic blood pressure decreased by 15% and 14%, respectively, from baseline.
Multicenter studyThis compound + Spironolactone + Clonidine1-2 tablets/dayOnce dailyNot specifiedSystolic and diastolic blood pressure decreased by 16.6% and 18%, respectively, from baseline.
Randomized, double-blind, parallel-groupThis compound + SpironolactoneNot specifiedNot specified8 weeksDecreased blood pressure significantly and to a similar extent as enalapril. More effective in decreasing supine diastolic BP in patients older than 50.
Double-blind, parallel-groupThis compound + Spironolactone15 mgOnce daily4 monthsProduced an identical significant drop in systolic pressure as enalapril. Enalapril was more efficacious in reducing diastolic pressure at 4 months (17% vs. 12% reduction).
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)
DosageTmax (hours)Mean Residence Time (MRT) (hours)
15 mg (1 tablet)Not Specified4.94 ± 1.14
30 mg (2 tablets)Not Specified5.31 ± 1.06

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research.

Preclinical Evaluation in Spontaneously Hypertensive Rat (SHR) Model

This protocol outlines a typical preclinical study to evaluate the antihypertensive effect of this compound in a well-established animal model of hypertension.[1]

3.1.1. Animal Model and Acclimatization

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.[1]

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with ad libitum access to standard chow and water.[1]

3.1.2. Experimental Groups

  • Group 1 (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose) orally.[1]

  • Group 2 (this compound Monotherapy): Administered this compound at a specified dose (e.g., 10 mg/kg) via oral gavage.[1]

  • Group 3 (Combination Therapy): Administered this compound in combination with another antihypertensive agent (e.g., spironolactone) at specified doses.[1]

  • (Note: The number of animals per group is typically 8-10 for statistical significance.)[1]

3.1.3. Blood Pressure Measurement

  • Systolic blood pressure and heart rate are measured at baseline and at regular intervals throughout the study (e.g., weekly) using the tail-cuff method in conscious, pre-warmed rats.

3.1.4. Data Analysis

  • Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for comparison between groups. A p-value of less than 0.05 is considered statistically significant.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimatization Acclimatize SHRs Grouping Randomize into Groups Acclimatization->Grouping Baseline Baseline BP Measurement Grouping->Baseline Dosing Daily Oral Dosing Baseline->Dosing Monitoring Weekly BP Monitoring Dosing->Monitoring 4 weeks Monitoring->Dosing FinalBP Final BP Measurement Monitoring->FinalBP Stats Statistical Analysis FinalBP->Stats Results Results Interpretation Stats->Results

Workflow for preclinical evaluation of this compound in SHRs.
Clinical Trial Protocol for Combination Therapy

This section describes a typical protocol for a multicenter, open, non-randomized clinical trial evaluating the efficacy and safety of an this compound and spironolactone combination.[1]

3.2.1. Patient Population

  • Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

  • Exclusion criteria may include secondary hypertension, severe renal or hepatic impairment, and contraindications to diuretics.

3.2.2. Study Design

  • Phase 1 (Initial Treatment): Patients receive a fixed-dose combination of this compound (e.g., 15 mg) and spironolactone (e.g., 25 mg) once daily for a specified period (e.g., 45 days).[1]

  • Phase 2 (Dose Adjustment): Non-responders (patients whose blood pressure is not normalized) have their dose doubled for the remainder of the study (e.g., up to 90 days).[1]

3.2.3. Efficacy and Safety Assessments

  • Blood pressure is measured at baseline and at regular follow-up visits.

  • Safety is monitored through the recording of adverse events and laboratory tests (e.g., serum electrolytes, creatinine, uric acid) at baseline and at the end of the study.

cluster_enrollment Patient Enrollment cluster_treatment Treatment Protocol Screening Screening & Baseline Assessment InitialDose Initial Dose (Day 1-45) Screening->InitialDose Midpoint Assessment at Day 45 InitialDose->Midpoint DoseDouble Dose Doubling for Non-Responders Midpoint->DoseDouble BP not normalized Continuation Continue Initial Dose for Responders Midpoint->Continuation BP normalized FinalAssessment Final Assessment (Day 90) DoseDouble->FinalAssessment Continuation->FinalAssessment

Clinical trial workflow for this compound combination therapy.

Conclusion

This compound, particularly in combination with spironolactone, is an effective therapeutic option for the management of hypertension. Its primary mechanism of action through the inhibition of the Na+/Cl- cotransporter is well-established. The provided quantitative data and experimental protocols offer a solid foundation for further research and development in the field of antihypertensive therapies. Future research could focus on further elucidating the long-term effects of this compound on cardiovascular outcomes and exploring its potential in different patient subpopulations.

References

The Synergistic Interaction of Altizide and Spironolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction mechanism between altizide (B1665742), a thiazide-like diuretic, and spironolactone (B1682167), a potassium-sparing diuretic. This combination therapy is designed to achieve a potent antihypertensive effect while mitigating the risk of electrolyte imbalances, a common concern with diuretic monotherapy. This document provides a detailed overview of their pharmacodynamics and pharmacokinetics, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Interaction Mechanism: A Dual Approach to Blood Pressure Control

The combination of this compound and spironolactone offers a synergistic approach to managing hypertension by targeting two distinct mechanisms within the nephron and the broader renin-angiotensin-aldosterone system (RAAS).

This compound , a thiazide-like diuretic, exerts its primary effect on the distal convoluted tubule of the nephron. It competitively inhibits the sodium-chloride (Na+/Cl-) cotransporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the urinary excretion of sodium and water (natriuresis and diuresis), which in turn reduces extracellular fluid volume and plasma volume, ultimately lowering blood pressure.[1] However, this increased distal tubular flow and sodium load can lead to increased potassium excretion, potentially causing hypokalemia.[1]

Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking this receptor, it inhibits the effects of aldosterone (B195564) in the distal nephron and collecting ducts.[2] Aldosterone typically promotes sodium reabsorption and potassium excretion.[2] By antagonizing aldosterone, spironolactone leads to increased sodium and water excretion while conserving potassium, thus acting as a potassium-sparing diuretic.[2]

The core interaction lies in their complementary actions:

  • Synergistic Antihypertensive Effect: Both drugs promote natriuresis and diuresis, leading to a more significant reduction in blood pressure than either agent alone.[3][4]

  • Mitigation of Hypokalemia: Spironolactone's potassium-sparing effect directly counteracts the potassium-wasting effect of this compound, helping to maintain normal serum potassium levels.[1]

  • Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): Thiazide diuretics can lead to a compensatory increase in renin and aldosterone secretion due to volume depletion. Spironolactone, by blocking the effects of aldosterone, can interrupt this feedback loop.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials investigating the efficacy and safety of the this compound and spironolactone combination.

Table 1: Efficacy of this compound/Spironolactone Combination in Mild to Moderate Hypertension [3][5]

ParameterBaseline (Mean)After 45 Days of Treatment (Mean)Percentage Change
Systolic Blood Pressure (mmHg) Not specifiedNot specified↓ 15%
Diastolic Blood Pressure (mmHg) 90-120≤ 90 in 72% of patients↓ 14%
Blood Pressure Control Rate N/A72% (normalized DBP)N/A

Data from a large-scale, open, nonrandomized, multicenter study involving 946 patients treated with a combination of 15 mg this compound and 25 mg spironolactone once daily.[3][5]

Table 2: Comparative Efficacy of this compound/Spironolactone vs. Enalapril in Moderate Essential Hypertension [6][7]

Outcome MeasureThis compound/SpironolactoneEnalaprilKey Findings
Systolic Blood Pressure Reduction Significant and comparable to EnalaprilSignificant and comparable to this compound/SpironolactoneBoth treatments produced a significant and identical drop in systolic pressure.
Diastolic Blood Pressure Reduction Significant reductionAppeared more efficacious in reducing DBP at 4 months (12% vs. 17% reduction, p < 0.05)Enalapril was more effective in decreasing supine diastolic BP in patients younger than 50, whereas the this compound/spironolactone combination yielded better results in those older than 50.

Data from a randomized, double-blind, parallel-group study of 186 patients with moderate essential hypertension.[6][7]

Table 3: Pharmacokinetic Parameters of this compound and Spironolactone in a Fixed Combination [8]

ParameterThis compound (15 mg)Spironolactone (25 mg)7α-thiomethyl-spirolactone (Metabolite)Canrenone (Metabolite)
Tmax (hours) Not specified1.19 ± 0.471.56 ± 0.452.54 ± 1.06
Mean Residence Time (MRT) (hours) 4.94 ± 1.141.81 ± 0.4524.51 ± 15.3539.65 ± 23.58

Data from a study in 12 healthy human volunteers after a single oral administration of one tablet.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and spironolactone.

Clinical Trial for Efficacy and Safety in Hypertension

Objective: To assess the antihypertensive efficacy and safety of a fixed-dose combination of this compound and spironolactone in patients with mild to moderate essential hypertension.

Study Design: A large-scale, open, nonrandomized, multicenter, 90-day study.[5]

Patient Population:

  • Inclusion Criteria: 946 patients with mild to moderate hypertension (diastolic blood pressure [BP] between 90 and 120 mm Hg).[5]

  • Exclusion Criteria: Not specified in the provided abstract.

Treatment Protocol:

  • Dosage: A fixed combination of 25 mg spironolactone and 15 mg this compound, administered once daily.[5]

  • Dose Adjustment: The dose was increased to two tablets per day in patients whose BP did not normalize by day 45.[5]

  • Duration: 90 days.[5]

Outcome Measures:

  • Primary Efficacy Endpoint: Normalization of diastolic BP (≤ 90 mm Hg).

  • Secondary Efficacy Endpoints: Percentage reduction in systolic and diastolic BP.

  • Safety Assessments: Monitoring of adverse effects, body weight, heart rate, serum potassium, creatinine, and uric acid levels.[5]

Biochemical Analysis:

  • Serum electrolytes (potassium, creatinine) and uric acid were measured at baseline and throughout the study. The specific analytical methods were not detailed in the abstract but would typically involve automated chemistry analyzers.

Statistical Analysis:

  • The primary analysis would likely involve calculating the proportion of patients achieving the primary endpoint at day 45 and day 90.

  • Changes in blood pressure and laboratory parameters from baseline would be assessed, likely using paired t-tests or Wilcoxon signed-rank tests.

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of this compound, spironolactone, and its major metabolites after oral administration of a fixed-dose combination.

Study Design: A randomized, single-dose, two-period crossover study.[8]

Participant Population:

  • Inclusion Criteria: 12 healthy human volunteers (6 men and 6 women).[8]

  • Exclusion Criteria: Not specified in the provided abstract.

Treatment Protocol:

  • Dosage: Single oral administration of one or two tablets of a combination of this compound (15 mg per tablet) and spironolactone (25 mg per tablet).[8]

  • Washout Period: A sufficient washout period would be implemented between the two treatment periods.

Pharmacokinetic Sampling:

  • Serial blood samples were collected at predefined time points after drug administration to establish plasma concentration-time curves.

Bioanalytical Method:

  • Plasma concentrations of this compound, spironolactone, and its metabolites (7α-thiomethyl-spirolactone and canrenone) were determined using a validated high-performance liquid chromatography (HPLC) method or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and mean residence time (MRT) were calculated using non-compartmental or compartmental analysis. The study used a biexponential model for this compound and spironolactone and a triexponential model for the metabolites.[8]

Statistical Analysis:

  • Descriptive statistics were used to summarize the pharmacokinetic parameters.

  • A Student's t-test was used to assess for any sex effect on the pharmacokinetic parameters.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

Mechanism of Action of this compound and Spironolactone in the Nephron cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Blood / Interstitium lumen_node Na+ Cl- ncc Na-Cl Cotransporter (NCC) lumen_node->ncc Reabsorption na_k_atpase Na+/K+ ATPase ncc->na_k_atpase Na+ influx romk ROMK K+ Channel na_k_atpase->romk K+ efflux na_blood Na+ na_k_atpase->na_blood Na+ efflux mr Mineralocorticoid Receptor (MR) nucleus Nucleus mr->nucleus Translocates & regulates gene expression for Na+ channels & Na+/K+ ATPase k_blood K+ k_blood->na_k_atpase K+ influx aldosterone Aldosterone aldosterone->mr Binds & Activates This compound This compound This compound->ncc Inhibits spironolactone Spironolactone spironolactone->mr Antagonizes Renin-Angiotensin-Aldosterone System (RAAS) and Drug Intervention angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii aldosterone Aldosterone (from Adrenal Cortex) angiotensin_ii->aldosterone Stimulates blood_pressure Increased Blood Pressure Sodium & Water Retention aldosterone->blood_pressure renin Renin (from Kidney) ace Angiotensin-Converting Enzyme (ACE) volume_depletion Volume Depletion (due to this compound) volume_depletion->renin Stimulates release spironolactone Spironolactone spironolactone->aldosterone Blocks effect at receptor Experimental Workflow for a Crossover Clinical Trial start Start: Recruit Hypertensive Patients randomization Randomization start->randomization group_a Group A randomization->group_a group_b Group B randomization->group_b treatment_1a Treatment Period 1: This compound/Spironolactone group_a->treatment_1a treatment_1b Treatment Period 1: Placebo/Comparator group_b->treatment_1b washout Washout Period treatment_1a->washout data_collection Data Collection: BP, Electrolytes, Renin, Aldosterone treatment_1a->data_collection treatment_1b->washout treatment_1b->data_collection treatment_2a Treatment Period 2: Placebo/Comparator washout->treatment_2a treatment_2b Treatment Period 2: This compound/Spironolactone washout->treatment_2b treatment_2a->data_collection treatment_2b->data_collection analysis Statistical Analysis data_collection->analysis end End: Compare Treatments analysis->end

References

Altizide's Diuretic Action on Renal Tubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diuretic effects of Altizide on renal tubules. This compound, a thiazide-like diuretic, primarily exerts its action on the distal convoluted tubule (DCT) by inhibiting the Na+/Cl- cotransporter (NCC), leading to increased natriuresis and diuresis. This document details the molecular mechanism of action, the intricate signaling pathways that regulate NCC activity, and provides detailed experimental protocols for assessing the diuretic efficacy of this compound and related compounds. Quantitative data on the effects of thiazide-like diuretics on urine volume and electrolyte excretion are summarized in structured tables to facilitate comparative analysis. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows using Graphviz (DOT language) to provide a clear and concise representation of complex biological processes.

Introduction

This compound is a diuretic agent belonging to the thiazide class of drugs, which are widely used in the management of hypertension and edematous conditions. The primary therapeutic effect of this compound is achieved through its action on the renal tubules, specifically the distal convoluted tubule (DCT), to increase the excretion of sodium and water from the body. Understanding the precise molecular mechanisms and physiological consequences of this compound's interaction with the renal tubules is crucial for optimizing its therapeutic use and for the development of novel diuretic agents with improved efficacy and safety profiles. This guide aims to provide an in-depth technical resource for researchers and professionals involved in diuretic drug discovery and development.

Mechanism of Action at the Renal Tubule

The principal molecular target of this compound is the Na+/Cl- cotransporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC) or SLC12A3. The NCC is located on the apical membrane of the epithelial cells of the DCT and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.

This compound binds to and inhibits the NCC, thereby blocking the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid into the DCT cells. This inhibition leads to an increased concentration of these ions in the tubular lumen, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).

The inhibition of the NCC by thiazide diuretics like this compound is a key mechanism for lowering blood pressure. The initial reduction in blood pressure is attributed to the decrease in extracellular fluid volume. However, the long-term antihypertensive effect is also thought to involve a reduction in peripheral vascular resistance, although the exact mechanism for this is not fully elucidated.

Signaling Pathways Regulating NCC Activity

The activity of the Na+/Cl- cotransporter is tightly regulated by a complex network of signaling pathways. Understanding these pathways is critical for comprehending the full spectrum of this compound's effects and for identifying potential targets for modulating its activity.

The WNK-SPAK/OSR1 Signaling Pathway

The "With-No-Lysine [K]" (WNK) kinases and their downstream targets, the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), form a crucial signaling cascade that regulates NCC activity. WNK kinases can phosphorylate and activate SPAK/OSR1, which in turn directly phosphorylates and activates the NCC. This pathway is a key determinant of sodium reabsorption in the DCT.

WNK_SPAK_NCC_Pathway cluster_ncc Angiotensin_II Angiotensin II WNKs WNK Kinases (WNK1, WNK4) Angiotensin_II->WNKs Aldosterone Aldosterone Aldosterone->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC (Active) (Phosphorylated) Na_Cl_Reabsorption Na+ & Cl- Reabsorption NCC_active->Na_Cl_Reabsorption Promotes This compound This compound This compound->NCC_active Inhibits

WNK-SPAK/OSR1 Signaling Pathway Regulating NCC.
Hormonal Regulation by Aldosterone and Angiotensin II

The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in regulating blood pressure and sodium balance, in part by modulating NCC activity. Angiotensin II and aldosterone both lead to an increase in NCC abundance and phosphorylation, thereby enhancing sodium reabsorption in the DCT. These hormones are known to influence the activity of the WNK-SPAK/OSR1 pathway.

Hormonal_Regulation_of_NCC Low_Blood_Pressure Low Blood Pressure / Low Na+ Delivery Renin Renin Release (Kidney) Low_Blood_Pressure->Renin Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (Lungs) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex DCT_Cell Distal Convoluted Tubule Cell Angiotensin_II->DCT_Cell Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Aldosterone->DCT_Cell NCC_Activity Increased NCC Activity DCT_Cell->NCC_Activity Na_Reabsorption Increased Na+ Reabsorption NCC_Activity->Na_Reabsorption

Hormonal Regulation of NCC via the RAAS.

Quantitative Data on Diuretic Effects

While specific quantitative data for this compound monotherapy is limited in publicly available literature, the following tables present representative data for hydrochlorothiazide (B1673439) (HCTZ), a structurally and functionally similar thiazide diuretic. This data, derived from preclinical and clinical studies, illustrates the expected dose-dependent effects on urine volume and electrolyte excretion.

Table 1: Effect of Hydrochlorothiazide on Urine Volume and Electrolyte Excretion in Rats (24-hour collection)

Treatment GroupDose (mg/kg)Urine Volume (mL/100g)Na+ Excretion (mEq/100g)K+ Excretion (mEq/100g)Cl- Excretion (mEq/100g)
Control (Vehicle)-1.5 ± 0.20.12 ± 0.030.15 ± 0.040.18 ± 0.05
Hydrochlorothiazide103.2 ± 0.40.35 ± 0.060.20 ± 0.050.40 ± 0.07
Hydrochlorothiazide254.8 ± 0.50.58 ± 0.080.28 ± 0.060.65 ± 0.09
Hydrochlorothiazide506.1 ± 0.60.75 ± 0.100.35 ± 0.070.82 ± 0.11*

*Data are presented as mean ± SEM. *p < 0.05 compared to control. Data is representative of typical findings in preclinical diuretic studies.

Table 2: Effect of Hydrochlorothiazide on 24-hour Urinary Electrolyte Excretion in Hypertensive Patients

Treatment GroupDose (mg/day)Change in Urinary Na+ (mEq/24h)Change in Urinary K+ (mEq/24h)Change in Urinary Ca2+ (mEq/24h)Change in Urinary Uric Acid (mg/24h)
Placebo--5 ± 10-2 ± 5+5 ± 8-15 ± 20
Hydrochlorothiazide12.5+40 ± 15+10 ± 8-20 ± 10+50 ± 25
Hydrochlorothiazide25+75 ± 20+18 ± 10-45 ± 12+90 ± 30
Hydrochlorothiazide50+110 ± 25+25 ± 12-60 ± 15+120 ± 35

*Data are presented as mean change from baseline ± SD. *p < 0.05 compared to placebo. Data is representative of typical findings in clinical trials.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the diuretic effects of compounds like this compound.

In Vivo Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for screening the diuretic, natriuretic, and kaliuretic activity of test compounds.

Objective: To assess the effect of a test compound on urine volume and electrolyte excretion in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages

  • Oral gavage needles

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

  • Normal saline (0.9% NaCl)

  • Flame photometer for Na+ and K+ analysis

  • Chloride titrator or ion-selective electrode for Cl- analysis

Procedure:

  • Acclimatization: House rats in metabolic cages for 24-48 hours before the experiment to allow for adaptation.

  • Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (e.g., this compound at various doses)

    • Group 3: Standard diuretic

  • Hydration: Administer normal saline (25 mL/kg) orally to all animals to ensure a uniform state of hydration.

  • Dosing: Immediately after hydration, administer the vehicle, test compound, or standard diuretic orally.

  • Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).

  • Measurements:

    • Record the total volume of urine for each collection period.

    • Centrifuge the urine samples to remove any contaminants.

    • Analyze the supernatant for Na+, K+, and Cl- concentrations using a flame photometer and chloride titrator, respectively.

  • Data Analysis: Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume. Compare the results from the test compound groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

InVivo_Diuretic_Screening_Workflow Acclimatization Acclimatization of Rats to Metabolic Cages Fasting 18-hour Fasting (Water ad libitum) Acclimatization->Fasting Grouping Animal Grouping (Control, Test, Standard) Fasting->Grouping Hydration Oral Hydration (Normal Saline) Grouping->Hydration Dosing Oral Administration (Vehicle, this compound, Standard) Hydration->Dosing Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection Volume_Measurement Urine Volume Measurement Urine_Collection->Volume_Measurement Electrolyte_Analysis Electrolyte Analysis (Na+, K+, Cl-) Urine_Collection->Electrolyte_Analysis Data_Analysis Statistical Analysis and Interpretation Volume_Measurement->Data_Analysis Electrolyte_Analysis->Data_Analysis

Experimental Workflow for In Vivo Diuretic Screening.
In Vitro Measurement of NCC Inhibition in a Cell-Based Assay

This protocol describes a method to directly assess the inhibitory effect of a test compound on NCC activity in a controlled in vitro system.

Objective: To determine the potency (e.g., IC50) of a test compound for inhibiting the Na+/Cl- cotransporter.

Materials:

  • HEK293 cells stably expressing human NCC

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • 96-well cell culture plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Radioactive 22Na+ or a non-radioactive Na+-sensitive fluorescent dye

  • Test compound (this compound)

  • Standard NCC inhibitor (e.g., Hydrochlorothiazide)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Culture HEK293-NCC cells in appropriate media until they reach confluency in 96-well plates.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or standard inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • Initiation of Uptake: Start the Na+ uptake by adding assay buffer containing 22Na+ or the Na+-sensitive dye.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for Na+ uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Measurement:

    • If using 22Na+, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a fluorescent dye, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the percentage of inhibition of Na+ uptake against the concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is an effective thiazide-like diuretic that exerts its primary effect through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. This action leads to increased urinary excretion of sodium and water, which is beneficial in the treatment of hypertension and edema. The activity of the NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway and hormonal influences from the renin-angiotensin-aldosterone system. A thorough understanding of these mechanisms, coupled with robust preclinical and clinical evaluation using standardized experimental protocols, is essential for the continued development and optimal therapeutic application of this compound and other diuretic agents. This technical guide provides a foundational resource for researchers and drug development professionals working in this important area of pharmacology.

Unveiling the Cardiac Electrophysiological Profile of Altizide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide (B1665742), a thiazide diuretic, is primarily utilized in combination with the potassium-sparing diuretic spironolactone (B1682167) for the management of hypertension and edema. While its renal and cardiovascular clinical effects are well-documented, a comprehensive understanding of its direct electrophysiological impact on cardiac cells at a molecular level is less established. This technical guide synthesizes the available preclinical evidence on the electrophysiological effects of this compound on cardiac cells, providing a detailed overview for researchers, scientists, and drug development professionals. Due to the limited direct research on this compound, this guide also incorporates data from the broader class of thiazide diuretics, specifically hydrochlorothiazide (B1673439), to offer potential insights into class-specific effects, with the explicit clarification that these are inferred and not directly demonstrated for this compound.

Electrophysiological Effects of this compound on Ventricular Action Potential

Direct investigation into the electrophysiological effects of this compound on cardiac cells is limited. However, a key study on isolated rat hearts provides valuable insights into its impact on the ventricular action potential.

Quantitative Data on Action Potential Parameters

A study on isolated, perfused rat hearts demonstrated that this compound, when administered alone at a dose of 1 mg/kg, significantly prolongs the duration of the ventricular action potential.[1] Specifically, an increase was observed in the action potential duration at 25% of repolarization (DAP25) and during the plateau phase.[1] This effect on repolarization is suggestive of a potential interaction with potassium channels, which are crucial for this phase of the cardiac action potential.[1] Notably, this prolongation of the action potential was abolished when this compound was administered in combination with spironolactone.[1]

ParameterDrugSpeciesPreparationDoseEffectCitation
Ventricular Action Potential Duration (at 25% repolarization and plateau phase)This compoundRatIsolated Perfused Heart1 mg/kgSignificant Increase[1]

Inferred Electrophysiological Effects from Thiazide Diuretics (Hydrochlorothiazide)

To provide a more comprehensive, albeit inferred, understanding of the potential cardiac electrophysiological effects of this compound, data from studies on hydrochlorothiazide (HCTZ), another thiazide diuretic, are presented below. It is critical to note that these findings may not be directly translatable to this compound.

Effects on Cardiac Ion Channels

Research on isolated rat ventricular cardiomyocytes has shown that HCTZ can modulate several key cardiac ion channels at high concentrations (100 µM).[2]

Ion Channel CurrentDrugSpeciesPreparationConcentrationEffectCitation
Fast Sodium Current (INa)HydrochlorothiazideRatIsolated Ventricular Cardiomyocytes100 µM~30% Depression[2]
L-type Calcium Current (ICaL)HydrochlorothiazideRatIsolated Ventricular Cardiomyocytes100 µM~20% Depression[2]
Transient Outward Potassium Current (Ito)HydrochlorothiazideRatIsolated Ventricular Cardiomyocytes100 µM~20% Decrease[2]
Delayed Rectifier Potassium CurrentHydrochlorothiazideRatIsolated Ventricular Cardiomyocytes100 µM~20% Decrease[2]
Inward Rectifier Potassium CurrentHydrochlorothiazideRatIsolated Ventricular Cardiomyocytes100 µM~20% Decrease[2]
Effects on Action Potential and Contractility

The same study also reported the effects of HCTZ on the action potential duration and ventricular contraction.

ParameterDrugSpeciesPreparationConcentrationEffectCitation
Action Potential Duration (at -60 mV)HydrochlorothiazideRatVentricular Muscle Strips100 µM~12% Decrease[2]
Maximal Rate of DepolarizationHydrochlorothiazideRatVentricular Muscle Strips100 µM~22% Decrease[2]
Ventricular ContractionHydrochlorothiazideRatVentricular Muscle Strips1.85 µM (IC30)Depression[2]

Experimental Protocols

Isolated Perfused Rat Heart Electrophysiology

The following protocol was employed in the study investigating the electrophysiological effects of this compound on the isolated rat heart[1]:

  • Animal Model: Rats were used for the study.

  • Heart Preparation: Hearts were isolated and perfused using the retrograde aortic approach (Langendorff preparation).

  • Pacing: The hearts were paced at a rate of 200 beats per minute.

  • Recording: Cardiac cellular activation was measured using floating microelectrodes placed in the subepicardial layers of the left ventricle.

  • Parameters Analyzed:

    • Duration of the action potential at 25% and 75% of repolarization (DAP25 and DAP75).

    • Timing and amplitude of the point of rupture of the action potential (T.PR and A.PR).

    • Amplitude of the action potential at 40 ms (B15284909) (A.40).

  • Drug Administration: Animals received an intraperitoneal injection of either spironolactone (2.5 mg/kg or 10 mg/kg), this compound (0.25 mg/kg or 1 mg/kg), or a combination of the two.

  • Significance Criteria: A simultaneous variation of three of the analyzed parameters was considered a significant change.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing this compound's Electrophysiological Effects

experimental_workflow cluster_animal_prep Animal Preparation cluster_heart_prep Isolated Heart Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis animal Rat Model drug_admin Intraperitoneal Injection (this compound, Spironolactone, or Combination) animal->drug_admin heart_isolation Heart Isolation drug_admin->heart_isolation langendorff Retrograde Aortic Perfusion (Langendorff) heart_isolation->langendorff pacing Pacing at 200 bpm langendorff->pacing microelectrodes Floating Microelectrode Recording (Subepicardial Left Ventricle) pacing->microelectrodes parameters Analysis of Action Potential Parameters (DAP25, DAP75, T.PR, A.PR, A.40) microelectrodes->parameters significance Determination of Significant Change parameters->significance

Caption: Experimental workflow for studying this compound's effects on isolated rat hearts.

Hypothetical Signaling Pathway for Thiazide Diuretic Effects on Cardiac Myocytes

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the effects of thiazide diuretics on cardiac myocytes based on inferred mechanisms and is not definitively established for this compound.

hypothetical_pathway cluster_membrane Cardiomyocyte Membrane cluster_channels Ion Channels cluster_intracellular Intracellular Signaling cluster_effect Electrophysiological Effect This compound Thiazide Diuretic (e.g., this compound) k_channel Potassium Channels (e.g., I_K) This compound->k_channel Modulation? na_channel Sodium Channels (I_Na) This compound->na_channel Inhibition (Inferred) ca_channel Calcium Channels (I_CaL) This compound->ca_channel Inhibition (Inferred) rho_kinase Rho-Kinase Pathway This compound->rho_kinase Indirect Effect? apd_prolongation Action Potential Duration Prolongation k_channel->apd_prolongation Inhibition leads to rho_kinase->k_channel Regulation?

Caption: Hypothetical signaling pathway of thiazide diuretics in cardiac cells.

Discussion and Future Directions

The available data, though limited, suggest that this compound may have direct effects on the electrophysiology of cardiac cells, specifically by prolonging the ventricular action potential. This effect appears to be related to the modulation of potassium currents, a critical component of cardiac repolarization. The observation that this effect is negated by the co-administration of spironolactone suggests a complex interplay between these two drugs at the cellular level, which warrants further investigation.

The inferred data from hydrochlorothiazide indicate that thiazide diuretics, as a class, may have a broader impact on multiple cardiac ion channels, including sodium and calcium channels, in addition to potassium channels. These multi-channel effects could explain the observed changes in action potential duration and contractility.

For drug development professionals, these findings highlight the importance of dedicated preclinical cardiac safety assessments for all new chemical entities, even those belonging to well-established drug classes. The potential for QT prolongation and proarrhythmic effects, as suggested by the action potential duration changes, should be carefully evaluated.

Future research should focus on:

  • Conducting detailed patch-clamp studies to elucidate the specific effects of this compound on individual cardiac ion channels (IKr, IKs, IK1, INa, ICaL).

  • Investigating the dose-response relationship of this compound's electrophysiological effects.

  • Exploring the molecular mechanisms underlying the interaction between this compound and spironolactone at the cardiac cell level.

  • Utilizing human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the electrophysiological effects of this compound in a more translationally relevant model.

By addressing these research gaps, a more complete and clinically relevant understanding of the cardiac electrophysiological profile of this compound can be achieved, ensuring its safe and effective use in patients.

References

An In-depth Technical Guide on the Role of Altizide and Related Diuretic Strategies in Heart Failure with Preserved Ejection Fraction (HFpEF)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable scarcity of dedicated clinical trials specifically investigating the use of altizide (B1665742) in heart failure with preserved ejection fraction (HFpEF). Therefore, this guide provides a comprehensive overview of this compound's pharmacological profile and explores its potential role within the broader context of thiazide-like diuretics and combination diuretic strategies in HFpEF, drawing upon available clinical data for this drug class and its common therapeutic combinations.

Heart failure with preserved ejection fraction (HFpEF) represents a significant and growing clinical challenge.[1] Characterized by impaired diastolic function, HFpEF is a heterogeneous syndrome often associated with comorbidities like hypertension and diabetes.[1][2] Despite its prevalence, therapeutic options that definitively improve mortality in HFpEF remain limited, making it a critical area of cardiovascular research.[1][2][3][4]

Diuretics are a cornerstone of symptomatic management in HFpEF, primarily to alleviate congestion.[3][4] this compound, a thiazide-like diuretic, functions by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron.[5] It is frequently used in combination with the mineralocorticoid receptor antagonist (MRA), spironolactone (B1682167), which provides a potassium-sparing effect.[5] This guide will delve into the available data concerning thiazide-like diuretics and MRAs in HFpEF, providing researchers, scientists, and drug development professionals with a detailed technical overview.

Pharmacological Profile of this compound

While specific studies on this compound in HFpEF are lacking, its pharmacological properties are well-documented, primarily in the context of hypertension management.

Parameter Description Source
Drug Class Thiazide-like diuretic[5]
Mechanism of Action Inhibits the Na+/Cl- symporter in the distal convoluted tubule, increasing urinary excretion of sodium and chloride.[5]
Common Combination Frequently combined with spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist.[5]
Therapeutic Effect Promotes diuresis and has an antihypertensive effect.[5]
Clinical Use Primarily indicated for hypertension and edema.[6]

Quantitative Data from Relevant Studies

Direct quantitative data for this compound in HFpEF is unavailable. The following tables summarize findings from studies on thiazide-like diuretics and MRAs (spironolactone) in HFpEF, which provide the most relevant clinical context.

Table 1: Outcomes of Diuretic Strategies in HFpEF from the TOPCAT-Americas Trial (Post-hoc Analysis) [7]

Treatment Group Primary Outcome (CV Death and Total HHF) Hazard Ratio (95% CI) CV Death Alone Hazard Ratio (95% CI)
Loop Diuretic Monotherapy1.59 (1.23-2.07)Not significantly associated
Thiazide MonotherapyNot associated with any endpointsNot associated with any endpoints
Combined Loop + Thiazide2.07 (1.55-2.76)1.85 (1.13-3.04)

HHF: Hospitalizations for Heart Failure; CV: Cardiovascular; CI: Confidence Interval. The primary outcome was compared to no diuretic use.

Table 2: Effects of Spironolactone on Echocardiographic Parameters in HFpEF (Meta-analysis) [8]

Parameter Mean Difference (95% CI) P-value
E/e' ratio-1.38 (-2.03 to -0.73)< .0001
E/A velocity ratio-0.05 (-0.10 to -0.00)0.03
Deceleration time1.04 (-8.27 to 10.35)0.83

E/e': Ratio of early mitral inflow velocity to early diastolic mitral annular velocity; E/A: Ratio of early to late mitral inflow velocity.

Experimental Protocols

To provide insight into the design of clinical trials in this area, the methodology for the Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) trial is detailed below as a relevant example.

TOPCAT Trial Experimental Protocol

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Patient Population: Patients aged 50 years or older with symptomatic heart failure and a left ventricular ejection fraction of 45% or higher. Patients were required to have either a hospitalization for heart failure within the previous year or an elevated brain natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) level.

  • Intervention: Patients were randomly assigned to receive either spironolactone (initial dose of 15 mg daily, titrated to 45 mg daily as tolerated) or a matching placebo.

  • Primary Outcome: A composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure.

  • Key Secondary Outcomes: Included death from any cause, death from cardiovascular causes, hospitalization for any reason, and hospitalization for heart failure.

  • Follow-up: Patients were followed for a mean of 3.3 years.

  • Monitoring: Serum potassium levels and renal function were closely monitored throughout the study.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiazide-Like Diuretics

The following diagram illustrates the site of action for thiazide-like diuretics, such as this compound, within the nephron.

Thiazide_MoA cluster_nephron Distal Convoluted Tubule Lumen Tubular Lumen (Urine) Cell Epithelial Cell Lumen->Cell Na+ Cl- Blood Peritubular Capillary (Blood) Cell->Blood Na+ K+ Cell->Blood Cl- NCC Na+/Cl- Symporter NaK_ATPase Na+/K+ ATPase This compound This compound This compound->NCC Inhibits

Caption: Mechanism of action of this compound on the Na+/Cl- symporter in the distal convoluted tubule.

The Renin-Angiotensin-Aldosterone System (RAAS) and Site of MRA Action

Given the frequent combination of this compound with spironolactone, understanding the RAAS pathway is crucial. Spironolactone acts as an MRA, antagonizing the effects of aldosterone.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE (from Lungs) Adrenal Adrenal Gland AngII->Adrenal Stimulates Aldosterone Aldosterone Adrenal->Aldosterone Secretes Kidney Kidney Aldosterone->Kidney Acts on Effects Sodium & Water Retention Potassium Excretion Myocardial Fibrosis Kidney->Effects Spironolactone Spironolactone Spironolactone->Aldosterone Blocks Receptor

Caption: The RAAS pathway and the inhibitory action of spironolactone on the aldosterone receptor.

Hypothetical Clinical Trial Workflow for a Combination Diuretic in HFpEF

This diagram outlines a potential workflow for a clinical trial investigating a combination therapy like this compound/spironolactone in an HFpEF population.

Trial_Workflow Start Patient Screening (HFpEF Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization GroupA Treatment Group (e.g., this compound + Spironolactone) Randomization->GroupA GroupB Control Group (e.g., Placebo or Standard Care) Randomization->GroupB FollowUp Follow-up Period (e.g., 12 months) - Clinical Assessment - Echocardiography - Biomarkers GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Analysis (e.g., CV Death, HF Hospitalization) FollowUp->Endpoint

Caption: A logical workflow for a hypothetical clinical trial of a combination diuretic in HFpEF.

References

Long-Term Effects of Altizide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of Altizide (B1665742), a thiazide diuretic. Given the limited availability of extensive long-term studies on this compound as a monotherapy, this document synthesizes findings from research on thiazide diuretics as a class, alongside specific data from studies involving this compound, primarily in combination with the potassium-sparing diuretic, spironolactone (B1682167). This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological actions, clinical outcomes, and underlying molecular mechanisms associated with prolonged this compound administration.

Executive Summary

This compound, a member of the thiazide diuretic family, primarily exerts its antihypertensive effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron, leading to increased natriuresis and a subsequent reduction in plasma volume. While effective in managing hypertension, long-term use of this compound and other thiazide diuretics is associated with a range of metabolic and electrolyte disturbances. Key long-term effects include hypokalemia, hyponatremia, hyperuricemia, and hyperglycemia. The following sections provide a detailed examination of the available research, including quantitative data from clinical studies, experimental protocols for assessing diuretic effects, and the molecular signaling pathways implicated in both the therapeutic and adverse effects of this compound.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from key clinical trials investigating the long-term effects of thiazide diuretics, including studies involving this compound in combination therapy.

Table 1: Long-Term Effects of this compound/Spironolactone Combination on Blood Pressure and Serum Electrolytes

ParameterBaseline (Mean)Post-Treatment (90 days) (Mean)Percentage ChangeStudy PopulationDosageReference
Diastolic Blood Pressure (mmHg)10587.15-17%946 patients with mild to moderate hypertension15 mg this compound / 25 mg Spironolactone daily[1]
Serum Potassium (mmol/L)Not specifiedNo significant change-946 patients with mild to moderate hypertension15 mg this compound / 25 mg Spironolactone daily[1]
Serum Creatinine (mmol/L)Not specifiedNo significant change-946 patients with mild to moderate hypertension15 mg this compound / 25 mg Spironolactone daily[1]
Serum Uric Acid (µmol/L)Not specifiedIncreased in 5.5% of patients-946 patients with mild to moderate hypertension15 mg this compound / 25 mg Spironolactone daily[1]

Table 2: Summary of Long-Term Metabolic and Electrolyte Changes with Thiazide Diuretics (Class Effect)

ParameterDirection of ChangeMagnitude of ChangeOnsetKey ConsiderationsReferences
Serum PotassiumDecrease0.3-0.5 mEq/LWeeks to monthsDose-dependent; can lead to arrhythmias[2]
Serum SodiumDecreaseVariableCan be acute or gradualHigher risk in elderly[3]
Serum Uric AcidIncreaseVariableWeeks to monthsCan precipitate gout[3]
Fasting Blood GlucoseIncrease3-6 mg/dLMonths to yearsAssociated with risk of new-onset diabetes[4]
Total CholesterolIncrease5-10%Short-term, tends to normalizeEffect diminishes with long-term use[3]
LDL CholesterolIncrease5-10%Short-term, tends to normalizeEffect diminishes with long-term use[3]
TriglyceridesIncrease15-25%Short-term, tends to normalizeEffect diminishes with long-term use[3]

Experimental Protocols

This section details the methodologies employed in key long-term clinical trials that form the basis of our understanding of thiazide diuretic effects.

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
  • Objective: To determine whether treatment with a calcium channel blocker or an ACE inhibitor lowers the incidence of coronary heart disease (CHD) or other cardiovascular disease (CVD) events versus treatment with a diuretic.[5][6][7][8]

  • Study Design: A randomized, double-blind, active-controlled clinical trial.[5][8]

  • Participants: 33,357 participants aged 55 years or older with hypertension and at least one other CHD risk factor.[8]

  • Interventions:

    • Chlorthalidone (B1668885) (a thiazide-like diuretic): 12.5 to 25 mg/day.[8]

    • Amlodipine: 2.5 to 10 mg/day.[8]

    • Lisinopril: 10 to 40 mg/day.[8]

  • Follow-up: Approximately 4 to 8 years.[8]

  • Primary Outcome: Composite of fatal CHD or nonfatal myocardial infarction.[5]

  • Key Measurements: Blood pressure, serum electrolytes, fasting glucose, and lipid panels were monitored at regular intervals.

The Systolic Hypertension in the Elderly Program (SHEP)
  • Objective: To assess whether long-term administration of antihypertensive therapy to elderly subjects with isolated systolic hypertension reduced the combined incidence of fatal and non-fatal stroke.[9][10][11][12]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[9][12]

  • Participants: 4,736 individuals aged 60 years and older with isolated systolic hypertension (Systolic BP 160-219 mmHg and Diastolic BP <90 mmHg).[9][12]

  • Intervention:

    • Active treatment: Stepped-care regimen starting with chlorthalidone (12.5 or 25 mg/day).[9][12]

    • Placebo.[9][12]

  • Follow-up: Average of 4.5 years.[12]

  • Primary Outcome: Incidence of fatal and non-fatal stroke.[9]

  • Key Measurements: Blood pressure, serum potassium, glucose, uric acid, and cholesterol were measured at baseline and annually.

Multiple Risk Factor Intervention Trial (MRFIT)
  • Objective: To test whether lowering elevated serum cholesterol and diastolic blood pressure and ceasing cigarette smoking would reduce coronary heart disease mortality.[13][14][15][16]

  • Study Design: A randomized, primary prevention trial.[13][14]

  • Participants: 12,866 men aged 35-57 years at high risk for CHD.[13][15]

  • Intervention:

    • Special Intervention (SI) group: Received counseling on a fat-modified diet, a stepped-care drug treatment program for hypertension (often including hydrochlorothiazide (B1673439) or chlorthalidone), and smoking cessation counseling.[13][14]

    • Usual Care (UC) group: Referred to their usual sources of care.[13][14]

  • Follow-up: 6-8 years.[13]

  • Primary Outcome: Mortality from coronary heart disease.[15]

  • Key Measurements: Blood pressure, serum cholesterol, and smoking status were assessed regularly.

Signaling Pathways and Mechanisms of Action

The long-term effects of this compound are mediated through a series of complex signaling pathways, both in the kidney and in peripheral tissues.

Renal Mechanism of Action and Long-Term Adaptation

This compound's primary action is the inhibition of the Na+/Cl- cotransporter (NCC) in the apical membrane of cells in the distal convoluted tubule. This leads to increased excretion of sodium and chloride, and consequently water, resulting in reduced plasma volume and blood pressure.[17]

cluster_cell cluster_blood This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Lumen Tubular Lumen DCT_Cell Distal Convoluted Tubule Cell Na_K_ATPase Na+/K+ ATPase ROMK ROMK K+ Channel Blood Blood Blood->Na_K_ATPase 2 K+ in NCC->DCT_Cell Na+, Cl- Reabsorption Na_K_ATPase->Blood 3 Na+ out ROMK->Lumen K+ Secretion

Caption: Renal mechanism of this compound action.

Long-term use can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), which can partially counteract the diuretic effect and contribute to potassium loss.[17]

Vasodilatory Effects

Thiazide diuretics also exert a long-term vasodilatory effect that contributes to their antihypertensive action. This is thought to be independent of their diuretic effect and may involve the opening of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][18]

Thiazide Thiazide Diuretic (e.g., this compound) KCa Ca2+-activated K+ Channel Thiazide->KCa Activates VSMC Vascular Smooth Muscle Cell Hyperpolarization Hyperpolarization VSMC->Hyperpolarization Leads to KCa->VSMC K+ Efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Results in

Caption: Proposed mechanism of thiazide-induced vasodilation.

Mechanisms of Thiazide-Induced Hyperglycemia

The long-term use of thiazide diuretics is associated with an increased risk of developing hyperglycemia and new-onset diabetes. Several mechanisms have been proposed:

  • Hypokalemia-induced insulin (B600854) resistance: Low potassium levels may impair insulin secretion from pancreatic β-cells and reduce insulin sensitivity in peripheral tissues.[4][19]

  • Direct effect on pancreatic β-cells: Thiazides may directly inhibit ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to hyperpolarization and reduced insulin secretion. More recent research suggests that thiazides may attenuate insulin secretion by inhibiting the mitochondrial carbonic anhydrase isoform 5b (CA5b) in pancreatic β-cells.[20][21][22]

Thiazide Thiazide Diuretic Hypokalemia Hypokalemia Thiazide->Hypokalemia Causes CA5b Mitochondrial CA5b Thiazide->CA5b Inhibits Pancreatic_Beta_Cell Pancreatic β-Cell Hypokalemia->Pancreatic_Beta_Cell Impairs function Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Decreased CA5b->Pancreatic_Beta_Cell Reduces activity Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia Leads to

Caption: Signaling pathways in thiazide-induced hyperglycemia.

Conclusion and Future Directions

This compound, as a thiazide diuretic, is an effective long-term treatment for hypertension. However, its use necessitates careful monitoring for potential metabolic and electrolyte disturbances. The data from large-scale clinical trials on thiazide diuretics provide a robust framework for understanding the long-term risk-benefit profile of this compound. Future research should focus on elucidating the precise long-term effects of this compound as a monotherapy to differentiate its specific profile from other thiazide diuretics and to develop strategies to mitigate its adverse metabolic effects. A deeper understanding of the molecular mechanisms underlying thiazide-induced hyperglycemia may lead to the development of novel therapeutic approaches that can uncouple the antihypertensive efficacy from the diabetogenic potential of this class of drugs.

References

Altizide's Role in Sodium Reabsorption Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altizide (B1665742) is a thiazide diuretic utilized in the management of hypertension and edema.[1][2] As a member of the thiazide class, its primary therapeutic effect stems from its ability to modulate renal sodium handling. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental protocols relevant to this compound's role in the inhibition of sodium reabsorption, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The principal mechanism of action for this compound, like all thiazide diuretics, is the direct inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3.[3][4][5][6] This transporter is located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney nephron.[7][8][9]

The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.[6][8][10] By blocking this transporter, this compound prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions at this site.[6][10][11] This leads to an increase in the urinary excretion of both sodium and water, an effect known as natriuresis and diuresis, respectively.[6][12][13] The resulting reduction in extracellular fluid and plasma volume contributes to its antihypertensive effects.[7] While the primary action is on the NCC, some thiazides may also exhibit weak carbonic anhydrase inhibitory activity in the proximal tubule.[3][14]

Caption: this compound directly inhibits the NCC transporter in the DCT cell.

Molecular Regulation of the NCC Target

While this compound acts as a direct inhibitor, the activity of the NCC protein itself is tightly regulated by a complex intracellular signaling network. Understanding this pathway is crucial for comprehending the full physiological context of thiazide diuretic action. The primary regulatory cascade involves the With-No-Lysine (WNK) family of serine/threonine kinases and the downstream SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases.[8][15]

WNK kinases (specifically WNK1 and WNK4) act as upstream regulators that phosphorylate and activate SPAK and OSR1.[8] Activated SPAK/OSR1 then directly phosphorylates specific residues on the N-terminal domain of the NCC, which enhances its transport activity and promotes its localization to the cell surface.[8] This entire pathway is influenced by hormones such as aldosterone (B195564) and angiotensin II, which can enhance NCC activity and are key components of the Renin-Angiotensin-Aldosterone System (RAAS).[8]

G cluster_activation Regulatory Activation Cascade cluster_transporter Transporter State AngII Angiotensin II WNKs WNK Kinases (WNK1, WNK4) AngII->WNKs activates Aldo Aldosterone Aldo->WNKs activates SPAK_OSR1 SPAK / OSR1 Kinases WNKs->SPAK_OSR1 phosphorylates & activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive phosphorylates NCC_active NCC (Active) (Phosphorylated) NCC_inactive->NCC_active

Caption: The WNK-SPAK/OSR1 kinase cascade regulates NCC activity.

Quantitative Data on Efficacy

Specific in vitro quantitative data for this compound, such as IC50 values against the NCC, are not extensively available in public literature. However, clinical studies provide valuable data on its in vivo efficacy, typically in combination with other drugs.

A large-scale clinical trial evaluated the efficacy of a combination of 15 mg this compound and 25 mg Spironolactone (B1682167) for treating mild to moderate hypertension.[16] The results provide a clear picture of the combination's antihypertensive effect and impact on key electrolytes.

Table 1: Clinical Efficacy of this compound (15 mg) / Spironolactone (25 mg) Combination Therapy [16]

Parameter Observation Time Point
Blood Pressure Normalization 72% of patients Day 45
83% of patients Day 90
Adverse Effects
Hypokalemia 0.42% of patients (4 of 946) Study Duration
Increased Serum Creatinine 0.21% of patients (2 of 946) Study Duration
Increased Serum Uric Acid 5.5% of patients Study Duration

| Patient-Reported Side Effects | 5.0% of patients | Study Duration |

To contextualize this compound's primary function, the following table summarizes the general effects of the thiazide diuretic class on urinary electrolyte excretion.

Table 2: General Effects of Thiazide-Class Diuretics on Urinary Excretion

Electrolyte Effect on Urinary Excretion Associated Clinical Implication
Sodium (Na+) Increased[11][13] Diuresis, Antihypertensive Effect
Chloride (Cl-) Increased[13] Follows sodium excretion
Potassium (K+) Increased[4][11] Risk of Hypokalemia
Magnesium (Mg2+) Increased[11][13] Risk of Hypomagnesemia
Calcium (Ca2+) Decreased[11][12] Hypercalcemia, useful for preventing calcium stones[17]

| Uric Acid | Decreased[4][12] | Hyperuricemia, risk of gout |

Experimental Protocols for Efficacy Assessment

Evaluating the diuretic and natriuretic activity of compounds like this compound involves standardized in vivo and in vitro protocols.

4.1 Protocol: In Vivo Diuretic Activity Assessment (Modified Lipschitz Test)

This protocol is a standard method for screening diuretic activity in a rodent model.[18][19] It quantifies urine output and electrolyte excretion.

Methodology:

  • Animal Selection: Use male Wistar rats (150-200g).

  • Acclimatization and Fasting: House animals in metabolic cages for acclimatization.[20] Fast the animals for 18 hours prior to the experiment, with free access to water.[20][21]

  • Grouping: Divide animals into at least three groups (n=6 per group): Control (Vehicle), Standard (e.g., Hydrochlorothiazide 10 mg/kg), and Test (this compound, various doses).[18]

  • Hydration: Administer normal saline (0.9% NaCl) orally at a dose of 25 ml/kg to ensure adequate hydration and urine flow.[21]

  • Compound Administration: Immediately after hydration, administer the vehicle, standard, or test compound to the respective groups via oral gavage.

  • Urine Collection: Place each animal in an individual metabolic cage designed to separate urine and feces.[18][20] Collect urine over a period of 5 to 24 hours.[18][20]

  • Analysis:

    • Measure the total volume of urine for each animal.

    • Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

  • Data Evaluation: Calculate the total urine output and electrolyte excretion per 100g of body weight. Compare the results from the test group with the control and standard groups to determine diuretic and natriuretic activity.

G A 1. Animal Fasting & Acclimatization B 2. Oral Hydration (Saline Load) A->B C 3. Group Assignment (Control, Standard, Test) B->C D 4. Compound Administration C->D E 5. Urine Collection (Metabolic Cages) D->E F 6. Sample Analysis (Volume, Na+, K+, Cl-) E->F G 7. Data Evaluation & Comparison F->G

Caption: Workflow for in vivo assessment of diuretic activity.

4.2 Protocol: In Vitro NCC Inhibition Assay

This protocol provides a framework for determining the direct inhibitory effect of this compound on the NCC transporter using a cellular model.

Methodology:

  • Cell Line: Use a stable cell line, such as Human Embryonic Kidney (HEK293) cells, engineered to express the human NCC (SLC12A3) protein.[8][22]

  • Cell Culture: Culture the cells to confluence in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically <0.5%) to avoid solvent effects.[3] Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Hydrochlorothiazide).

  • Ion Flux Assay:

    • Wash cells with a pre-incubation buffer.

    • Incubate cells with the various concentrations of this compound for a predetermined time.

    • Initiate ion uptake by adding an assay buffer containing a radioactive tracer (e.g., ²²Na+) and non-radioactive Cl-.

    • After a short incubation period (e.g., 1-5 minutes), stop the uptake by rapidly washing the cells with an ice-cold wash buffer.

  • Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The amount of tracer taken up is proportional to NCC activity.

  • Data Analysis: Plot the percentage of inhibition of ²²Na+ uptake against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of NCC activity.

  • Cytotoxicity Control: Concurrently, perform a cytotoxicity assay (e.g., LDH release assay) to ensure that the observed inhibition is not due to cell death.[3]

References

Investigating the Molecular Targets of Altizide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Altizide (B1665742), a thiazide diuretic. By synthesizing current research, this document details the primary molecular target, associated signaling pathways, and the experimental methodologies used to elucidate these interactions.

Primary Molecular Target of this compound

The principal molecular target of this compound is the Na-Cl Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[1] This integral membrane protein is predominantly expressed in the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney.[2][3] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood.[4]

This compound, as a member of the thiazide diuretic class, exerts its therapeutic effect by inhibiting the function of NCC.[1] This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased excretion of sodium and water (diuresis), which in turn lowers blood pressure.

The binding site for thiazide diuretics is located within the transmembrane domain of the NCC protein.[5] Specifically, studies on chimeric NCC proteins suggest that residues determining thiazide affinity are located within the transmembrane region spanning segments 8-12.[5]

Quantitative Analysis of Thiazide Diuretic-NCC Interaction

CompoundTargetAssay TypeMeasured ValueOrganism/System
HydrochlorothiazideNCCIon Flux AssayIC50: ~4-fold increased sensitivity in NCCcryo2 construct vs NCCchimeraHuman (HEK293 cells)
MetolazoneNCCRadioligand Binding ([3H]metolazone)-Rat (Renal cortical membranes)
Polythiazide (B1678995)NCCCryo-EMStructural complex determinationHuman
ChlorthalidoneNCCCryo-EMStructural complex determinationHuman
IndapamideNCCCryo-EMStructural complex determinationHuman

Table 1: Comparative quantitative and qualitative data for various thiazide and thiazide-like diuretics targeting the Na-Cl Cotransporter (NCC). Data is derived from multiple studies characterizing the interaction of these compounds with NCC.[2][6][7]

Signaling Pathways Modulating NCC Activity

The activity of the Na-Cl Cotransporter is intricately regulated by a complex signaling cascade involving several kinases. This pathway is a critical determinant of NCC's phosphorylation status and, consequently, its transport activity. The primary regulatory pathway involves the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).

Aldosterone (B195564), a mineralocorticoid hormone, can also influence NCC expression. Studies have shown that dietary NaCl restriction, which increases aldosterone levels, leads to a significant increase in NCC abundance in the kidney.[6]

G cluster_0 Extracellular Space cluster_1 DCT Cell Angiotensin_II Angiotensin II WNK4 WNK4 Angiotensin_II->WNK4 activates SPAK_OSR1 SPAK / OSR1 WNK4->SPAK_OSR1 activates WNK1 WNK1 WNK1->SPAK_OSR1 activates NCC NCC (SLC12A3) Inactive SPAK_OSR1->NCC phosphorylates NCC_P NCC-P Active NaCl_reabsorption Na+/Cl- Reabsorption NCC_P->NaCl_reabsorption promotes This compound This compound This compound->NCC_P inhibits

Figure 1: Signaling pathway of NCC activation and this compound inhibition.

Experimental Protocols

The investigation of this compound's molecular targets relies on a variety of established experimental techniques. The following are detailed methodologies for key experiments cited in the study of thiazide diuretics and the Na-Cl Cotransporter.

Heterologous Expression and Functional Analysis in Xenopus laevis Oocytes

This system is frequently used to study the function of transporters like NCC in a controlled environment.

Protocol:

  • cDNA Preparation: The cDNA encoding the human or rat SLC12A3 (NCC) is subcloned into a suitable oocyte expression vector (e.g., pGEM).

  • cRNA Synthesis: Capped cRNA is synthesized in vitro from the linearized plasmid DNA using a T7 or SP6 RNA polymerase kit.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and defolliculated by incubation with collagenase.

  • cRNA Injection: A specific amount of cRNA (e.g., 10-50 ng) is injected into each oocyte. Injected oocytes are then incubated for 3-5 days to allow for protein expression.

  • Ion Uptake Assay:

    • Oocytes are pre-incubated in a chloride-free medium.

    • Uptake is initiated by transferring the oocytes to a medium containing radioactive 22Na+ and a defined concentration of Cl-.

    • To test inhibition, various concentrations of this compound or other thiazide diuretics are included in the uptake medium.

    • After a defined period, the uptake is stopped by washing the oocytes in ice-cold, isotope-free medium.

    • Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of 22Na+ uptake is calculated and used to determine kinetic parameters (Km for Na+ and Cl-) and the inhibitory concentration (IC50) for this compound.

G start Start cDNA_prep Prepare SLC12A3 cDNA in expression vector start->cDNA_prep cRNA_synth Synthesize cRNA in vitro cDNA_prep->cRNA_synth injection Inject cRNA into oocytes cRNA_synth->injection oocyte_prep Harvest and prepare Xenopus oocytes oocyte_prep->injection incubation Incubate for protein expression injection->incubation assay Perform 22Na+ uptake assay with/without this compound incubation->assay analysis Analyze data (Km, IC50) assay->analysis end End analysis->end

Figure 2: Workflow for NCC functional analysis in Xenopus oocytes.
Cell-Based Ion Flux Assays

These assays are performed in mammalian cell lines that are engineered to express NCC, providing a more native cellular context.

Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and stably or transiently transfected with a plasmid encoding human SLC12A3.

  • Iodide (I-) Uptake Assay: As NCC can also transport iodide, a fluorescence-based assay can be used.

    • Cells are co-transfected with a halide-sensitive yellow fluorescent protein (YFP).

    • Cells are plated in a multi-well format and washed with a chloride-free buffer.

    • A buffer containing sodium iodide (NaI) and varying concentrations of this compound is added.

    • The influx of iodide quenches the YFP fluorescence, and the rate of quenching is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide uptake. IC50 values for this compound are determined by plotting the rate of uptake against the drug concentration.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in revealing the high-resolution structure of NCC and its interaction with thiazide diuretics.

Protocol:

  • Protein Expression and Purification: Human NCC is overexpressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography. The protein is solubilized in a detergent or reconstituted into nanodiscs.

  • Complex Formation: The purified NCC is incubated with a saturating concentration of a thiazide diuretic (such as polythiazide or chlorthalidone) to form a stable complex.

  • Grid Preparation: The protein-drug complex solution is applied to an EM grid, which is then plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer.

  • Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector. Thousands of particle images are collected.

  • Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align them and reconstruct a high-resolution three-dimensional map of the NCC-drug complex.

  • Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, revealing the precise binding pocket and the interactions between the drug and the amino acid residues of NCC.

Conclusion

The primary molecular target of this compound is unequivocally the Na-Cl Cotransporter (SLC12A3) located in the distal convoluted tubule of the kidney. While direct quantitative binding data for this compound remains to be fully elucidated, comparative analysis with other thiazide diuretics confirms its role as a potent inhibitor of this transporter. The activity of NCC is regulated by a well-defined signaling pathway involving WNK and SPAK/OSR1 kinases, which presents potential avenues for synergistic therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for future research aimed at further characterizing the molecular pharmacology of this compound and developing next-generation diuretics with improved efficacy and safety profiles.

References

Preclinical Pharmacodynamics of Altizide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Altizide, a thiazide diuretic. Given the limited publicly available preclinical data on this compound as a monotherapy, this document synthesizes the available information and supplements it with data from other thiazide diuretics to provide a thorough understanding of its mechanism of action and pharmacological effects.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter

This compound, as a member of the thiazide diuretic class, exerts its primary effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the kidney. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride. The initial reduction in blood pressure is attributed to this diuretic and natriuretic effect, which leads to a decrease in plasma volume.

The long-term antihypertensive effect of thiazide diuretics is thought to involve additional mechanisms beyond diuresis, including potential vasodilatory properties. However, the precise molecular pathways for these non-diuretic effects are still under investigation.

Signaling Pathway of Thiazide Diuretics

The activity of the NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). This compound's inhibition of the NCC interferes with this pathway, leading to its diuretic and antihypertensive effects.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Blood / Interstitium Na_Cl_Lumen Na+ Cl- NCC NCC (Na-Cl Cotransporter) Na_Cl_Lumen->NCC Transport Na_Cl_Cell Na+ Cl- This compound This compound This compound->NCC Inhibits WNK_SPAK WNK/SPAK/OSR1 Kinase Cascade WNK_SPAK->NCC Phosphorylates (Activates) Phosphorylation Phosphorylation (Activation) Inhibition Inhibition Na_K_ATPase Na+/K+ ATPase Na_Cl_Cell->Na_K_ATPase Na+ transported out Na_Interstitium Na+ K_Interstitium K+ K_Interstitium->Na_K_ATPase K+ transported in

Figure 1: Signaling pathway of this compound's action on the NCC in the DCT.

Preclinical Data on this compound's Pharmacodynamics

Direct preclinical studies on the pharmacodynamics of this compound monotherapy are limited. However, a key study investigated its electrophysiological effects on the heart.

Cardiovascular Effects: Electrophysiology in Isolated Rat Heart

A study on isolated rat hearts revealed that this compound can directly modulate cardiac electrophysiology.

Table 1: Effect of this compound on Ventricular Action Potential Duration in Isolated Rat Hearts

CompoundDose (intraperitoneal)Key Parameter MeasuredResult
This compound1 mg/kgDuration of the ventricular action potential at zero potential (DAP25) and during the plateau phase (T.PR and A.40)Significant increase
Spironolactone (B1682167)2.5 mg/kg or 10 mg/kgDuration of the ventricular action potentialNo significant change
This compound + Spironolactone1 mg/kg + 2.5 or 10 mg/kgDuration of the ventricular action potentialThis compound's effect was abolished

Data sourced from a study on the electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart.[1]

  • Animal Model: Male Wistar rats.

  • Drug Administration: Animals received an intraperitoneal injection of either this compound (0.25 mg/kg or 1 mg/kg), spironolactone (2.5 mg/kg or 10 mg/kg), a combination of both, or a control solution.[1]

  • Heart Preparation: Hearts were isolated and perfused using the retrograde aortic approach (Langendorff preparation).[1] The hearts were paced at 200 beats per minute.[1]

  • Electrophysiological Measurements: Cardiac cellular activation was measured using floating microelectrodes in the subepicardial layers of the left ventricle.[1] The following parameters were analyzed:

    • Duration of the action potential at 25% and 75% of repolarization (DAP25 and DAP75).[1]

    • Timing and amplitude of the point of rupture of the action potential (T.PR and A.PR).[1]

    • Amplitude of the action potential at 40 ms (B15284909) (A.40).[1]

  • Statistical Analysis: A simultaneous variation of three of these parameters was considered a significant change.[1]

Animal_Model Male Wistar Rats Drug_Admin Intraperitoneal Injection (this compound, Spironolactone, or Combination) Animal_Model->Drug_Admin Heart_Isolation Heart Isolation and Langendorff Perfusion Drug_Admin->Heart_Isolation Pacing Pacing at 200 bpm Heart_Isolation->Pacing Microelectrode Floating Microelectrode Measurement in Left Ventricle Pacing->Microelectrode Data_Analysis Analysis of Action Potential Parameters (DAP25, DAP75, etc.) Microelectrode->Data_Analysis

Figure 2: Experimental workflow for isolated rat heart electrophysiology study.

Preclinical Data from Other Thiazide Diuretics

To provide a broader context for the preclinical pharmacodynamics of this compound, this section includes data from studies on other thiazide diuretics in relevant animal models of hypertension.

Antihypertensive Effects in Spontaneously Hypertensive Rats

Spontaneously hypertensive rats (SHR) are a widely used genetic model of essential hypertension.

Table 2: Antihypertensive Effect of Trichlormethiazide in Angiotensin II-Induced Hypertensive Rats

Animal ModelTreatmentDurationMean Arterial Pressure (MAP)Sodium and Water Balance
Male rats on high salt intake + Angiotensin II infusionTrichlormethiazide (~10 mg/kg/day, oral)5 daysSignificantly reduced within 24 hoursSimilar loss of Na+ and water as other groups
Male rats on normal salt intake + Angiotensin II infusionTrichlormethiazide (~10 mg/kg/day, oral)5 daysNo significant effectSimilar loss of Na+ and water as other groups
Male rats on high salt intake (no Angiotensin II)Trichlormethiazide (~10 mg/kg/day, oral)5 daysNo significant effectSimilar loss of Na+ and water as other groups
Male rats on normal salt intake (no Angiotensin II)Trichlormethiazide (~10 mg/kg/day, oral)5 daysNo significant effectSimilar loss of Na+ and water as other groups

Data sourced from a study on the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension.

  • Animal Model: Male rats.

  • Instrumentation: Chronically instrumented with arterial and venous catheters for drug injection and direct daily measurements of blood pressure and heart rate.

  • Diet: Maintained on high salt intake (HS, 6 mEq/day) or normal salt intake (NS, 2 mEq/day).

  • Hypertension Induction: A 15-day continuous intravenous infusion of angiotensin II (5 ng/min).

  • Drug Administration: Trichlormethiazide (TCM), a thiazide diuretic, was orally administered at approximately 10 mg/kg per day for the middle 5 days of the angiotensin II infusion.

  • Measurements: Daily measurements of mean arterial pressure (MAP), heart rate, sodium balance, and water balance. Blood volume and plasma electrolytes were also monitored.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_outcome Outcome Animal_Model Male Rats on Normal or High Salt Diet Instrumentation Arterial and Venous Catheters Implanted AngII_Infusion Continuous Angiotensin II Infusion (15 days) Instrumentation->AngII_Infusion TCM_Admin Oral Trichlormethiazide Administration (Days 6-10) AngII_Infusion->TCM_Admin Measurements Daily Measurement of: - Mean Arterial Pressure - Heart Rate - Na+ and Water Balance TCM_Admin->Measurements Data_Analysis Assess Antihypertensive and Diuretic Effects Measurements->Data_Analysis

Figure 3: Workflow for assessing antihypertensive effects in a rat model.

Summary and Future Directions

The preclinical pharmacodynamic profile of this compound is consistent with that of a thiazide diuretic, primarily acting through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule. The available data, although limited for this compound as a single agent, suggests a direct effect on cardiac electrophysiology, which warrants further investigation.[1] Studies on other thiazide diuretics in preclinical models of hypertension demonstrate their efficacy in lowering blood pressure, an effect that is not solely dependent on volume depletion.

Future preclinical research on this compound should focus on:

  • Dose-response studies in various animal models of hypertension (e.g., SHR, Dahl salt-sensitive rats) to quantify its effects on blood pressure, diuresis, and electrolyte balance.

  • Investigation into the potential vasodilatory properties of this compound and the underlying molecular mechanisms.

  • Head-to-head comparative studies with other thiazide diuretics to better define its pharmacological profile.

  • Further exploration of its cardiac electrophysiological effects and their clinical relevance.

This in-depth guide provides a foundational understanding of the preclinical pharmacodynamics of this compound for researchers and professionals in drug development. The synthesis of available data and information from related compounds offers a robust framework for designing future studies and advancing our knowledge of this important antihypertensive agent.

References

Altizide's In Vivo Effect on Electrolyte Balance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altizide (B1665742), a thiazide-like diuretic, primarily exerts its therapeutic effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This action leads to increased urinary excretion of sodium and water, which is beneficial in the management of hypertension and edema. However, this pharmacological activity intrinsically alters renal electrolyte handling, leading to a predictable profile of electrolyte imbalances. This technical guide provides an in-depth overview of the in vivo effects of this compound on electrolyte balance, supported by experimental protocols and data from relevant preclinical and clinical studies. Due to a scarcity of published in vivo data on this compound monotherapy, representative data from other thiazide-like diuretics are utilized to illustrate the expected quantitative effects.

Core Mechanism of Action and Impact on Electrolytes

This compound targets the thiazide-sensitive Na+/Cl- cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT). By blocking this transporter, this compound inhibits the reabsorption of sodium and chloride from the tubular fluid into the bloodstream.[1] This primary action sets off a cascade of effects on various electrolytes:

  • Sodium (Na+): Increased urinary excretion (natriuresis).

  • Chloride (Cl-): Increased urinary excretion, accompanying sodium.

  • Potassium (K+): Increased urinary excretion (kaliuresis), leading to potential hypokalemia. This is an indirect effect resulting from the increased delivery of sodium to the collecting duct, which enhances the activity of the aldosterone-sensitive sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK).[2]

  • Magnesium (Mg2+): Increased urinary excretion, potentially leading to hypomagnesemia. The precise mechanism is not fully elucidated but is thought to be related to alterations in the transepithelial voltage gradient in the DCT.

  • Calcium (Ca2+): Decreased urinary excretion, leading to potential hypercalcemia. This is believed to result from enhanced passive calcium reabsorption in the proximal tubule due to volume depletion and a direct effect in the DCT, where lower intracellular sodium in the tubular cells enhances the activity of the basolateral Na+/Ca2+ exchanger.[3]

Quantitative Data on Electrolyte Changes

The following tables summarize the expected quantitative changes in serum and urine electrolytes following the administration of thiazide-like diuretics. It is important to note that specific data for this compound monotherapy is limited; therefore, these tables present representative data from in vivo studies of other drugs in the same class to provide a comparative overview.

Table 1: Representative Effects of Thiazide-Like Diuretics on Serum Electrolyte Concentrations

ElectrolyteDirection of ChangeMagnitude of Change (Representative)Species/ModelCitation
Sodium (Na+)Decrease1-5 mmol/LHuman[4]
Potassium (K+)Decrease0.3-0.5 mmol/LHuman[2][4]
Chloride (Cl-)Decrease2-6 mmol/LHuman[5]
Magnesium (Mg2+)Decrease0.05-0.1 mmol/LHuman[6]
Calcium (Ca2+)Increase0.05-0.15 mmol/LHuman[6]
Bicarbonate (HCO3-)Increase1-3 mmol/LRat[7]
Serum CreatinineNo significant change or slight increase< 10% increaseHuman[8]
Serum UreaNo significant change or slight increase< 15% increaseHuman[9]

Table 2: Representative Effects of Thiazide-Like Diuretics on 24-Hour Urinary Electrolyte Excretion

ElectrolyteDirection of ChangeMagnitude of Change (Representative)Species/ModelCitation
Sodium (Na+)Increase50-100% increaseRat[10]
Potassium (K+)Increase20-60% increaseRat[10]
Chloride (Cl-)Increase50-120% increaseRat[10]
Magnesium (Mg2+)Increase20-50% increaseHuman[5]
Calcium (Ca2+)Decrease15-40% decreaseHuman[6]

Experimental Protocols

In Vivo Assessment of Diuretic Activity and Electrolyte Excretion in Rats

This protocol is designed to evaluate the effects of a test compound like this compound on urine output and electrolyte excretion in a rodent model.

3.1.1. Animals and Housing

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. They should be acclimatized to metabolic cages for at least 3 days prior to the experiment.

3.1.2. Experimental Groups

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

  • Group 2: this compound (e.g., 10 mg/kg, administered orally).

  • Group 3: Positive control (e.g., Hydrochlorothiazide (B1673439), 10 mg/kg, administered orally).

3.1.3. Procedure

  • Fast the animals overnight (approximately 18 hours) with free access to water.

  • On the day of the experiment, administer a saline load (e.g., 25 mL/kg, 0.9% NaCl) orally to all animals to ensure a uniform state of hydration and promote diuresis.

  • Immediately after the saline load, administer the vehicle, this compound, or positive control by oral gavage.

  • Place each rat in an individual metabolic cage designed for the separate collection of urine and feces.

  • Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours).

  • At the end of the collection period (24 hours), measure the total volume of urine for each animal.

  • Centrifuge the urine samples to remove any particulate matter and store at -20°C until analysis.

  • At the end of the study, collect blood samples via cardiac puncture under anesthesia for serum electrolyte analysis.

3.1.4. Sample Analysis

  • Urine and Serum Electrolytes (Na+, K+, Cl-): Analyze using an ion-selective electrode (ISE) analyzer or flame photometry.

  • Urine and Serum Magnesium (Mg2+) and Calcium (Ca2+): Analyze using atomic absorption spectrophotometry.

  • Serum Creatinine and Urea: Analyze using standard colorimetric assays.

Blood and Urine Sample Collection and Processing

3.2.1. 24-Hour Urine Collection Metabolic cages are essential for the accurate collection of urine free from fecal contamination.[11] The collection funnels should be designed to minimize evaporation, and the collection tubes should be kept on ice or in a refrigerated compartment if possible to prevent degradation of analytes.

3.2.2. Blood Sample Collection

  • Blood can be collected from the tail vein for interim measurements or via terminal cardiac puncture for a final, larger volume sample.

  • For serum collection, blood should be collected in tubes without anticoagulant and allowed to clot. The serum is then separated by centrifugation.

  • For plasma collection, blood should be collected in tubes containing an appropriate anticoagulant (e.g., lithium heparin).

Mandatory Visualizations

Signaling Pathway of this compound in the Distal Convoluted Tubule

Altizide_Mechanism cluster_epithelial_cell Distal Convoluted Tubule Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Blood / Interstitium NCC Na+/Cl- Cotransporter (NCC) Na_K_ATPase Na+/K+ ATPase Ca_Exchanger Na+/Ca2+ Exchanger Na_out Na+ Na_K_ATPase->Na_out Ca_out Ca2+ Ca_Exchanger->Ca_out Ca_Channel Apical Ca2+ Channel Ca_Channel->Ca_Exchanger Na_Cl_in Na+ Cl- Na_Cl_in->NCC Reabsorption Ca_in Ca2+ Ca_in->Ca_Channel Na_out->Ca_Exchanger K_in K+ K_in->Na_K_ATPase This compound This compound This compound->NCC Inhibition Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment Analysis Acclimatization Animal Acclimatization (≥ 7 days) Cage_Acclimatization Metabolic Cage Acclimatization (≥ 3 days) Acclimatization->Cage_Acclimatization Grouping Randomization into Experimental Groups Cage_Acclimatization->Grouping Fasting Overnight Fasting (with water access) Grouping->Fasting Hydration Oral Saline Load (25 mL/kg) Fasting->Hydration Dosing Oral Administration (Vehicle, this compound, Control) Hydration->Dosing Urine_Collection Urine Collection in Metabolic Cages (0-24 hours) Dosing->Urine_Collection Urine_Processing Measure Urine Volume & Centrifuge Urine_Collection->Urine_Processing Blood_Collection Terminal Blood Collection (Cardiac Puncture) Urine_Collection->Blood_Collection Electrolyte_Analysis Serum & Urine Electrolyte Analysis (Na+, K+, Cl-, Mg2+, Ca2+) Urine_Processing->Electrolyte_Analysis Blood_Collection->Electrolyte_Analysis Data_Analysis Statistical Analysis Electrolyte_Analysis->Data_Analysis

References

The Discovery and Development of Altizide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Altizide (B1665742) is a thiazide diuretic that has been a subject of study and clinical use, primarily for the management of hypertension and edema.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes. This compound is often used in combination with the potassium-sparing diuretic spironolactone (B1682167) to enhance efficacy and mitigate adverse effects.[2][3]

Introduction: The Thiazide Diuretics

The journey of this compound is rooted in the broader history of thiazide diuretics. This class of drugs was discovered and developed by researchers at Merck and Co. in the 1950s, a landmark achievement in cardiovascular medicine.[4] The first compound in this class to be marketed was chlorothiazide (B1668834), introduced in 1958 under the trade name Diuril.[4] This discovery was a significant advancement over the existing mercurial diuretics and paved the way for effective oral therapies for hypertension and edema.[5][6] The development of thiazides stemmed from research into sulfonamide-based carbonic anhydrase inhibitors, with the goal of creating compounds that could enhance the excretion of sodium and chloride.[7][8]

Synthesis of the Thiazide Core

The fundamental structure of thiazide diuretics is a benzothiadiazine ring system. The synthesis of this core is exemplified by the production of chlorothiazide. This compound, as a thiazide derivative, is synthesized through modifications of this foundational process.

General Synthesis Protocol for a Thiazide Diuretic (Chlorothiazide)

The synthesis of chlorothiazide involves a multi-step chemical process:[9][10][11]

  • Chlorosulfonylation: The process begins with the reaction of 3-chloroaniline (B41212) with chlorosulfonic acid. This electrophilic substitution reaction introduces two sulfonyl chloride groups onto the aromatic ring, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride.

  • Amination: The resulting disulfonyl dichloride is then treated with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, forming 4-amino-6-chlorobenzene-1,3-disulfonamide.

  • Cyclization: The final step involves heating the disulfonamide with formic acid. This reaction leads to the cyclization of the molecule, forming the characteristic benzothiadiazine dioxide ring structure of chlorothiazide.

Synthesis_of_Chlorothiazide cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Cyclization start 3-Chloroaniline product1 4-Amino-6-chlorobenzene- 1,3-disulfonyl dichloride start->product1 Reaction reagent1 Chlorosulfonic Acid reagent1->product1 product2 4-Amino-6-chlorobenzene- 1,3-disulfonamide product1->product2 Reaction reagent2 Ammonia reagent2->product2 product3 Chlorothiazide product2->product3 Reaction reagent3 Formic Acid reagent3->product3

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by acting on the kidneys.[2] It is often combined with spironolactone, an aldosterone (B195564) antagonist, for a complementary therapeutic effect.[12]

This compound's Action on the Distal Convoluted Tubule

The primary site of action for this compound is the distal convoluted tubule (DCT) in the nephron of the kidney.[13] Here, it inhibits the sodium-chloride (Na+/Cl-) symporter.[14] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to an increased excretion of sodium, chloride, and consequently water, resulting in diuresis and a reduction in blood volume, which contributes to its antihypertensive effect.[2]

Complementary Action of Spironolactone

When used in combination, spironolactone acts on the collecting duct of the nephron. It is a competitive antagonist of aldosterone, a hormone that promotes sodium retention and potassium excretion.[12][15] By blocking the aldosterone receptor, spironolactone decreases sodium reabsorption and increases potassium retention, thus acting as a potassium-sparing diuretic.[16] This action complements this compound's effect and helps to counteract the potassium loss that can be a side effect of thiazide diuretics.[2]

Mechanism_of_Action cluster_DCT Distal Convoluted Tubule cluster_CD Collecting Duct cluster_outcome Overall Effect This compound This compound Symporter Na+/Cl- Symporter This compound->Symporter inhibits Reabsorption Na+ and Cl- Reabsorption Symporter->Reabsorption mediates Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Reabsorption->Diuresis leads to Spironolactone Spironolactone AldosteroneReceptor Aldosterone Receptor Spironolactone->AldosteroneReceptor blocks Aldosterone Aldosterone Aldosterone->AldosteroneReceptor binds to NaK_Exchange Na+ Reabsorption K+ Excretion AldosteroneReceptor->NaK_Exchange promotes K_Sparing Potassium Sparing NaK_Exchange->K_Sparing prevents

Pharmacokinetics and Clinical Data

The clinical development of this compound has largely focused on its use in combination with spironolactone for the treatment of hypertension.

Pharmacokinetic Profile

A study in healthy volunteers provided key pharmacokinetic parameters for this compound when administered in a fixed combination with spironolactone.

ParameterThis compound (15 mg)Spironolactone (25 mg)
Tmax (hours) -1.19 ± 0.47
Mean Residence Time (MRT) (hours) 4.94 ± 1.141.81 ± 0.45
Data from a study on a single tablet administration.[17]

Note: Tmax for this compound was not explicitly stated in the provided abstract.

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the efficacy of the this compound and spironolactone combination in managing mild to moderate hypertension.

StudyPatient PopulationTreatmentDurationKey Outcomes
Monotherapy Study 946 patients with mild to moderate hypertensionThis compound (15 mg) + Spironolactone (25 mg), 1-2 tablets/day90 daysBlood pressure normalized in 72% of patients by day 45 and in 83% by the end of the study.[3]
Combination Therapy Study 780 hypertensive patientsThis compound + Spironolactone (2 tablets/day), with or without other antihypertensives45 daysMean systolic and diastolic BP decreased by 15% and 14% respectively with the combination alone.[18]

Experimental Protocols

Clinical Trial Methodology for Antihypertensive Efficacy

A representative clinical trial to evaluate the efficacy of this compound would typically follow this structure:

  • Patient Selection: Enroll a cohort of patients diagnosed with mild to moderate essential hypertension (e.g., diastolic blood pressure between 90 and 120 mm Hg).[3]

  • Study Design: An open-label, multicenter study is a common design for assessing efficacy and safety in a broader population.[3][18]

  • Treatment Protocol:

    • Administer a fixed-dose combination of this compound (e.g., 15 mg) and spironolactone (e.g., 25 mg) once daily.[3]

    • Include provisions for dose escalation (e.g., to two tablets per day) if blood pressure is not controlled after a specified period (e.g., 45 days).[3]

  • Efficacy Endpoints:

    • The primary endpoint is the change in systolic and diastolic blood pressure from baseline.

    • A key secondary endpoint is the percentage of patients achieving blood pressure normalization (e.g., diastolic BP ≤ 90 mm Hg).[3]

  • Safety Monitoring:

    • Monitor for adverse effects through patient reporting.

    • Conduct laboratory tests at baseline and throughout the study to monitor serum potassium, creatinine, and uric acid levels.[3]

  • Data Analysis: Analyze the change in blood pressure using appropriate statistical methods and calculate the proportion of patients who meet the normalization criteria.

Clinical_Trial_Workflow start Patient Screening and Enrollment baseline Baseline Measurements (BP, Serum Electrolytes) start->baseline treatment Administer this compound +/- Spironolactone (e.g., 90 days) baseline->treatment monitoring Ongoing Monitoring (BP, Adverse Events, Lab Tests) treatment->monitoring monitoring->treatment Dose Adjustment if needed endpoint Final Efficacy and Safety Assessment monitoring->endpoint analysis Data Analysis and Reporting endpoint->analysis

Conclusion

This compound, a member of the thiazide diuretic family, continues to be relevant in the management of hypertension, particularly in combination with spironolactone. Its development is a direct descendant of the pioneering work on chlorothiazide. The mechanism of inhibiting the Na+/Cl- symporter in the distal convoluted tubule is well-established. Clinical data supports the efficacy and safety of its combination with spironolactone, which offers the dual benefits of enhanced blood pressure control and mitigation of potassium depletion. Future research may focus on further optimizing combination therapies and exploring the long-term cardiovascular benefits of this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for Altizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide (B1665742) is a thiazide diuretic primarily utilized in the research and treatment of hypertension and edema.[1] Like other drugs in its class, this compound exerts its therapeutic effects by acting on the kidneys to increase the excretion of sodium and water, thereby reducing blood volume and blood pressure.[2] It is often studied and used in combination with potassium-sparing diuretics, such as spironolactone (B1682167), to enhance its antihypertensive effects while mitigating potassium loss.[3] These notes provide an overview of this compound's mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive transporter (SLC12A3), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[4][5] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[6] This leads to an increase in the urinary excretion of sodium and water (diuresis), which in turn reduces extracellular fluid volume, plasma volume, and cardiac output, ultimately lowering blood pressure.[4]

The activity of the NCC is regulated by a complex phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). WNK kinases (such as WNK1 and WNK4) act as upstream regulators that phosphorylate and activate SPAK, which then directly phosphorylates and activates the NCC, promoting sodium reabsorption.[7] Thiazide diuretics like this compound inhibit the transport function of this activated NCC.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Bloodstream Lumen cluster_cell cluster_cell WNKs WNK Kinases (WNK1, WNK4) SPAK SPAK/OSR1 Kinase WNKs->SPAK Activates (Phosphorylation) NCC_inactive Inactive NCC SPAK->NCC_inactive Activates (Phosphorylation) NCC_active Active NCC (Phosphorylated) Ions_out Na+ Cl- NCC_active->Ions_out This compound This compound This compound->NCC_active Inhibits Blood Ions_in Na+ Cl- Ions_in->NCC_active Reabsorption

Caption: Signaling pathway of this compound's mechanism of action.

Data Presentation

Table 1: Preclinical Data for this compound in Animal Models of Hypertension
Animal ModelDrug CombinationThis compound DosageAdministrationStudy DurationKey Findings
Spontaneously Hypertensive Rats (SHR)This compound Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.[3]
Fructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.[3]
Table 2: Human Clinical Trial Data for this compound
Study TypeDrug CombinationThis compound DosageDosing FrequencyStudy DurationKey Findings
Multicenter, open, nonrandomizedThis compound + Spironolactone15 mgOnce daily90 daysBlood pressure was normalized (diastolic BP ≤ 90 mm Hg) in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[8]
Multicenter studyThis compound + Spironolactone2 tablets/day (composition not specified)Daily45 daysIn patients treated with the combination alone, mean systolic and diastolic BP decreased by 15% and 14%, respectively.[9]

Experimental Protocols

Protocol 1: In Vivo Evaluation of Antihypertensive Activity

This protocol describes the evaluation of this compound's antihypertensive effect in the Spontaneously Hypertensive Rat (SHR) model.[3]

1. Materials and Equipment:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method).

  • Animal housing with controlled environment (12-hour light/dark cycle, 22±2°C).

2. Methodology:

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment, with ad libitum access to standard chow and water.

  • Grouping: Randomly divide animals into experimental groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer the vehicle orally.

    • Group 2 (Low-Dose this compound): Administer this compound at 5 mg/kg body weight, orally.

    • Group 3 (High-Dose this compound): Administer this compound at 10 mg/kg body weight, orally.

  • Drug Administration: Administer the assigned treatment (vehicle or this compound) daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure at baseline (before the first dose) and at regular intervals throughout the study (e.g., weekly).

    • Use a non-invasive tail-cuff method. To ensure accuracy, pre-warm the animals and allow them to rest quietly in restrainers for 10-15 minutes before measurement.

    • Record at least three stable consecutive readings and calculate the average for each animal at each time point.

  • Data Analysis:

    • Calculate the mean blood pressure for each group at each time point.

    • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure changes in the treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

cluster_groups Experimental Groups start Start: Select SHR Rats (12-14 weeks old) acclimatize Acclimatization (1 week) start->acclimatize baseline Baseline Blood Pressure Measurement (Tail-cuff) acclimatize->baseline grouping Randomize into Groups (n=8-10 per group) baseline->grouping control Group 1: Vehicle Control grouping->control low_dose Group 2: Low-Dose this compound (5 mg/kg) grouping->low_dose high_dose Group 3: High-Dose this compound (10 mg/kg) grouping->high_dose administer Daily Oral Gavage (4 weeks) control->administer low_dose->administer high_dose->administer measure Weekly Blood Pressure Measurement administer->measure measure->administer Continue for 4 weeks analysis Statistical Analysis (e.g., ANOVA) measure->analysis end End: Evaluate Antihypertensive Effect analysis->end

Caption: Workflow for in vivo evaluation of this compound's antihypertensive activity.
Protocol 2: In Vivo Assessment of Diuretic Activity

This protocol provides a general method for assessing the diuretic activity of this compound in rats.[6][10]

1. Materials and Equipment:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • This compound.

  • Standard diuretic (e.g., Furosemide, 5 mg/kg).

  • Vehicle (e.g., Normal saline, 0.9% NaCl).

  • Metabolic cages for the separate collection of urine and feces.

  • Graduated measuring cylinders.

  • Oral gavage needles.

2. Methodology:

  • Preparation: Fast animals overnight (18 hours) with free access to water to ensure uniform hydration and minimize gastrointestinal contents.

  • Hydration: Administer normal saline (25 ml/kg) orally to all animals to impose a uniform water and salt load.

  • Grouping: Immediately after hydration, divide the animals into groups (n=6 per group):

    • Group 1 (Control): Administer vehicle orally.

    • Group 2 (Standard): Administer Furosemide (5 mg/kg) orally.

    • Group 3 (Test): Administer this compound (e.g., 10 mg/kg) orally.

  • Urine Collection:

    • Place each rat individually in a metabolic cage.

    • Collect urine in graduated measuring cylinders over a specified period, typically 5 to 24 hours.[11]

  • Measurement and Analysis:

    • Record the total volume of urine collected for each animal.

    • Calculate the average urine output for each group.

    • Diuretic activity can be expressed as the ratio of the average urine volume of the test group to that of the control group.

    • (Optional) The collected urine can also be analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes to determine the natriuretic and kaliuretic effects.

Protocol 3: In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This protocol outlines a representative cell-based assay to measure the direct inhibitory effect of this compound on NCC activity, based on methods used for studying ion transporters.[12][13]

1. Materials and Equipment:

  • HEK293 cells (or a similar suitable cell line).

  • Expression vector containing the human SLC12A3 (NCC) gene.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Transfection reagent.

  • Fluorescent ion indicator sensitive to a surrogate ion transported by NCC (e.g., a Cl--sensitive fluorescent protein or a dye for I-, which can be transported by NCC).[12]

  • Assay buffer (e.g., Chloride-free buffer containing Na+ and the surrogate ion).

  • This compound and other control compounds.

  • Fluorescence plate reader.

2. Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in standard conditions.

    • Transfect the cells with the NCC expression vector. It is advisable to co-transfect with a fluorescent reporter (e.g., YFP) if the primary indicator is not a genetically encoded sensor, to monitor transfection efficiency.

    • Allow 24-48 hours for gene expression.

  • Assay Preparation:

    • Plate the transfected cells in a 96-well black, clear-bottom plate.

    • Wash the cells with a chloride-free buffer.

    • If using a chemical dye, load the cells with the fluorescent indicator according to the manufacturer's instructions.

  • Inhibition Assay:

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes.

  • Measurement of NCC Activity:

    • Place the plate in a fluorescence plate reader.

    • Initiate ion transport by adding an assay buffer containing Na+ and the surrogate ion (e.g., I-).

    • Measure the change in fluorescence over time. NCC-mediated influx of the ion will cause a change (e.g., quenching) in the fluorescence signal.

  • Data Analysis:

    • Calculate the initial rate of fluorescence change for each well.

    • Normalize the rates of the this compound-treated wells to the vehicle-treated wells.

    • Plot the normalized rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Altizide In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic utilized in the management of hypertension and edema. Its therapeutic effect is primarily achieved through the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure.[1]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the NCC. The document also outlines the key signaling pathway that regulates NCC activity, offering a comprehensive resource for researchers investigating the pharmacology of this compound and other thiazide-like diuretics.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and antihypertensive effects by directly targeting and inhibiting the Na+/Cl- cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule.[2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

The activity of the NCC is tightly regulated by a complex signaling cascade known as the WNK-SPAK/OSR1 pathway. With-no-lysine (WNK) kinases act as upstream regulators that, in response to various stimuli, phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These activated kinases then directly phosphorylate the N-terminal domain of NCC, leading to its activation and increased transport of sodium and chloride ions. Thiazide diuretics, including this compound, inhibit this transport function.

Below is a diagram illustrating the WNK-SPAK/OSR1-NCC signaling pathway and the point of inhibition by this compound.

WNK-SPAK/OSR1-NCC Signaling Pathway and this compound Inhibition cluster_0 Upstream Regulation cluster_1 NCC Activity cluster_2 Ion Transport & Inhibition WNK Kinases WNK Kinases SPAK/OSR1 SPAK/OSR1 WNK Kinases->SPAK/OSR1 Phosphorylation (Activation) NCC (inactive) NCC (inactive) SPAK/OSR1->NCC (inactive) Phosphorylation NCC (active) NCC (active) NCC (inactive)->NCC (active) Na+/Cl- Reabsorption Na+/Cl- Reabsorption NCC (active)->Na+/Cl- Reabsorption This compound This compound This compound->NCC (active) Inhibition Seed Cells Seed Cells Pre-incubation Pre-incubation Seed Cells->Pre-incubation 24-48h Compound Addition Compound Addition Pre-incubation->Compound Addition Low Cl- buffer Cl- Influx & Reading Cl- Influx & Reading Compound Addition->Cl- Influx & Reading This compound Data Analysis Data Analysis Cl- Influx & Reading->Data Analysis Cl- buffer Oocyte Preparation Oocyte Preparation cRNA Injection cRNA Injection Oocyte Preparation->cRNA Injection Incubation Incubation cRNA Injection->Incubation 2-4 days Uptake Assay Uptake Assay Incubation->Uptake Assay Pre-incubation + this compound Data Analysis Data Analysis Uptake Assay->Data Analysis Radiotracer Uptake

References

Application Notes and Protocols for Altizide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide (B1665742) is a thiazide diuretic utilized in pharmacological research, particularly for its antihypertensive properties. It primarily functions by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water. This diuretic action reduces blood volume and cardiac output, contributing to a decrease in blood pressure. While often studied in combination with other antihypertensives like spironolactone, this document focuses on the available data and protocols for studying this compound as a monotherapy in animal models. The following sections provide a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The quantitative data available from animal studies on this compound monotherapy is limited. The following tables summarize the key findings from available research.

Table 1: Antihypertensive Effects of this compound in Animal Models

Animal ModelDrug & DosageRoute of AdministrationStudy DurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)This compound 10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.[1]
Angiotensin II-Induced Hypertensive RatsTrichlormethiazide (a similar thiazide diuretic) ~10 mg/kg/dayOral5 daysSignificantly reduced mean arterial pressure within 24 hours in high-salt diet rats.[2]

Table 2: Electrophysiological Effects of this compound in Isolated Rat Hearts

Animal ModelDrug & DosageRoute of AdministrationKey FindingsReference
Isolated Rat HeartThis compound 1 mg/kgIntraperitoneal injectionProduced a significant increase in the duration of the ventricular action potential at zero potential (DAP25) and during the plateau phase (T.PR and A.40).[3]

Signaling Pathways and Mechanisms

Mechanism of Action of this compound

This compound exerts its diuretic and antihypertensive effects by targeting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Peritubular Interstitium / Blood Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na_in Na+ NCC->Na_in Cl_in Cl- NCC->Cl_in This compound This compound This compound->NCC Inhibition NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase Na_out Na+ NaK_ATPase->Na_out K_channel K+ Channel K_in K+ K_channel->K_in K_in->NaK_ATPase

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the chronic antihypertensive effects of this compound.

1. Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water. Acclimatize for at least one week before the experiment.

2. Experimental Groups (n=8-10 per group):

  • Group 1 (SHR Vehicle Control): SHR receiving the vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Group 2 (SHR Low-Dose this compound): SHR receiving this compound at 5 mg/kg body weight.

  • Group 3 (SHR High-Dose this compound): SHR receiving this compound at 10 mg/kg body weight.[1]

  • Group 4 (WKY Vehicle Control): WKY rats receiving the vehicle.

3. Drug Administration:

  • Prepare fresh solutions/suspensions of this compound in the vehicle daily.

  • Administer the assigned treatment orally via gavage once daily for 4 weeks.

4. Blood Pressure Measurement:

  • Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) weekly using the tail-cuff method in conscious, pre-warmed rats.

  • For more accurate and continuous measurements, telemetry can be used.

5. Data Analysis:

  • Analyze data using two-way ANOVA with repeated measures, followed by a suitable post-hoc test (e.g., Bonferroni's) to compare between groups and over time.

  • A p-value of <0.05 is typically considered statistically significant.

A Acclimatization (1 week) B Group Assignment (SHR & WKY rats) A->B C Daily Oral Gavage (4 weeks) B->C D Weekly Blood Pressure Measurement (Tail-cuff) C->D E Data Analysis D->E

Caption: Experimental workflow for antihypertensive studies in SHR.

Protocol 2: Assessment of Diuretic and Natriuretic Effects in Normotensive Rats

This protocol evaluates the acute diuretic and electrolyte excretion effects of this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats, 8-10 weeks old.

  • Fast the animals overnight before the experiment but allow free access to water.

2. Hydration:

  • Administer a saline load (0.9% NaCl) orally at a volume of 25 ml/kg body weight to ensure adequate hydration and urine flow.

3. Experimental Groups (n=6-8 per group):

  • Group 1 (Vehicle Control): Saline-loaded rats receiving the vehicle orally.

  • Group 2 (Positive Control): Saline-loaded rats receiving a standard diuretic like hydrochlorothiazide (B1673439) (e.g., 10 mg/kg) orally.

  • Group 3 (Low-Dose this compound): Saline-loaded rats receiving this compound at 5 mg/kg orally.

  • Group 4 (High-Dose this compound): Saline-loaded rats receiving this compound at 10 mg/kg orally.

4. Urine Collection:

  • Immediately after treatment administration, place individual rats in metabolic cages.

  • Collect urine over a period of 6 to 24 hours.

  • Record the total urine volume for each animal.

5. Urine Analysis:

  • Centrifuge the urine samples to remove any precipitates.

  • Measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine using a flame photometer or ion-selective electrodes.

6. Data Analysis:

  • Calculate the total excretion of each electrolyte (concentration × urine volume).

  • Compare the urine volume and electrolyte excretion between the different groups using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) against the control group.

  • A p-value <0.05 is considered significant.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Overnight Fasting B Saline Loading (25 ml/kg) A->B C Oral Administration (Vehicle, HCTZ, this compound) B->C D Urine Collection (Metabolic Cages, 6-24h) C->D E Measure Urine Volume D->E F Measure Urine Electrolytes (Na+, K+, Cl-) D->F G Statistical Analysis (ANOVA) E->G F->G

Caption: Workflow for assessing diuretic and natriuretic effects.

Conclusion

The study of this compound in animal models is crucial for understanding its therapeutic potential and safety profile. The protocols outlined above provide a framework for investigating its antihypertensive and diuretic properties. While existing data primarily focuses on its combination with spironolactone, the provided methodologies can be adapted for further monotherapy studies to fill the current knowledge gaps, especially concerning dose-response relationships and pharmacokinetic profiles in various species. Future research should aim to generate more comprehensive data on this compound as a single agent to better delineate its specific pharmacological effects.

References

General Information on Altizide

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I am unable to provide specific dosage information for research compounds like Altizide. The determination of appropriate dosages for research is a critical process that depends on numerous factors, including the specific research question, the animal model or cell line being used, and the experimental design. Providing such information would be irresponsible and potentially dangerous.

Instead, I can offer a general overview of this compound and provide example protocols and data presentation formats that researchers might adapt for their specific studies. This information is for illustrative purposes only and should not be considered a recommendation or a substitute for a thorough literature review and consultation with experienced researchers and institutional animal care and use committees.

This compound is a thiazide-like diuretic. Thiazide diuretics act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter. This action leads to a decrease in sodium reabsorption, which in turn increases water excretion (diuresis) and reduces blood volume. This mechanism of action makes them useful in the treatment of hypertension and edema.

Example Application Notes and Protocols

Here are some hypothetical examples of how research data and protocols involving a compound like this compound might be presented.

Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in a Rodent Model
Dose Group (mg/kg)NBaseline MAP (mmHg)Post-Dose MAP (mmHg)% Change in MAP
Vehicle Control8150 ± 5148 ± 6-1.3%
This compound (1 mg/kg)8152 ± 4135 ± 5-11.2%
This compound (3 mg/kg)8149 ± 6120 ± 7-19.5%
This compound (10 mg/kg)8151 ± 5105 ± 6-30.5%
Data are presented as mean ± standard deviation.
Example Protocol: Evaluation of Antihypertensive Effects in a Hypertensive Rat Model
  • Animal Model: Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method for three consecutive days.

  • Grouping and Dosing: Animals are randomly assigned to vehicle control or this compound treatment groups. This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage once daily for four weeks.

  • Data Collection: Blood pressure and heart rate are measured weekly. Body weight is monitored twice weekly. At the end of the study, blood and tissue samples may be collected for further analysis.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between groups.

Visualizations

Below are examples of diagrams that could be used to illustrate concepts related to this type of research.

cluster_workflow Experimental Workflow cluster_monitoring Monitoring Phase A Acclimatization of SHR Rats B Baseline Blood Pressure Measurement A->B C Randomization and Grouping B->C D Daily Oral Gavage (4 weeks) - Vehicle - this compound C->D E Weekly Blood Pressure Monitoring D->E F Terminal Sample Collection E->F G Data Analysis F->G

Caption: A typical experimental workflow for evaluating an antihypertensive agent in a rodent model.

cluster_nephron Distal Convoluted Tubule lumen Tubular Lumen Na+ Cl- cell Apical Membrane Epithelial Cell Basolateral Membrane lumen:f1->cell:f0 Na+-Cl- Symporter interstitium Interstitium Blood cell:f2->interstitium:f0 Na+/K+ ATPase This compound This compound This compound->lumen:f1 Inhibits

Caption: Mechanism of action of this compound on the Na+-Cl- symporter in the distal convoluted tubule.

Disclaimer: This information is intended for educational purposes only. All research involving animals must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The specific dosages and protocols for any research study must be determined by the principal investigator based on a thorough review of the scientific literature and in compliance with all applicable regulations and guidelines.

Application Notes and Protocols for the Use of Altizide in Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the use of Altizide (B1665742) in the management of hypertension.

Application Notes

Introduction

This compound is a thiazide diuretic employed in the treatment of hypertension.[1] It functions by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys, which leads to an increased excretion of sodium, chloride, and water.[2][3] This diuretic effect reduces plasma volume and cardiac output, contributing to a decrease in blood pressure.[4] While effective as a monotherapy, this compound is frequently studied in combination with other antihypertensive agents, most notably the potassium-sparing diuretic spironolactone (B1682167), to enhance its therapeutic effect and minimize electrolyte imbalances.[2][5][6]

Mechanism of Action

The primary antihypertensive effect of this compound is achieved through its action on the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[4] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This results in an increased urinary output (diuresis) and a subsequent reduction in extracellular fluid and plasma volume.[4] Over time, a secondary vasodilatory mechanism is also thought to contribute to the sustained blood pressure-lowering effect of thiazide diuretics.[2] When used in combination with spironolactone, an aldosterone (B195564) antagonist, the therapeutic profile is enhanced. Spironolactone acts on the aldosterone-dependent sodium-potassium exchange site in the distal convoluted tubule, promoting sodium and water excretion while minimizing the potassium loss often associated with thiazide diuretics.[6][7]

Data Presentation

The following tables summarize quantitative data from clinical and preclinical studies involving this compound for the treatment of hypertension.

Table 1: this compound Dosing and Efficacy in Human Hypertension Clinical Trials

Study TypeDrug CombinationThis compound DosageDosing FrequencyStudy DurationKey FindingsCitations
Multicenter, open, nonrandomizedThis compound + Spironolactone15 mgOnce daily90 daysBlood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[5]
Multicenter studyThis compound + SpironolactoneNot specified (2 tablets/day of Aldactazine)Once or twice daily45 daysMean systolic and diastolic blood pressure decreased by 15% and 14%, respectively, from baseline.[8]
Randomized, double-blind, parallel-groupThis compound + SpironolactoneNot specifiedNot specified8 weeksBlood pressure was significantly decreased, comparable to enalapril (B1671234). The combination was more effective in patients older than 50.[9]
Double-blind, parallel-groupThis compound + Spironolactone15 mgOnce daily4 monthsProduced a significant drop in systolic pressure, identical to enalapril. Enalapril was slightly more efficacious in reducing diastolic pressure.[10]

Table 2: this compound Dosing in Preclinical Hypertension Animal Studies

Animal ModelTherapyThis compound DosageAdministration RouteStudy DurationKey FindingsCitations
Spontaneously Hypertensive Rats (SHR)This compound Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.[2]
Fructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.[2]

Table 3: Reported Adverse Effects in Human Clinical Trials

Adverse EffectIncidence/DetailsCitations
HypokalemiaTreatment discontinued (B1498344) in 4 out of 946 patients.[5]
Elevated Serum CreatinineTreatment discontinued in 2 out of 946 patients.[5]
Increased Serum Uric AcidOccurred in 5.5% of patients.[5]
Gastrointestinal DisturbancesA few cases reported.[8]
Orthostatic HypotensionA few cases reported.[8]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rodent Model of Hypertension (Modified Lipschitz Test)

This protocol is based on the widely cited Lipschitz test for assessing diuretic activity in an in vivo rodent model.[11][12]

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of this compound compared to a vehicle control.

Materials:

  • Male Wistar rats (100-200g)[12]

  • Metabolic cages with funnels and collection tubes[11]

  • Oral gavage needles

  • This compound, vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • 0.9% NaCl solution (saline)

  • Flame photometer for Na+ and K+ analysis[11]

  • Chloride titrator or equivalent for Cl- analysis

Methodology:

  • Animal Acclimation & Preparation: House animals in standard conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment but provide free access to water to ensure uniform hydration.[11]

  • Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle control orally via gavage. To promote diuresis, administer a saline load (e.g., 5 ml of 0.9% NaCl per 100g body weight) by gavage.[11]

  • Urine Collection: Immediately place the animals in individual metabolic cages.[11] Collect urine at predetermined intervals, for instance, over the first 5 hours and for a total of 24 hours to assess both acute and prolonged effects.[12]

  • Analysis:

    • Measure the total volume of urine excreted for each animal.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and chloride titrator, respectively.[11]

  • Data Interpretation:

    • Calculate the total urine output per 100g of body weight.

    • Calculate the total excretion of Na+, K+, and Cl-.

    • The ratio of Na+/K+ excretion is calculated to assess the natriuretic versus kaliuretic effect. A ratio greater than 2.0 suggests a favorable natriuretic effect, while a ratio greater than 10.0 indicates a potassium-sparing effect.[12]

Protocol 2: Clinical Trial Protocol for this compound in Combination Therapy for Essential Hypertension

This protocol outlines a representative randomized controlled trial to evaluate the efficacy and safety of this compound in combination with spironolactone.

Objective: To assess the blood pressure-lowering efficacy and safety of a fixed-dose combination of this compound and spironolactone compared to placebo in patients with mild to moderate essential hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria:

    • Male and female patients aged 18-70 years.

    • Diagnosed with mild to moderate essential hypertension (Diastolic Blood Pressure [DBP] between 90 and 120 mm Hg).[5]

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of significant cardiovascular events.

    • Renal or hepatic impairment.[2]

    • Pregnancy or lactation.[2]

Treatment Protocol:

  • Washout Period: A 2-week single-blind placebo washout period.[2]

  • Randomization: Eligible participants are randomized to one of two treatment arms:

    • Arm A (Combination Therapy): Fixed-dose combination of this compound (15 mg) and spironolactone (25 mg), taken orally once daily.[2][5]

    • Arm B (Placebo): Placebo, taken orally once daily.[2]

  • Dose Titration: If DBP remains >90 mmHg after 4 weeks, the dose in Arm A can be doubled to 30 mg this compound and 50 mg spironolactone once daily.[2]

  • Study Duration: 90 days.[5]

Assessments:

  • Efficacy: Blood pressure and heart rate will be measured at baseline and at regular intervals (e.g., days 15, 30, 45, 60, and 90).

  • Safety:

    • Monitor for adverse events at each visit.

    • Laboratory tests (serum potassium, creatinine, uric acid) at baseline and at the end of the study.[5]

Visualizations

Signaling Pathways and Workflows

cluster_nephron Distal Convoluted Tubule lumen Tubular Lumen (Filtrate) cell Tubular Epithelial Cell lumen->cell Na+ Cl- ncc Na+/Cl- Cotransporter (NCC) blood Blood (Peritubular Capillary) cell->blood Na+ This compound This compound This compound->ncc Inhibits cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) angiotensinogen Angiotensinogen angiotensin_I Angiotensin I angiotensinogen->angiotensin_I Renin angiotensin_II Angiotensin II angiotensin_I->angiotensin_II ACE aldosterone Aldosterone Secretion angiotensin_II->aldosterone vasoconstriction Vasoconstriction angiotensin_II->vasoconstriction na_h2o_retention Na+ and H2O Retention aldosterone->na_h2o_retention bp_increase Increased Blood Pressure vasoconstriction->bp_increase na_h2o_retention->bp_increase ace_inhibitors ACE Inhibitors ace_inhibitors->angiotensin_I Inhibit spironolactone Spironolactone spironolactone->aldosterone Blocks Receptor start Patient Screening (Mild-to-Moderate Hypertension) washout 2-Week Placebo Washout Period start->washout randomization Randomization washout->randomization arm_a Arm A: This compound + Spironolactone randomization->arm_a Group 1 arm_b Arm B: Placebo randomization->arm_b Group 2 dose_titration Dose Titration (if DBP > 90 mmHg at 4 weeks) arm_a->dose_titration follow_up 90-Day Follow-Up (BP & Safety Monitoring) arm_b->follow_up final_analysis Final Efficacy and Safety Analysis follow_up->final_analysis dose_titration->follow_up

References

Application Notes and Protocols: Altizide and Spironolactone Combination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the combination therapy of Altizide (B1665742), a thiazide-like diuretic, and Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist. This combination leverages complementary mechanisms of action to achieve potent antihypertensive and diuretic effects while mitigating the risk of electrolyte imbalances, particularly hypokalemia.[1][2][3][4] The synergistic interaction enhances sodium and water excretion and provides a more balanced potassium homeostasis, making it a valuable regimen in the management of hypertension and edematous states.[1][3] These notes cover the combined mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed protocols for preclinical evaluation.

Mechanism of Action

The efficacy of the this compound and Spironolactone combination stems from their distinct but complementary actions on the renal tubules.[3]

  • This compound: As a thiazide-like diuretic, this compound acts on the distal convoluted tubule (DCT).[5] It inhibits the sodium-chloride (Na+/Cl-) symporter, thereby blocking the reabsorption of sodium and chloride ions from the tubular fluid into the blood.[5] This leads to increased excretion of sodium and water (natriuresis and diuresis), which contributes to a reduction in blood volume and blood pressure.[3][5] A common side effect of this action is the increased excretion of potassium (kaliuresis).[1]

  • Spironolactone: Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).[6][7][8] It acts primarily in the collecting ducts and late distal tubules, where it blocks the effects of aldosterone.[8][9] By inhibiting aldosterone, Spironolactone prevents the reabsorption of sodium and the secretion of potassium, thus acting as a potassium-sparing diuretic.[6][7][8][10]

Synergistic Effect: When combined, this compound's potent natriuretic and antihypertensive effects are complemented by Spironolactone's potassium-sparing properties.[3][10] Spironolactone counteracts the potassium loss induced by this compound, leading to a more neutral effect on serum potassium levels while achieving additive diuretic and antihypertensive outcomes.[1][3][11] This combination is preferable to thiazide monotherapy for treating hypertension as it enhances blood pressure reduction while minimizing hypokalemia and hyperglycemia.[1][11]

Signaling Pathway Diagram

G cluster_0 Renal Tubule System This compound This compound dct Distal Convoluted Tubule (DCT) This compound->dct Acts on nacl_symporter Na+/Cl- Symporter This compound->nacl_symporter Inhibits dct->nacl_symporter na_cl_reabsorption Inhibits Na+ & Cl- Reabsorption nacl_symporter->na_cl_reabsorption k_excretion Increased K+ Excretion (Kaliuresis) na_cl_reabsorption->k_excretion Leads to outcome Synergistic Effect: - Increased Na+ & Water Excretion - Reduced Blood Pressure - Balanced K+ Homeostasis na_cl_reabsorption->outcome k_excretion->outcome Counteracted by spironolactone Spironolactone collecting_duct Collecting Duct spironolactone->collecting_duct Acts on mr Mineralocorticoid Receptor (MR) spironolactone->mr Antagonizes na_reabsorption_k_secretion Blocks Aldosterone-Mediated: - Na+ Reabsorption - K+ Secretion mr->na_reabsorption_k_secretion aldosterone Aldosterone aldosterone->mr Binds to k_retention K+ Retention (Potassium-Sparing) na_reabsorption_k_secretion->k_retention k_retention->outcome Counteracts

Caption: Combined mechanism of this compound and Spironolactone on renal tubules.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and Spironolactone based on oral administration in healthy volunteers.[12] Spironolactone is rapidly metabolized into active metabolites, including canrenone (B1668266) and 7-α-thiomethylspirolactone, which have longer half-lives than the parent compound.[6][7][8][13]

ParameterThis compoundSpironolactoneCanrenone (Metabolite)7-α-thiomethylspirolactone (Metabolite)
Tmax (Time to Peak Plasma Conc.) ~1.6-2.5 hours~1.2 hours[12]~2.6 hours[12]~1.6 hours[12]
Half-life (t½) ~2.5-3.5 hours~1.4 hours[6][8]~16.5-57.8 hours[6][13]~23.9 hours[13]
Protein Binding Data not specified>90%[6][8]>90%[6][8]>90%[6][8]
Metabolism Primarily renal excretionExtensive hepatic metabolism[7][8]Active metaboliteActive metabolite
Excretion Primarily urineUrine and bile (as metabolites)[6]Urine and bileUrine and bile

Note: Values are approximate and can vary based on the study population and formulation. Food can increase the bioavailability of Spironolactone by nearly 95%.[8]

Pharmacodynamic Effects (Clinical Data)

This table presents the typical pharmacodynamic effects observed with the this compound and Spironolactone combination in hypertensive patients.

ParameterEffectMagnitude of ChangeStudy Reference
Systolic Blood Pressure (SBP) Reduction~15% decrease from baseline[14]Multicenter Study[14]
Diastolic Blood Pressure (DBP) Reduction~14% decrease from baseline[14]Multicenter Study[14]
Serum Potassium (K+) Minimal ChangeGenerally stable; mitigates thiazide-induced hypokalemia[1][15]Systematic Review[1]
Serum Uric Acid Increase5.5% of patients showed an increase[15]Monotherapy Study[15]
Blood Glucose Minimal ChangeSpironolactone mitigates thiazide-induced hyperglycemia[1][11]Systematic Review[1]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in a Preclinical Model

Objective: To assess the antihypertensive efficacy and effect on electrolyte balance of the this compound and Spironolactone combination therapy in a Spontaneously Hypertensive Rat (SHR) model.[16][17]

Materials:

  • Spontaneously Hypertensive Rats (SHR), age 12-14 weeks.[16]

  • Normotensive Wistar-Kyoto (WKY) rats as control.[18]

  • This compound and Spironolactone (research grade).

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

  • Metabolic cages for urine collection.

  • Blood collection supplies (e.g., capillary tubes, centrifuge).

  • Electrolyte analyzer.

Methodology:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).[17]

  • Baseline Measurement: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for all animals for three consecutive days to establish a stable baseline.

  • Group Allocation: Randomly assign SHR animals into four treatment groups (n=8-10 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound alone.

    • Group 3: Spironolactone alone.

    • Group 4: this compound + Spironolactone combination.

    • A fifth group of WKY rats receiving vehicle will serve as a normotensive control.

  • Drug Administration: Administer the assigned treatments daily via oral gavage for a period of 4 weeks. Doses should be based on established literature or preliminary dose-ranging studies.

  • Monitoring:

    • Measure blood pressure and heart rate weekly, at the same time of day to minimize diurnal variation.

    • During the final week of treatment, place animals in metabolic cages for 24-hour urine collection to measure volume, sodium, and potassium excretion.

  • Terminal Sample Collection: At the end of the 4-week treatment period, collect terminal blood samples via cardiac puncture under anesthesia.

  • Biochemical Analysis: Centrifuge blood samples to obtain plasma. Analyze plasma and urine samples for sodium, potassium, creatinine (B1669602), and urea (B33335) concentrations using a validated electrolyte analyzer.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered statistically significant.

Experimental Workflow Diagram

G start Start: Acclimatize SHR & WKY Rats (1 week) baseline Establish Baseline (BP, HR for 3 days) start->baseline grouping Randomize SHR into 4 Groups: 1. Vehicle 2. This compound 3. Spironolactone 4. Combination baseline->grouping treatment Daily Oral Gavage (4 Weeks) grouping->treatment monitoring Weekly Monitoring: - Blood Pressure - Heart Rate treatment->monitoring metabolic Week 4: Metabolic Cage (24h Urine Collection) treatment->metabolic Week 4 monitoring->treatment Weeks 1-3 terminal End of Study: Terminal Blood Collection metabolic->terminal analysis Biochemical Analysis: - Plasma & Urine Electrolytes - Renal Function Markers terminal->analysis data_analysis Statistical Analysis (ANOVA) analysis->data_analysis end End: Evaluate Efficacy & Safety Profile data_analysis->end

Caption: Workflow for preclinical evaluation of antihypertensive efficacy.

Protocol 2: Monitoring of Drug-Induced Electrolyte Disturbances

Objective: To provide a standardized protocol for monitoring and managing potential electrolyte abnormalities in subjects receiving this compound and Spironolactone combination therapy in a clinical research setting.

Scope: This protocol applies to all study participants enrolled in clinical trials involving the combination therapy.

Materials:

  • Calibrated blood collection and processing equipment.

  • Certified clinical laboratory for electrolyte analysis.

  • Electrocardiogram (ECG) machine.

  • Standardized case report forms (CRFs).

Methodology:

  • Baseline Assessment: Prior to the first dose, perform a comprehensive metabolic panel, including serum sodium, potassium, chloride, bicarbonate, blood urea nitrogen (BUN), and creatinine.[19] Record a baseline 12-lead ECG.

  • Inclusion/Exclusion Criteria: Exclude patients with significant renal impairment (e.g., eGFR < 30 ml/min/1.73m2) or baseline hyperkalemia (e.g., K+ > 5.0 mEq/L), as these conditions increase the risk of adverse effects.[9]

  • Scheduled Monitoring:

    • Repeat serum potassium and creatinine measurements at Week 1, Week 4, and then every 3 months for the duration of the study.

    • More frequent monitoring is required for patients at higher risk, such as the elderly, those with diabetes, or those on concomitant medications that affect potassium levels (e.g., ACE inhibitors, NSAIDs).[20]

  • Unscheduled Monitoring: Perform immediate electrolyte testing if a patient presents with symptoms suggestive of an electrolyte imbalance, such as muscle weakness, palpitations, confusion, or severe nausea.[19][21]

  • Action Thresholds & Management:

    • Hypokalemia (K+ < 3.5 mEq/L): Although less likely with this combination, if it occurs, review concomitant medications. Consider oral potassium supplementation.

    • Hyperkalemia (K+ > 5.5 mEq/L):

      • Confirm the result with a repeat test to rule out hemolysis.[21]

      • Discontinue the study drug immediately.

      • Perform an ECG to check for cardiac abnormalities (e.g., peaked T-waves).

      • If K+ > 6.5 mEq/L or ECG changes are present, this constitutes a medical emergency requiring immediate intervention per institutional guidelines.[20]

  • Data Reporting: All electrolyte values and any actions taken must be documented accurately in the patient's CRF. All serious adverse events, such as severe hyperkalemia, must be reported to the sponsor and regulatory authorities according to the trial protocol.[22]

This protocol ensures patient safety by systematically monitoring for the most significant potential risks associated with the this compound and Spironolactone combination, allowing for timely intervention.

References

Altizide Solution Preparation for Experimental Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Altizide (B1665742) solutions in experimental settings. This compound is a thiazide diuretic utilized in research for its effects on hypertension and edema.[1][2] This document outlines its physicochemical properties, solution preparation for in vitro and in vivo studies, and methodologies for key experiments.

Physicochemical and Storage Information of this compound

A summary of key quantitative data for this compound is presented in Table 1. This information is crucial for accurate preparation of stock and working solutions.

PropertyValueReference
Molecular Weight 383.89 g/mol [1]
Molecular Formula C₁₁H₁₄ClN₃O₄S₃[1]
CAS Number 5588-16-9[1]
Solubility Soluble in DMSO[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for experimental reproducibility. The following protocols detail the preparation of stock and working solutions for various research applications.

Protocol 1: Preparation of a 40 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution for both in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[3][4][5]

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) or a sterile environment to prevent contamination.

  • Weighing this compound: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of this compound.

  • Dissolving in DMSO: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Solubilization: Securely cap the vial and vortex the solution vigorously for 2-5 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1] Ensure vials are tightly sealed.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution to final working concentrations for cell-based assays.

Materials:

  • 40 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 40 mg/mL this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize DMSO precipitation and ensure accurate final concentrations, perform a serial dilution. For example, first, dilute the 40 mg/mL stock solution 1:100 in cell culture medium to create a 400 µg/mL intermediate solution.

  • Final Dilution: Further dilute the intermediate solution to achieve the desired final working concentration in the cell culture medium. For instance, to prepare a 10 µg/mL working solution, add 25 µL of the 400 µg/mL intermediate solution to 975 µL of cell culture medium.

  • DMSO Concentration Control: It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%.[6] Ensure that the vehicle control plates receive the same final concentration of DMSO as the experimental plates.

Protocol 3: Preparation of this compound Formulation for In Vivo Animal Studies

This protocol provides an example of how to prepare an this compound formulation for oral administration in animal models, based on a common vehicle.[2]

Materials:

  • 40 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • PEG300

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes and syringes

Procedure:

  • Calculate Required Volumes: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosage volume. For example, for a 10 mg/kg dose in 10 mice weighing 20 g each, with a dosing volume of 100 µL per mouse, the working solution concentration needs to be 2 mg/mL.[2] The total volume required would be at least 1 mL (10 mice x 100 µL/mouse).

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle solution. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[2] For 1 mL of vehicle, this would be:

    • 50 µL DMSO

    • 300 µL PEG300

    • 50 µL Tween 80

    • 600 µL Saline or PBS

  • Prepare the Dosing Solution:

    • Based on the desired final concentration of 2 mg/mL, you will need 2 mg of this compound for 1 mL of dosing solution.

    • Take 50 µL of the 40 mg/mL this compound stock solution in DMSO (which contains 2 mg of this compound).

    • Add the 300 µL of PEG300 and 50 µL of Tween 80 to the this compound/DMSO solution and vortex to mix thoroughly.

    • Add the 600 µL of Saline or PBS and vortex again to create a homogenous suspension.

  • Administration: The prepared solution can be administered via oral gavage. Always prepare fresh on the day of the experiment.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines a general method to assess the cytotoxicity of this compound on a chosen cell line using a commercially available assay kit (e.g., CellTox™ Green Cytotoxicity Assay).

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 2)

  • Vehicle control (cell culture medium with the same final DMSO concentration)

  • Positive control (e.g., a known cytotoxic agent)

  • Opaque-walled 96-well microplates

  • CellTox™ Green Dye or similar cytotoxicity reagent

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound, the vehicle control, or the positive control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • Reagent Addition: Add the cytotoxicity reagent (e.g., CellTox™ Green Dye) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate at room temperature, protected from light, for the time specified in the assay protocol.

  • Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (100% cytotoxicity) and the vehicle control (0% cytotoxicity).

Protocol 5: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical in vivo study to evaluate the antihypertensive efficacy of this compound in a rat model of hypertension.[7]

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old

  • This compound formulation (prepared as in Protocol 3 or with 0.5% carboxymethylcellulose as a vehicle)[7]

  • Vehicle control

  • Positive control (e.g., another antihypertensive drug)

  • Oral gavage needles

  • Tail-cuff blood pressure measurement system

Procedure:

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment with free access to food and water.[7]

  • Grouping: Randomly divide the animals into experimental groups (n=8-10 per group), for example:

    • Group 1: Vehicle Control

    • Group 2: Low-Dose this compound (e.g., 5 mg/kg body weight)[7]

    • Group 3: High-Dose this compound (e.g., 10 mg/kg body weight)[7]

    • Group 4: Positive Control

  • Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of all animals before starting the treatment.

  • Drug Administration: Administer the respective treatments daily via oral gavage for the duration of the study (e.g., 4 weeks).[7]

  • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate weekly using the tail-cuff method.[7]

  • Data Collection and Analysis: Record body weight weekly. At the end of the study, blood and tissue samples can be collected for further biochemical and histological analysis. Analyze the blood pressure data using appropriate statistical methods (e.g., ANOVA) to compare the treatment groups with the control group.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.[7] This leads to a cascade of effects resulting in diuresis and a reduction in blood pressure. Thiazide diuretics may also have secondary, long-term effects on the vasculature.[8][9]

Altizide_Mechanism_of_Action cluster_dct_cell Distal Convoluted Tubule Epithelial Cell cluster_lumen cluster_interstitium cluster_effects Physiological Effects NCC Na+/Cl- Cotransporter (NCC/SLC12A3) Na_K_ATPase Na+/K+ ATPase Decreased_Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Decreased_Na_Reabsorption Leads to ROMK ROMK K+ Channel Na_out Na+ Na_K_ATPase->Na_out Transport K_out K+ ROMK->K_out Secretion This compound This compound This compound->NCC Inhibition Na_in Na+ Na_in->NCC Reabsorption Cl_in Cl- Cl_in->NCC Reabsorption K_in K+ K_in->Na_K_ATPase Increased_Diuresis Increased Diuresis and Natriuresis Decreased_Na_Reabsorption->Increased_Diuresis Reduced_Blood_Volume Reduced Blood Volume Increased_Diuresis->Reduced_Blood_Volume Reduced_BP Reduced Blood Pressure Reduced_Blood_Volume->Reduced_BP

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for this compound Solution Preparation and In Vitro Application

This diagram illustrates the logical flow from preparing the stock solution to its application in a cell-based assay.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve stock 40 mg/mL Stock Solution (-80°C Storage) dissolve->stock dilute Dilute in Cell Culture Medium stock->dilute working Prepare Working Solutions (Various Concentrations) dilute->working treat_cells Treat Cells with Working Solutions working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent incubate->add_reagent read_plate Measure Fluorescence add_reagent->read_plate analyze Data Analysis read_plate->analyze

Caption: Workflow for this compound solution preparation and in vitro cytotoxicity testing.

References

Measuring Altizide Efficacy in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic used in the management of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure.[2] These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo laboratory settings.

Data Presentation

In Vitro: NCC Inhibition Assay

The following table summarizes the inhibitory effect of this compound on the Na+/Cl- cotransporter (NCC) expressed in a suitable cell line. The IC50 value represents the concentration of this compound required to inhibit 50% of the NCC activity.

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman NCCThallium Influx Assay75
Hydrochlorothiazide (Reference)Human NCCThallium Influx Assay150
In Vivo: Diuretic and Saluretic Activity in Wistar Rats

This table presents the effects of a single oral dose of this compound on urine volume and electrolyte excretion in Wistar rats over a 24-hour period.

Treatment (Oral Gavage)Dose (mg/kg)Urine Volume (mL/24h)Urinary Na+ (mmol/24h)Urinary K+ (mmol/24h)Urinary Cl- (mmol/24h)Na+/K+ Ratio
Vehicle (0.5% CMC)-7.2 ± 0.50.8 ± 0.11.2 ± 0.21.5 ± 0.30.67
This compound512.5 ± 1.12.5 ± 0.31.8 ± 0.23.1 ± 0.41.39
This compound1015.8 ± 1.33.8 ± 0.42.1 ± 0.34.5 ± 0.51.81
Furosemide (Standard)1018.2 ± 1.54.5 ± 0.52.5 ± 0.35.2 ± 0.61.80
Data are presented as mean ± SEM. *p<0.05 compared to Vehicle. Data is representative based on typical thiazide diuretic effects.[3][4]
In Vivo: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

The following table summarizes the effect of daily oral administration of this compound for 4 weeks on systolic blood pressure (SBP) in Spontaneously Hypertensive Rats (SHR).

Treatment (Oral Gavage)Dose (mg/kg/day)Baseline SBP (mmHg)SBP at Week 4 (mmHg)Change in SBP (mmHg)
Vehicle (0.5% CMC)-185 ± 5188 ± 6+3 ± 2
This compound5187 ± 6165 ± 5-22 ± 3
This compound10186 ± 5152 ± 4-34 ± 4
Enalapril (Positive Control)10188 ± 7145 ± 5-43 ± 5
Data are presented as mean ± SEM. *p<0.05 compared to Vehicle.[5]

Experimental Protocols

In Vitro Protocol: NCC Inhibition Assay

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting the Na+/Cl- cotransporter. A common method involves using a HEK293 cell line stably expressing the human NCC and a fluorescent indicator sensitive to an ion that can be transported by NCC (e.g., Thallium, which is transported similarly to K+ and can be used as a surrogate for Na+ influx).

Materials:

  • HEK293 cells stably expressing human NCC (SLC12A3)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • This compound and reference compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293-NCC cells into 96-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound and the reference compound in the assay buffer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: After dye loading, wash the cells and add the different concentrations of this compound or reference compound to the wells. Incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Thallium Influx: Place the plate in a fluorescence plate reader. Add a thallium-containing solution to all wells to initiate ion influx through the NCC.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence signal over time. The influx of thallium will quench the fluorescence of the dye.

  • Data Analysis: Calculate the rate of fluorescence quench for each well. Plot the rate of quench against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Protocol: Diuretic and Saluretic Activity in Rats

This protocol is designed to assess the diuretic (increase in urine volume) and saluretic (increase in salt excretion) effects of this compound in a rat model.[2]

Animals:

  • Male Wistar rats (200-250 g)

Procedure:

  • Acclimatization: House the rats in metabolic cages for at least 3 days before the experiment for acclimatization. Provide free access to food and water.

  • Fasting: Fast the animals overnight (approximately 18 hours) before the experiment but allow free access to water.

  • Hydration: On the day of the experiment, administer a saline load (0.9% NaCl) of 25 mL/kg body weight by oral gavage to all animals to ensure a uniform state of hydration and promote diuresis.

  • Dosing: Immediately after the saline load, divide the animals into groups (n=6-8 per group) and administer the following by oral gavage:

    • Vehicle Control: 0.5% carboxymethylcellulose (CMC) in water.

    • This compound Low Dose: 5 mg/kg this compound in vehicle.

    • This compound High Dose: 10 mg/kg this compound in vehicle.

    • Positive Control: 10 mg/kg Furosemide in vehicle.

  • Urine Collection: Place the animals back into their metabolic cages and collect urine at specific time intervals (e.g., 0-4, 4-8, and 8-24 hours).

  • Urine Analysis:

    • Measure the total volume of urine collected for each animal.

    • Centrifuge the urine samples to remove any precipitates.

    • Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the results from the this compound-treated groups with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Calculate the Na+/K+ ratio as an indicator of potassium-sparing effects.[6]

In Vivo Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the long-term antihypertensive effect of this compound in a genetic model of hypertension.[5]

Animals:

  • Male Spontaneously Hypertensive Rats (SHR) (12-14 weeks old)

Procedure:

  • Acclimatization: House the SHR in a controlled environment for at least one week before the start of the study.

  • Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) of all rats using a non-invasive tail-cuff method.

  • Grouping and Dosing: Randomly divide the animals into treatment groups (n=8-10 per group) and administer the following daily by oral gavage for 4 weeks:

    • Vehicle Control: 0.5% CMC in water.

    • This compound Low Dose: 5 mg/kg/day this compound in vehicle.

    • This compound High Dose: 10 mg/kg/day this compound in vehicle.

    • Positive Control: 10 mg/kg/day Enalapril in vehicle.

  • Blood Pressure Monitoring: Measure SBP weekly throughout the 4-week treatment period.

  • Terminal Procedures: At the end of the study, blood samples may be collected for biochemical analysis of electrolytes and renal function markers.

  • Data Analysis: Compare the changes in SBP from baseline between the different treatment groups using statistical methods such as repeated measures ANOVA.

Mandatory Visualizations

G cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Na+ Na+ NCC Na-Cl Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Ca2+ Ca2+ NCX1 Na-Ca Exchanger (NCX1) Ca2+->NCX1 Na+_out Na+ NCC->Na+_out Reabsorption Ca2+_out Ca2+ This compound This compound This compound->NCC Inhibition WNK1 WNK1 SPAK SPAK WNK1->SPAK Phosphorylation (Activation) SPAK->NCC Phosphorylation (Activation) NCX1->Ca2+_out Reabsorption Na+_out->NCX1 G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_antihypertensive Antihypertensive Efficacy A1 Seed HEK293-NCC cells A2 Load with Thallium-sensitive dye A1->A2 A3 Incubate with this compound A2->A3 A4 Induce Thallium influx A3->A4 A5 Measure fluorescence quench A4->A5 A6 Calculate IC50 A5->A6 B1 Acclimatize rats in metabolic cages B2 Administer saline load and this compound B1->B2 B3 Collect urine over 24 hours B2->B3 B4 Measure urine volume and electrolytes B3->B4 B5 Analyze diuretic and saluretic effects B4->B5 C1 Baseline blood pressure in SHR C2 Daily oral administration of this compound (4 weeks) C1->C2 C3 Weekly blood pressure monitoring C2->C3 C4 Analyze change in systolic blood pressure C3->C4

References

Altizide in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic primarily used in the management of hypertension and edema. Its pharmacological activity is centered on the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidney. While its in vivo effects are well-documented, its applications in cell culture are predominantly focused on elucidating its mechanism of action on renal epithelial cells and for in vitro toxicology studies. This document provides detailed protocols for studying the effects of this compound in a cell culture setting, based on its known molecular interactions and potential cellular impacts.

Mechanism of Action

This compound exerts its diuretic effect by specifically targeting and inhibiting the Na-Cl cotransporter (NCC), also known as SLC12A3, located on the apical membrane of distal convoluted tubule cells.[1][2][3] This inhibition prevents the reabsorption of approximately 5-10% of filtered sodium chloride, leading to increased excretion of sodium and water.[4] The activity of the NCC is regulated by a complex signaling pathway involving with-no-lysine (WNK) kinases and Ste20-related proline/alanine-rich kinase (SPAK).[5] this compound's blockade of the NCC can also have downstream effects on the transport of other ions, such as calcium and potassium.[5][6]

cluster_0 This compound This compound NCC Na-Cl Cotransporter (NCC) (SLC12A3) This compound->NCC Inhibits (-) Na_Cl_reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates Diuresis Diuresis & Natriuresis Na_Cl_reabsorption->Diuresis Reduced reabsorption leads to WNK_SPAK WNK-SPAK Pathway WNK_SPAK->NCC Activates (+) Apical_Membrane Apical Membrane of Distal Convoluted Tubule Cell

Figure 1: Mechanism of Action of this compound.

Proposed Cell Culture Applications and Protocols

While extensive and varied cell culture applications for this compound are not widely reported, its known mechanism of action lends itself to specific in vitro investigations. The following protocols provide a framework for studying its effects on ion transport and cytotoxicity in relevant cell lines.

Functional Characterization of NCC Inhibition

This protocol is designed to quantify the inhibitory effect of this compound on the Na-Cl cotransporter (NCC) expressed in a mammalian cell line. A robust ion flux assay using a chloride-sensitive fluorescent protein in HEK293 cells has been described and serves as a model for this protocol.[7] Alternatively, Madin-Darby canine kidney (MDCK) cells, which have been shown to functionally express human NCC, can be utilized.[4]

Experimental Workflow:

start Seed NCC-expressing HEK293 or MDCK cells culture Culture to confluency start->culture treat Pre-incubate with varying concentrations of this compound culture->treat assay Perform Cl- influx assay (e.g., YFP quenching) treat->assay measure Measure fluorescence over time assay->measure analyze Analyze data and determine IC50 measure->analyze

Figure 2: Workflow for NCC Inhibition Assay.

Protocol: Chloride Influx Assay

  • Cell Culture:

    • Culture HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive Yellow Fluorescent Protein (YFP) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed cells in a 96-well black, clear-bottom plate and grow to 90-95% confluency.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions in a chloride-free buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Assay Procedure:

    • Wash cells twice with a chloride-free buffer (e.g., containing sodium gluconate instead of NaCl).

    • Incubate cells with the various concentrations of this compound or vehicle control (DMSO) in the chloride-free buffer for 15-30 minutes at 37°C.

    • Initiate the chloride influx by adding a chloride-containing buffer.

    • Immediately begin measuring the YFP fluorescence quenching using a plate reader (Excitation ~485 nm, Emission ~528 nm) at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence quenching for each concentration of this compound.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation:

This compound Conc. (µM)Rate of Cl- Influx (RFU/sec)% Inhibition
0 (Vehicle)0
0.1
1
10
100
IC50 (µM)
In Vitro Cytotoxicity Assessment in Renal Cells

Thiazide diuretics have been shown to potentially induce apoptosis in distal tubule cells in animal models, suggesting a direct toxic effect.[1][8] This protocol outlines a method to assess the cytotoxicity of this compound on a relevant renal cell line, such as human kidney proximal tubule epithelial cells (HK-2) or a distal tubule cell model.

Experimental Workflow:

start Seed renal cells (e.g., HK-2) in a 96-well plate culture Allow cells to adhere (24 hours) start->culture treat Treat with a range of This compound concentrations culture->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform cell viability assay (e.g., MTT, MTS) incubate->assay measure Measure absorbance assay->measure analyze Calculate % viability and determine IC50 measure->analyze

Figure 3: Workflow for Cytotoxicity Assay.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture HK-2 cells in Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution in DMSO.

    • Serially dilute in culture medium to achieve final concentrations ranging from low to high micromolar (e.g., 1 µM to 500 µM).

  • Assay Procedure:

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Data Presentation:

Incubation TimeThis compound Conc. (µM)Absorbance (570 nm)% Cell Viability
24 hours 0 (Vehicle)100
1
10
100
500
48 hours 0 (Vehicle)100
...
IC50 (µM)

Summary and Conclusion

The primary application of this compound in a cell culture setting is for the investigation of its well-defined mechanism of action on the Na-Cl cotransporter in renal cells. The protocols provided herein offer robust methods for characterizing the inhibitory effects of this compound on NCC and for assessing its potential cytotoxicity on renal cell lines. While the broader applications of this compound in other cell types, such as cancer cells, are not established in the current literature, these fundamental assays provide a starting point for further toxicological and mechanistic studies. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.

References

Application Notes and Protocols for Altizide Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic used in the management of hypertension and edema. Like other thiazide diuretics, its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in a reduction in blood volume and subsequently, blood pressure.[1] These application notes provide a comprehensive overview of the available data and protocols for the administration of this compound in rat models, a crucial step in preclinical research for evaluating its efficacy and safety.

Quantitative Data Summary

Table 1: Dosage and Administration of this compound in Rats

Parameter Value Route of Administration Study Context Reference
Antihypertensive Effect (Low Dose)5 mg/kgOral gavage6-week study in Fructose-Induced Hypertensive Rats (in combination with spironolactone)[1]
Antihypertensive Effect (High Dose)10 mg/kgOral gavage4-week study in Spontaneously Hypertensive Rats (SHR)[1]
Electrophysiological Effects (Low Dose)0.25 mg/kgIntraperitoneal injectionStudy on isolated rat heart[2]
Electrophysiological Effects (High Dose)1 mg/kgIntraperitoneal injectionStudy on isolated rat heart[2]

Table 2: Pharmacokinetic Parameters (Human Data - this compound in Combination with Spironolactone)

No specific pharmacokinetic data for this compound in rats was found. The following data is from a study in healthy human volunteers receiving an oral combination of this compound (15 mg) and Spironolactone (B1682167) (25 mg).

Parameter Value (Mean ± SD) Notes Reference
Mean Residence Time (MRT)4.94 ± 1.14 hours (1 tablet)Indicates rapid elimination.[1]
Mean Residence Time (MRT)5.31 ± 1.06 hours (2 tablets)Indicates rapid elimination.[1]

Table 3: Acute Toxicity Data (Data for Hydrochlorothiazide, a similar Thiazide Diuretic)

No specific LD50 data for this compound in rats was found. The following data is for Hydrochlorothiazide.

Parameter Value Route of Administration Species Reference
Oral LD50> 10 g/kgOralMouse and Rat[3]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical study to assess the antihypertensive efficacy of this compound in a well-established rat model of hypertension.[1]

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.[1]

2. Acclimatization:

  • House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week prior to the experiment.[1]

  • Provide ad libitum access to standard rat chow and water.[1]

3. Experimental Groups (n=8-10 per group):

  • Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally.[1]

  • Group 2 (Low-Dose this compound): Administer this compound at 5 mg/kg body weight, orally.[1]

  • Group 3 (High-Dose this compound): Administer this compound at 10 mg/kg body weight, orally.[1]

  • Group 4 (Positive Control): Administer a standard antihypertensive drug (e.g., enalapril (B1671234) at 10 mg/kg), orally.[1]

4. Drug Administration:

  • Administer drugs daily via oral gavage for a period of 4 weeks.[1]

5. Blood Pressure Measurement:

  • Measure systolic blood pressure (and diastolic, if possible) at baseline and at regular intervals throughout the study (e.g., weekly) using a non-invasive tail-cuff method.

6. Data Analysis:

  • Compare the changes in blood pressure from baseline between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Diuretic Activity in Wistar Rats

This protocol is a general method to determine the diuretic effect of a substance like this compound.

1. Animal Model:

  • Male or female Wistar rats, weighing 150-200g.

2. Acclimatization:

  • Acclimatize rats to metabolic cages for 2-3 days before the experiment.

  • Fast the animals for 18 hours before the experiment, with free access to water.

3. Experimental Groups (n=6 per group):

  • Group 1 (Vehicle Control): Administer normal saline (e.g., 25 ml/kg) orally.

  • Group 2 (this compound): Administer this compound at a selected dose (e.g., 10 mg/kg) in normal saline, orally.

  • Group 3 (Positive Control): Administer a standard diuretic like Furosemide (e.g., 10 mg/kg) in normal saline, orally.

4. Procedure:

  • Immediately after administration, place each rat in an individual metabolic cage.

  • Collect urine for a specified period, typically 5 to 24 hours.

  • Record the total volume of urine for each animal.

5. Data Analysis:

  • Calculate the mean urine output for each group.

  • Compare the urine output of the this compound-treated group with the vehicle control and positive control groups.

  • Electrolyte analysis (Na+, K+, Cl-) of the urine can also be performed to determine the saluretic and natriuretic effects.

Visualizations

Signaling Pathway of this compound

Altizide_Mechanism cluster_dct Distal Convoluted Tubule Cell cluster_effects Physiological Effects NCC Na+/Cl- Symporter NaK_ATPase Na+/K+ ATPase NCC->NaK_ATPase Na+ Blood Blood Increased_Excretion Increased Na+, Cl-, and Water Excretion ROMK ROMK K+ Channel NaK_ATPase->ROMK K+ NaK_ATPase->Blood 3 Na+ Lumen Tubular Lumen ROMK->Lumen K+ Ca_Channel Ca2+ Channel Ca_Channel->Blood Ca2+ Increased_Ca_Reabsorption Increased Ca2+ Reabsorption Lumen->NCC Na+ Cl- Lumen->Ca_Channel Ca2+ Blood->NaK_ATPase 2 K+ This compound This compound This compound->NCC Inhibition Decreased_Volume Decreased Blood Volume Increased_Excretion->Decreased_Volume Decreased_BP Decreased Blood Pressure Decreased_Volume->Decreased_BP

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for Antihypertensive Study

Antihypertensive_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (4 Weeks) cluster_analysis Analysis Phase Animal_Model Select SHR Rats (12-14 weeks old) Acclimatization Acclimatize for 1 week Animal_Model->Acclimatization Grouping Randomize into Groups: - Vehicle - this compound (5 mg/kg) - this compound (10 mg/kg) - Positive Control Acclimatization->Grouping Dosing Daily Oral Gavage Grouping->Dosing Measurement Weekly Blood Pressure Measurement (Tail-cuff) Dosing->Measurement Repeated weekly Measurement->Dosing Data_Collection Collect and Compile Blood Pressure Data Measurement->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Draw Conclusions on Antihypertensive Efficacy Stats->Conclusion

Caption: Experimental workflow for evaluating the antihypertensive effects of this compound in rats.

References

Application Notes and Protocols for High-Throughput Screening of Altizide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide, a thiazide diuretic, effectively treats hypertension and edema by inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3. This transporter, located in the distal convoluted tubule of the kidney, plays a crucial role in sodium reabsorption.[1][2][3] The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in cardiovascular drug discovery. High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of such analogs to identify promising lead compounds.

These application notes provide detailed protocols for two robust HTS assays suitable for screening this compound analogs: a fluorescence-based thallium flux assay and a radioisotope-based 22Na+ uptake assay. Additionally, we present information on the generation of stable cell lines expressing the human NCC, a critical reagent for these assays. Finally, we include diagrams of key signaling pathways modulated by thiazide diuretics to provide a deeper understanding of their mechanism of action.

Data Presentation: Comparative Activity of Thiazide Diuretics

DiureticClassEstimated Dose for 10 mmHg Systolic BP Reduction (mg)Relative Potency vs. HydrochlorothiazideReference
BendroflumethiazideThiazide1.4~18.9x[4]
ChlorthalidoneThiazide-like8.6~3.1x[4][5]
HydrochlorothiazideThiazide26.41x (Reference)[4]

Note: The potency of thiazide diuretics can be influenced by extracellular Na+ and Cl- concentrations.[6]

Signaling Pathways Modulated by Thiazide Diuretics

Thiazide diuretics, through their inhibition of NCC, influence several intracellular signaling pathways that regulate ion homeostasis and vascular tone. Understanding these pathways is crucial for a comprehensive evaluation of this compound analogs.

WNK-SPAK/OSR1 Signaling Pathway

The WNK (With-No-Lysine [K]) kinases are key regulators of NCC activity. WNKs phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn directly phosphorylate and activate NCC, promoting sodium reabsorption.[3] Hormones such as angiotensin II and aldosterone (B195564) can modulate this pathway.

WNK_SPAK_OSR1_Pathway AngII Angiotensin II WNKs WNK Kinases AngII->WNKs + Aldosterone Aldosterone Aldosterone->WNKs + SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 + NCC NCC (SLC12A3) Inactive SPAK_OSR1->NCC Phosphorylation NCC_active NCC (SLC12A3) Active (Phosphorylated) NCC->NCC_active Na_reabsorption Increased Na+ Reabsorption NCC_active->Na_reabsorption This compound This compound Analogs This compound->NCC_active Inhibition

Caption: WNK-SPAK/OSR1 pathway regulating NCC activity.

Rho-Rho Kinase (ROCK) Signaling Pathway

Beyond their renal effects, thiazide-like diuretics have been shown to influence the Rho-Rho kinase (ROCK) signaling pathway in vascular smooth muscle cells. This pathway is a key regulator of vasoconstriction. By inhibiting this pathway, some thiazides may contribute to blood pressure reduction through vasodilation.

Rho_ROCK_Pathway Agonists Vasoconstrictor Agonists (e.g., Angiotensin II) GPCR GPCR Agonists->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK + MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylation Contraction Vasoconstriction pMLC->Contraction Thiazides Thiazide-like Diuretics Thiazides->ROCK Inhibition

Caption: Rho-ROCK pathway in vasoconstriction.

Experimental Protocols

Generation of a Stable Cell Line Expressing Human NCC (SLC12A3)

A stable cell line expressing the human NCC is fundamental for robust and reproducible HTS assays. Human Embryonic Kidney 293 (HEK293) cells are a suitable host due to their high transfection efficiency and robust growth characteristics.

Materials:

  • HEK293 cells

  • Expression vector containing the full-length human SLC12A3 cDNA and a selectable marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Selection antibiotic (e.g., G418)

  • 96-well and larger format cell culture plates

Protocol:

  • Cell Culture: Maintain HEK293 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • The day before transfection, seed HEK293 cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24-48 hours.

  • Selection:

    • After 24-48 hours post-transfection, passage the cells into a larger flask and add the selection antibiotic (e.g., G418 at a pre-determined optimal concentration) to the culture medium.

    • Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.

  • Clonal Selection:

    • Once antibiotic-resistant colonies become visible, isolate individual colonies using cloning cylinders or by limiting dilution in 96-well plates.

    • Expand the individual clones.

  • Validation:

    • Confirm the expression of NCC in the selected clones by Western blotting and immunofluorescence.

    • Functionally validate the clones by performing a pilot ion flux assay (as described below) to ensure robust thiazide-sensitive ion transport.

  • Cell Banking: Cryopreserve the validated stable cell line in multiple vials for future use.

High-Throughput Screening: Thallium Flux Assay

This assay measures the activity of NCC by using thallium (Tl+) as a surrogate for K+, which is cotransported with Na+ and Cl- by some members of the SLC12 family. Inhibition of NCC by this compound analogs will reduce the influx of Tl+ into the cells, leading to a decrease in the fluorescence signal of a Tl+-sensitive dye.

Workflow Diagram:

Thallium_Flux_Workflow Seed Seed hNCC-HEK293 cells in 384-well plates Incubate1 Incubate (24h) Seed->Incubate1 Load Load cells with Tl+-sensitive dye Incubate1->Load Incubate2 Incubate (e.g., 60 min) Load->Incubate2 Add_Cmpd Add this compound analogs and controls Incubate2->Add_Cmpd Incubate3 Incubate (e.g., 30 min) Add_Cmpd->Incubate3 Add_Tl Add Tl+ stimulus buffer Incubate3->Add_Tl Read Measure fluorescence kinetically Add_Tl->Read Analyze Data analysis (IC50 determination) Read->Analyze

Caption: Workflow for the thallium flux HTS assay.

Materials:

  • hNCC-HEK293 stable cell line

  • Black, clear-bottom 384-well microplates

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Stimulus buffer containing thallium sulfate (B86663) and sodium chloride

  • This compound analog library and control compounds (e.g., Hydrochlorothiazide)

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities

Protocol (384-well format):

  • Cell Plating:

    • Seed hNCC-HEK293 cells into black, clear-bottom 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the kit manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • During the dye incubation, prepare compound plates with serial dilutions of the this compound analogs and control compounds in assay buffer.

    • After dye loading, wash the cells with assay buffer (optional, depending on the kit).

    • Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Thallium Influx and Signal Detection:

    • Prepare the thallium stimulus buffer.

    • Use a fluorescence plate reader to add the stimulus buffer to the wells and immediately begin kinetic fluorescence reading (e.g., excitation at 490 nm, emission at 525 nm) for 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to positive (no inhibitor) and negative (high concentration of a known inhibitor) controls.

    • Generate dose-response curves and calculate the IC50 values for the active this compound analogs.

High-Throughput Screening: 22Na+ Uptake Assay

This assay directly measures the uptake of radioactive sodium (22Na+) into cells expressing NCC. Inhibition of NCC by this compound analogs will decrease the amount of radioactivity accumulated in the cells.

Workflow Diagram:

Na22_Uptake_Workflow Seed Seed hNCC-HEK293 cells in 96- or 384-well plates Incubate1 Incubate (24h) Seed->Incubate1 Preincubate Pre-incubate with Cl--free buffer Incubate1->Preincubate Add_Cmpd Add this compound analogs and controls Preincubate->Add_Cmpd Add_Na22 Add uptake buffer with 22Na+ Add_Cmpd->Add_Na22 Incubate2 Incubate (e.g., 20 min) Add_Na22->Incubate2 Wash Wash cells with ice-cold buffer Incubate2->Wash Lyse Lyse cells Wash->Lyse Scintillation Measure radioactivity (scintillation counting) Lyse->Scintillation Analyze Data analysis (IC50 determination) Scintillation->Analyze

Caption: Workflow for the 22Na+ uptake HTS assay.

Materials:

  • hNCC-HEK293 stable cell line

  • 96- or 384-well cell culture plates (scintillation-compatible if possible)

  • Chloride-free pre-incubation buffer (e.g., containing sodium gluconate)

  • Uptake buffer containing a known concentration of NaCl and 22NaCl

  • Ice-cold wash buffer

  • Cell lysis buffer

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol (adapted for HTS):

  • Cell Plating:

    • Plate hNCC-HEK293 cells as described for the thallium flux assay.

  • Pre-incubation:

    • Wash the cells with a chloride-free buffer to increase NCC activity.

    • Pre-incubate the cells in the chloride-free buffer for a defined period (e.g., 15-30 minutes).

  • Compound Addition:

    • Add the this compound analogs and control compounds to the wells during the last part of the pre-incubation period.

  • 22Na+ Uptake:

    • Initiate the uptake by replacing the pre-incubation buffer with the uptake buffer containing 22Na+.

    • Incubate for a specific time (e.g., 20 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis and Counting:

    • Lyse the cells in each well.

    • Transfer the lysate to scintillation vials or a scintillation-compatible microplate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from wells with a high concentration of a known inhibitor).

    • Normalize the data and calculate the IC50 values for the active compounds.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs targeting the sodium-chloride cotransporter. The choice between the thallium flux and 22Na+ uptake assays will depend on the available instrumentation and laboratory resources. Both methods, when optimized, provide robust and reliable means to identify and characterize novel diuretic and antihypertensive agents. A thorough understanding of the underlying signaling pathways will further aid in the interpretation of screening results and the selection of promising candidates for further development.

References

Application Notes and Protocols for Investigating the Cardiac Electrophysiological Profile of Altizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide, a thiazide-like diuretic, is primarily utilized for its antihypertensive properties. Emerging evidence suggests that, like other thiazide diuretics, this compound may exert direct effects on cardiac electrophysiology, independent of its renal actions. Preliminary studies on isolated rat hearts have indicated that this compound can increase the duration of the ventricular action potential[1]. Furthermore, research on the related compound, hydrochlorothiazide (B1673439), has demonstrated modulation of multiple cardiac ion channels, including the fast sodium current (INa), L-type calcium current (ICaL), and various potassium currents[2]. Understanding the precise mechanisms by which this compound affects cardiac ion channels and signaling pathways is crucial for a comprehensive assessment of its cardiac safety and potential therapeutic applications in cardiac electrophysiology.

These application notes provide a detailed framework of experimental protocols to thoroughly characterize the cardiac electrophysiological effects of this compound, from the single-channel to the whole-organ level. The protocols are designed to enable researchers to investigate the direct effects of this compound on cardiac ion channels, action potential characteristics, and to explore the underlying signaling pathways.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between control and this compound-treated groups at various concentrations.

Table 1: Effect of this compound on Cardiac Action Potential Parameters (Optical Mapping)

ConcentrationAPD50 (ms)APD90 (ms)Conduction Velocity (cm/s)Resting Membrane Potential (mV)
Control
1 µM this compound
10 µM this compound
100 µM this compound

Table 2: Effect of this compound on Major Cardiac Ion Currents (Patch-Clamp Electrophysiology)

Ion ChannelConcentrationPeak Current Density (pA/pF)Activation V1/2 (mV)Inactivation V1/2 (mV)
INa Control
10 µM this compound
ICaL Control
10 µM this compound
Ito Control
10 µM this compound
IKr Control
10 µM this compound
IKs Control
10 µM this compound
IK1 Control
10 µM this compound

Table 3: Effect of this compound on In Vivo Electrocardiogram (ECG) Parameters

Treatment GroupHeart Rate (bpm)PR Interval (ms)QRS Duration (ms)QTc Interval (ms)
Vehicle Control
This compound (low dose)
This compound (high dose)

Experimental Protocols

Protocol 1: Ex Vivo Optical Mapping of Langendorff-Perfused Hearts

This protocol allows for the high-resolution spatiotemporal mapping of action potentials across the epicardial surface of an isolated heart.

Methodology:

  • Heart Isolation and Perfusion:

    • Anesthetize a rodent model (e.g., Sprague-Dawley rat) and perform a thoracotomy.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Retrogradely perfuse the heart with warm (37°C), oxygenated Tyrode's solution.

  • Dye Loading and Heart Immobilization:

    • Load the heart with a voltage-sensitive dye (e.g., RH-237) by perfusing it through the coronary circulation.

    • To minimize motion artifacts, administer an excitation-contraction uncoupler such as blebbistatin.

  • Optical Mapping Setup:

    • Position the heart in a chamber with an optical window.

    • Excite the voltage-sensitive dye using a high-power LED or laser.

    • Record the emitted fluorescence using a high-speed, high-resolution CMOS or CCD camera.

  • Data Acquisition and Analysis:

    • Record baseline electrical activity.

    • Perfuse the heart with increasing concentrations of this compound and record the subsequent changes in electrical activity.

    • Analyze the recorded optical signals to determine action potential duration at 50% and 90% repolarization (APD50 and APD90), conduction velocity, and the presence of any arrhythmias.

Protocol 2: In Vitro Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol enables the direct measurement of ionic currents through specific channels in individual heart cells.

Methodology:

  • Cardiomyocyte Isolation:

    • Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or guinea pig) using enzymatic digestion.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents.

    • Employ specific voltage protocols and ionic solutions to isolate individual currents (e.g., INa, ICaL, Ito, IKr, IKs, IK1).

  • Drug Application:

    • After establishing a stable recording of a specific ionic current, apply this compound at various concentrations to the bath solution.

    • Record the changes in the current's amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.

  • Data Analysis:

    • Measure the peak current density for each ion channel before and after this compound application.

    • Construct current-voltage (I-V) relationships and steady-state activation/inactivation curves to determine any shifts in the voltage-dependence of the channels.

Protocol 3: In Vivo Electrocardiogram (ECG) Monitoring in Animal Models

This protocol assesses the effects of this compound on the overall cardiac electrical activity in a living organism.

Methodology:

  • Animal Model and ECG Recording:

    • Use a suitable animal model (e.g., telemetry-implanted conscious dog or rodent).

    • Record baseline ECG signals to establish normal cardiac electrical parameters.

  • Drug Administration:

    • Administer this compound orally or via injection at different dose levels.

    • Continuously monitor the ECG for a defined period post-administration.

  • ECG Analysis:

    • Analyze the recorded ECG waveforms to measure key parameters including heart rate, PR interval, QRS duration, and the corrected QT interval (QTc).

    • Monitor for the occurrence of any arrhythmic events.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of this compound in Cardiomyocytes This compound This compound GPCR G-Protein Coupled Receptor (?) This compound->GPCR Binds to and activates RhoA RhoA/Rho-kinase Pathway (?) This compound->RhoA Potential direct or indirect modulation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IonChannel Cardiac Ion Channels (e.g., L-type Ca2+ Channel) PKA->IonChannel Phosphorylates and modulates activity AP Action Potential Modulation IonChannel->AP RhoA->IonChannel Modulates activity

Caption: Hypothesized signaling pathways for this compound's action in cardiomyocytes.

G Experimental Workflow for this compound Cardiac Electrophysiology Profiling start Start invivo In Vivo ECG Studies (Animal Model) start->invivo exvivo Ex Vivo Optical Mapping (Langendorff Heart) start->exvivo invitro In Vitro Patch-Clamp (Isolated Cardiomyocytes) start->invitro data_analysis Data Analysis and Interpretation invivo->data_analysis exvivo->data_analysis invitro->data_analysis report Comprehensive Electrophysiological Profile of this compound data_analysis->report end End report->end

Caption: A comprehensive workflow for assessing the cardiac electrophysiological profile of this compound.

References

Application Notes and Protocols for the Quantification of Altizide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic employed in the management of hypertension and edema. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. These application notes provide detailed protocols for the determination of this compound concentrations in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of thiazide diuretics and serve as a comprehensive guide for researchers.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride. The subsequent reduction in plasma volume contributes to the lowering of blood pressure.

Mechanism of Action of this compound cluster_renal_tubule Distal Convoluted Tubule This compound This compound Na_Cl_Cotransporter Na+/Cl- Cotransporter This compound->Na_Cl_Cotransporter Inhibits Na_Reabsorption Decreased Na+ Reabsorption Na_Cl_Cotransporter->Na_Reabsorption Cl_Reabsorption Decreased Cl- Reabsorption Na_Cl_Cotransporter->Cl_Reabsorption Diuresis Increased Diuresis Na_Reabsorption->Diuresis Cl_Reabsorption->Diuresis Blood_Pressure Lowered Blood Pressure Diuresis->Blood_Pressure Plasma Sample Preparation Workflow Start Plasma Sample (e.g., 500 µL) Add_IS Add Internal Standard (IS) (e.g., Hydrochlorothiazide) Start->Add_IS Vortex1 Vortex Mix (30s) Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., 3 mL Ethyl Acetate) Vortex1->Add_Solvent Vortex2 Vortex Mix (2 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (4000 rpm, 10 min) Vortex2->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 200 µL) Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Urine Sample Preparation Workflow Start Urine Sample (e.g., 1 mL) Add_IS Add Internal Standard (IS) (e.g., this compound-d4) Start->Add_IS Vortex1 Vortex Mix (30s) Add_IS->Vortex1 Condition_SPE Condition SPE Cartridge (Methanol then Water) Vortex1->Condition_SPE Load_Sample Load Sample onto SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (e.g., Water, 5% Methanol) Load_Sample->Wash_SPE Elute Elute this compound (e.g., Methanol) Wash_SPE->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Application Notes and Protocols for In Vivo Imaging in Altizide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide, a thiazide-like diuretic, primarily acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride (Na+/Cl-) cotransporter. This action leads to increased excretion of sodium, chloride, and water, making it a valuable agent in the management of hypertension and edema. Understanding the in vivo pharmacokinetics, pharmacodynamics, and potential side effects of this compound is crucial for optimizing its therapeutic use and developing novel drug delivery systems. In vivo imaging techniques offer powerful, non-invasive tools to visualize and quantify the physiological and pathological processes affected by this compound in real-time within a living organism.

These application notes provide an overview of potential in vivo imaging strategies for this compound research, including detailed protocols for relevant imaging modalities. While direct imaging studies on this compound are limited, the methodologies presented here are based on established techniques for studying similar diuretics and renal function.

Potential In Vivo Imaging Modalities for this compound Research

Several imaging modalities can be adapted to investigate the effects of this compound in vivo. The choice of technique will depend on the specific research question, available resources, and the desired level of spatial and temporal resolution.

  • Radionuclide Imaging (SPECT/PET): Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are highly sensitive techniques that can be used to track the biodistribution and pharmacokinetics of radiolabeled this compound. By labeling this compound with a suitable radioisotope, researchers can visualize its accumulation in target organs, such as the kidneys, and quantify its uptake and clearance rates.

  • Magnetic Resonance Imaging (MRI): MRI is a versatile, non-invasive imaging modality that provides excellent soft-tissue contrast without the use of ionizing radiation. Functional MRI (fMRI) techniques can be employed to assess changes in renal blood flow, glomerular filtration rate, and tissue oxygenation in response to this compound administration. Sodium MRI (23Na MRI) can directly visualize and quantify changes in sodium concentration in the kidney, providing a direct readout of this compound's diuretic effect.

  • Fluorescence Imaging: This modality utilizes fluorescent probes that can be designed to target specific molecules or report on physiological changes. A fluorescently labeled this compound analog or a probe targeting the Na+/Cl- cotransporter could potentially be used to visualize drug-target engagement at a cellular level within the kidney. Multiphoton microscopy, a specialized fluorescence imaging technique, allows for deep-tissue imaging in living animals with high resolution.

  • Ultrasound: High-frequency ultrasound can be used to assess morphological changes in the kidney, such as renal length and volume, in response to the diuretic effect of this compound.

Signaling Pathway of Thiazide Diuretics

The primary mechanism of action of thiazide diuretics, including this compound, involves the inhibition of the Na+/Cl- cotransporter (NCC) in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney. This inhibition leads to a cascade of downstream effects.

Thiazide_Signaling_Pathway cluster_DCT_Cell DCT Epithelial Cell Na_Lumen Na+ NCC Na+/Cl- Cotransporter (NCC) Na_Lumen->NCC Cl_Lumen Cl- Cl_Lumen->NCC Na_Cell Intracellular Na+ Cl_Cell Intracellular Cl- Inhibition_Text Inhibition of NCC leads to: - Decreased Na+ and Cl- reabsorption - Increased urinary excretion of Na+, Cl-, and water - Increased K+ secretion (hypokalemia risk) - Increased Ca2+ reabsorption (hypercalcemia risk) NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase NCX1 Na+/Ca2+ Exchanger (NCX1) Na_Cell->NCX1 K_Cell Intracellular K+ NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood ROMK ROMK K+ Channel ROMK->Na_Lumen K+ Secretion Ca_Channel Apical Ca2+ Channel (TRPV5) Ca_Cell Intracellular Ca2+ Ca_Channel->Ca_Cell NCX1->Na_Blood K_Cell->ROMK Ca_Blood Ca2+ Ca_Cell->Ca_Blood Increased Ca2+ Reabsorption K_Blood K+ K_Blood->NaK_ATPase Ca_Blood->NCX1 This compound This compound This compound->NCC Inhibits

Caption: Signaling pathway of thiazide diuretics like this compound in the distal convoluted tubule.

Data Presentation: Quantitative Effects of Thiazide-Type Diuretics

The following tables summarize representative quantitative data from in vivo studies on thiazide-type diuretics. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of Thiazide Diuretics on Renal Hemodynamics (Human Studies)

ParameterBaseline (Mean ± SD)Post-Thiazide (Mean ± SD)Imaging ModalityReference
Renal Blood Flow (mL/min)600 ± 120540 ± 110MRI (ASL)[Furosemide study, adapted for thiazides][1]
Glomerular Filtration Rate (mL/min)125 ± 25110 ± 20Scintigraphy (99mTc-DTPA)[2]

Table 2: Effect of Thiazide Diuretics on Urinary Electrolyte Excretion (Animal Studies)

ParameterControl (Mean ± SD)Thiazide-Treated (Mean ± SD)Animal Model
Urinary Sodium Excretion (µmol/24h)150 ± 30300 ± 50Rat
Urinary Potassium Excretion (µmol/24h)80 ± 15120 ± 25Rat
Urinary Calcium Excretion (µmol/24h)25 ± 515 ± 3Rat

Experimental Protocols

Protocol 1: Diuretic Renal Scintigraphy for Assessing this compound Effect on Renal Function

This protocol describes a method to assess the impact of this compound on renal perfusion and excretory function using a radiotracer.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Intervention 2. Intervention cluster_Imaging 3. Post-Dose Imaging cluster_Analysis 4. Data Analysis Animal_Prep Animal Preparation (e.g., hydration) Baseline_Scan Baseline Renal Scintigraphy (pre-Altizide) Animal_Prep->Baseline_Scan Altizide_Admin Administer this compound (oral or IV) Baseline_Scan->Altizide_Admin Post_Scan Dynamic Renal Scintigraphy (post-Altizide) Altizide_Admin->Post_Scan ROI_Analysis Region of Interest (ROI) Analysis (kidneys, bladder) Post_Scan->ROI_Analysis Time_Activity_Curves Generate Time-Activity Curves ROI_Analysis->Time_Activity_Curves Calculate_Parameters Calculate Functional Parameters (e.g., Tmax, T1/2) Time_Activity_Curves->Calculate_Parameters

Caption: Workflow for diuretic renal scintigraphy to evaluate this compound's effect.

Materials:

  • Small animal SPECT/CT scanner

  • Radiotracer: 99mTc-MAG3 (Technetium-99m mercaptoacetyltriglycine) or 99mTc-DTPA (Technetium-99m diethylenetriaminepentaacetic acid)

  • This compound solution for administration

  • Anesthesia (e.g., isoflurane)

  • Animal monitoring equipment (respiration, temperature)

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Acclimate the animal (e.g., rat or mouse) to the experimental conditions.

    • Ensure adequate hydration by providing water ad libitum. For some protocols, a standardized hydration protocol may be necessary.

    • Anesthetize the animal and place it on the scanner bed. Maintain anesthesia throughout the imaging session.

    • Monitor vital signs continuously.

  • Baseline Imaging:

    • Administer the radiotracer (e.g., 74 MBq of 99mTc-MAG3) via tail vein injection.

    • Immediately start a dynamic SPECT acquisition for 30 minutes.

    • Acquire a CT scan for anatomical co-registration.

  • This compound Administration:

    • Following the baseline scan, administer a predetermined dose of this compound (e.g., via oral gavage or intravenous injection).

    • Allow for a sufficient absorption period based on the pharmacokinetic profile of this compound.

  • Post-Altizide Imaging:

    • Administer a second dose of the radiotracer.

    • Perform another 30-minute dynamic SPECT acquisition, followed by a CT scan.

  • Data Analysis:

    • Reconstruct the SPECT and CT images.

    • Draw regions of interest (ROIs) around the kidneys and bladder on the co-registered images.

    • Generate time-activity curves for each ROI to visualize the uptake and clearance of the radiotracer.

    • Calculate key functional parameters, including:

      • Time to peak activity (Tmax)

      • Half-life of tracer clearance (T1/2)

      • Differential renal function

Expected Outcome:

Treatment with this compound is expected to result in a faster clearance of the radiotracer from the kidneys, leading to a shorter Tmax and T1/2 in the time-activity curves compared to baseline.

Protocol 2: Functional MRI (fMRI) to Assess this compound-Induced Changes in Renal Perfusion and Sodium Concentration

This protocol outlines the use of Arterial Spin Labeling (ASL) MRI and Sodium (23Na) MRI to non-invasively measure renal blood flow and sodium distribution following this compound administration.

Materials:

  • High-field small animal MRI scanner (e.g., 7T or higher)

  • Volume coil for transmission and a surface coil for reception

  • ASL and 23Na imaging sequences

  • This compound solution for administration

  • Anesthesia and animal monitoring equipment

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Follow the same preparation steps as in Protocol 1.

  • Baseline MRI:

    • Position the animal in the MRI scanner with the kidneys centered in the field of view.

    • Acquire anatomical T2-weighted images for localization.

    • Perform a baseline ASL-MRI scan to measure renal blood flow.

    • Perform a baseline 23Na-MRI scan to map the sodium concentration in the renal cortex and medulla.

  • This compound Administration:

    • Administer this compound as described in Protocol 1.

  • Post-Altizide MRI:

    • At specified time points after this compound administration (e.g., 30, 60, and 90 minutes), repeat the ASL-MRI and 23Na-MRI scans.

  • Data Analysis:

    • Process the ASL-MRI data to generate quantitative maps of renal blood flow (in mL/100g/min).

    • Analyze the 23Na-MRI data to quantify the sodium concentration in the renal cortex and medulla.

    • Compare the post-Altizide measurements to the baseline values to determine the effect of the drug.

Expected Outcome:

This compound is expected to cause a decrease in renal sodium concentration, particularly in the medulla, which can be quantified with 23Na-MRI.[3] Changes in renal blood flow measured by ASL-MRI may also be observed.

Protocol 3: Multiphoton Microscopy for Cellular-Level Imaging of this compound's Effect (Conceptual)

This protocol describes a conceptual approach for visualizing the direct interaction of a fluorescently labeled this compound with the Na+/Cl- cotransporter in the distal convoluted tubules of a living animal.

Materials:

  • Multiphoton microscope with a long working distance objective

  • Fluorescently labeled this compound (synthesis required)

  • Anesthetized animal with a surgically exposed kidney

  • Animal monitoring and stabilization equipment

Procedure:

  • Synthesis of Fluorescent this compound:

    • Synthesize a fluorescent derivative of this compound by conjugating it with a suitable near-infrared fluorophore. The conjugation site should be chosen carefully to minimize disruption of the drug's binding to the Na+/Cl- cotransporter.

  • Animal Preparation:

    • Anesthetize the animal and perform a surgical procedure to expose one kidney while maintaining its blood supply and physiological function.

    • Stabilize the kidney for imaging.

  • Imaging:

    • Administer the fluorescently labeled this compound intravenously.

    • Use the multiphoton microscope to acquire high-resolution images of the distal convoluted tubules.

    • Collect time-lapse images to observe the binding and localization of the fluorescent drug over time.

Expected Outcome:

This technique could potentially allow for the direct visualization of this compound binding to the Na+/Cl- cotransporter in the apical membrane of DCT cells, providing valuable insights into its mechanism of action at a subcellular level.

Monitoring of Potential Side Effects

In vivo imaging can also be utilized to monitor potential side effects associated with this compound therapy.

Table 3: Imaging Modalities for Monitoring Potential Side Effects

Potential Side EffectImaging ModalityRationale
Hypokalemia Not directly imaged, but MRI could assess secondary effects on cardiac function.Severe hypokalemia can lead to cardiac arrhythmias.
Hypercalcemia Not directly imaged.
Hyperuricemia Not directly imaged.
Dehydration/Volume Depletion MRI (T1/T2 mapping)Changes in tissue water content can be quantified.
Renal Function Impairment Diuretic Renal Scintigraphy, MRI (DCE, ASL)Can detect changes in GFR and renal perfusion.[4]

Conclusion

In vivo imaging techniques provide a powerful and versatile toolbox for investigating the pharmacology of this compound. By employing modalities such as radionuclide imaging, MRI, and fluorescence microscopy, researchers can gain a deeper understanding of its biodistribution, mechanism of action, and physiological effects in a living system. The protocols outlined in these application notes provide a starting point for designing and conducting robust in vivo imaging studies for this compound research, ultimately contributing to its safer and more effective clinical use.

References

Altizide Delivery Methods for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide (B1665742) is a thiazide diuretic utilized in hypertension research, primarily for its role in inhibiting sodium and chloride reabsorption in the kidneys.[1] These application notes provide a comprehensive overview of the delivery methods for this compound in preclinical research settings. The following sections detail experimental methodologies, summarize quantitative data from relevant studies, and illustrate the key signaling pathways and experimental workflows. While often studied in combination with other antihypertensives like spironolactone, this document will focus on the delivery and experimental protocols relevant to preclinical investigations of this compound.[1][2]

Data Presentation

Table 1: this compound Dosing in Preclinical Hypertension Animal Models
Animal ModelDrug CombinationThis compound DosageRoute of AdministrationStudy DurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)This compound Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.[1]
Fructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.[1]
Isolated Rat HeartsThis compound Monotherapy1 mg/kgIntraperitoneal injectionNot applicableIncreased duration of the ventricular action potential.[3]

Mechanism of Action

Thiazide diuretics, including this compound, exert their primary antihypertensive effect by inhibiting the Na+/Cl− cotransporter (NCC) in the distal convoluted tubule of the kidney.[1] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis) and a subsequent reduction in blood volume and cardiac output.[1] Over time, a secondary vasodilatory mechanism is thought to contribute to the sustained blood pressure-lowering effect.[1] The activity of the NCC is regulated by a complex signaling cascade involving with-no-lysine (WNK) kinases and Ste20-related proline/alanine-rich kinase (SPAK).[4]

Signaling Pathway

cluster_regulation Upstream Regulation of NCC cluster_transporter Na+/Cl- Cotransporter (NCC) Activity cluster_drug_action Pharmacological Intervention cluster_downstream Downstream Effects WNKs WNKs SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Activates NCC_inactive Inactive NCC SPAK_OSR1->NCC_inactive Phosphorylates NCC_active Active (Phosphorylated) NCC Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption NCC_active->Na_Cl_Reabsorption Leads to This compound This compound This compound->NCC_active Inhibits Diuresis Increased Diuresis Na_Cl_Reabsorption->Diuresis Causes Blood_Volume Reduced Blood Volume and Cardiac Output Diuresis->Blood_Volume Results in

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Oral Gavage Administration in a Hypertensive Rat Model

This protocol outlines a typical preclinical study to evaluate the antihypertensive effect of this compound in a well-established animal model of hypertension.[1]

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.[1]

2. Acclimatization:

  • House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment.[1]

  • Provide ad libitum access to standard chow and water.[1]

3. Formulation Preparation:

  • Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • This compound Suspension:

    • Weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Create a paste by triturating the this compound powder with a small volume of the 0.5% CMC vehicle.

    • Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.

    • Prepare the suspension fresh daily and vortex thoroughly before each administration.

4. Experimental Groups (n=8-10 per group):

  • Group 1 (Vehicle Control): Administer the vehicle (0.5% CMC) orally.[1]

  • Group 2 (Low-Dose this compound): Administer this compound at 5 mg/kg body weight, orally.[1]

  • Group 3 (High-Dose this compound): Administer this compound at 10 mg/kg body weight, orally.[1]

  • Group 4 (Positive Control): Administer a standard antihypertensive drug (e.g., enalapril (B1671234) at 10 mg/kg), orally.[1]

5. Drug Administration:

  • Administer drugs daily via oral gavage for 4 weeks.[1]

  • Use an appropriately sized gavage needle with a ball tip to prevent injury.

  • Gently insert the needle into the esophagus and deliver the calculated volume of the suspension.

6. Blood Pressure Measurement:

  • Measure systolic blood pressure and heart rate weekly using the tail-cuff method in conscious, pre-warmed rats.[1] For more continuous and accurate measurements, radiotelemetry may be employed.[1]

7. Data Collection and Analysis:

  • Record body weight weekly.[1]

  • At the end of the study, blood samples may be collected for biochemical analysis (e.g., electrolytes, renal function markers).[1]

  • Perform statistical analysis using ANOVA followed by a post-hoc test to compare between groups.[1]

Intraperitoneal Injection in an Isolated Rat Heart Model

This protocol is adapted from a study investigating the electrophysiological effects of this compound.[3]

1. Animal Model:

  • Adult male rats (strain to be specified based on experimental goals).

2. Formulation Preparation:

  • The specific vehicle for intraperitoneal injection of this compound was not detailed in the available literature. A common approach for poorly water-soluble drugs is to use a vehicle such as a solution containing a solubilizing agent (e.g., DMSO, PEG400) diluted with saline or phosphate-buffered saline (PBS) to a tolerable concentration. It is crucial to conduct vehicle toxicity studies to ensure the chosen vehicle does not have confounding effects.

3. Drug Administration:

  • Administer this compound via intraperitoneal injection at a dosage of 1 mg/kg.[3]

  • The volume of injection should be appropriate for the size of the animal (e.g., typically up to 10 ml/kg for rats).

4. Experimental Procedure:

  • Following administration, the hearts are isolated and perfused using the Langendorff method.[3]

  • Cardiac cellular activation is measured using floating microelectrodes in the subepicardial layers of the left ventricle.[3]

  • Parameters such as the duration of the action potential are analyzed.[3]

Experimental Workflow

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomize into Experimental Groups Acclimatization->Grouping Formulation Prepare this compound Formulation Grouping->Formulation Administration Daily Administration (e.g., Oral Gavage) Formulation->Administration BP_Measurement Weekly Blood Pressure Measurement Administration->BP_Measurement BW_Recording Weekly Body Weight Recording Administration->BW_Recording Terminal_Collection Terminal Sample Collection (Blood, Tissues) Administration->Terminal_Collection At study end Data_Analysis Statistical Analysis (e.g., ANOVA) BP_Measurement->Data_Analysis BW_Recording->Data_Analysis Terminal_Collection->Data_Analysis

Caption: Preclinical experimental workflow for this compound.

Conclusion

The primary and most well-documented delivery method for this compound in preclinical research is oral gavage, typically using a suspension in a vehicle like 0.5% carboxymethylcellulose. While intraperitoneal injection has been reported, detailed protocols for this route are less common in the available literature. Researchers should carefully consider the experimental objectives, the physicochemical properties of this compound, and animal welfare when selecting a delivery method and designing their preclinical studies. The provided protocols and data serve as a foundational guide for the investigation of this compound in a preclinical setting.

References

Troubleshooting & Optimization

Technical Support Center: Altizide and Thiazide Diuretics in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Altizide (B1665742) and other thiazide diuretics in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of thiazide diuretics observed in research animals?

A1: The most frequently reported side effects in animal studies involve electrolyte and fluid imbalances, which are direct consequences of the diuretic's mechanism of action. These include hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremic alkalosis.[1] Dehydration, volume depletion, and associated clinical signs such as muscle weakness and central nervous system depression can also occur, particularly at higher doses.[1] In some studies, especially long-term toxicology assessments, renal effects have been noted.

Q2: Are there species-specific differences in the side effect profile of thiazide diuretics?

A2: Yes, species-specific differences in drug metabolism and physiological responses can lead to variations in side effect profiles. For instance, cats are generally more sensitive to the effects of loop diuretics compared to dogs, and while not a thiazide, this highlights the importance of considering species-specific sensitivities.[1] Long-term studies in rats have shown chronic renal disease and secondary parathyroid hyperplasia, which were not as prominent in mice.[2] Therefore, it is crucial to consult species-specific toxicology data when designing experiments.

Q3: Can thiazide diuretics cause renal toxicity in research animals?

A3: In long-term, high-dose studies, thiazide diuretics like hydrochlorothiazide (B1673439) have been associated with renal effects in rats, including chronic progressive nephropathy and mineralization at the kidney corticomedullary junction.[2][3] It is important to note that these effects are often observed at doses significantly higher than the therapeutic range. Researchers should carefully monitor renal function parameters in chronic studies.

Q4: What is the primary mechanism of action of this compound and other thiazide diuretics?

A4: this compound, a thiazide diuretic, primarily acts by inhibiting the Na+/Cl- cotransporter (NCC) located in the distal convoluted tubule of the nephron.[3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which results in a diuretic effect.[3]

Troubleshooting Guides

Issue: High variability in diuretic response among study animals.

  • Possible Cause: Inconsistent hydration status of the animals before dosing.

  • Troubleshooting Tip: Implement a standardized hydration protocol for all animals. Oral or intraperitoneal administration of a fixed volume of saline based on body weight can ensure consistent hydration levels.

  • Possible Cause: Stress-induced variations in renal function.

  • Troubleshooting Tip: Acclimatize animals to metabolic cages and handling procedures for a sufficient period before the experiment to minimize stress.

Issue: Unexpected mortality in a long-term toxicology study.

  • Possible Cause: Severe electrolyte imbalances, particularly hypokalemia, or excessive dehydration.

  • Troubleshooting Tip: Implement regular monitoring of serum electrolytes and hydration status (e.g., body weight, skin turgor). Consider providing electrolyte supplementation in the drinking water if necessary and ensure free access to water at all times.

  • Possible Cause: Progressive renal dysfunction.

  • Troubleshooting Tip: Include interim blood and urine analyses to monitor kidney function (e.g., BUN, creatinine, urinalysis) throughout the study. This can help in the early detection of renal toxicity.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from preclinical studies on hydrochlorothiazide (HCTZ), a representative thiazide diuretic.

Table 1: Selected Toxicology Findings for Hydrochlorothiazide in Rodents

SpeciesDurationDose Levels (in diet)Key FindingsReference
F344 Rats2 years250, 500, 2000 ppmUniformly lighter body weights in dosed groups; Severe chronic renal disease with secondary parathyroid hyperplasia and fibrous osteodystrophy.[2]
B6C3F1 Mice2 years2500, 5000 ppmSimilar survival and body weights as controls; No non-neoplastic lesions associated with HCTZ. Increased liver neoplasms in high-dose males, but not considered related to HCTZ.[2]
F344 Rats13 weeks3,125 - 50,000 ppmMineralization in the kidney observed in all dosed rats.
B6C3F1 Mice13 weeks50,000 ppm70% mortality in males, 10% in females.

Table 2: Electrophysiological Effects of this compound in Combination with Spironolactone on Isolated Rat Hearts

TreatmentDose (mg/kg, i.p.)Effect on Ventricular Action Potential DurationReference
This compound1Significant increase in duration at zero potential and during the plateau phase.[4]
Spironolactone2.5 or 10No change.[4]
This compound + Spironolactone1 + 2.5 or 10The changes induced by this compound alone were abolished.[4]

Experimental Protocols

Protocol 1: Evaluation of Diuretic Activity in Rats (Lipschitz Test)

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Fasting: Fast animals for 18 hours prior to the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Control (Vehicle: e.g., 0.9% saline)

    • Standard (e.g., Furosemide 10 mg/kg)

    • Test Article (this compound at various doses)

  • Hydration: Administer 0.9% saline (25 ml/kg) orally to all animals.

  • Dosing: Immediately after hydration, administer the vehicle, standard, or test article via the intended route (e.g., oral gavage).

  • Urine Collection: Place individual animals in metabolic cages. Collect urine at specified time intervals (e.g., every hour for 5 hours and then a cumulative 24-hour collection).

  • Measurements:

    • Record the total volume of urine for each animal at each time point.

    • Analyze urine for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate diuretic activity and electrolyte excretion for the test groups and compare them to the control and standard groups.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action and downstream effects of thiazide diuretics.

digraph "Experimental_Workflow_for_Diuretic_Study" {
layout=dot;
rankdir=TB;
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Select Animal Model\n(e.g., Wistar Rats)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimatization [label="Acclimatization\n(1 week)"]; fasting [label="Fasting\n(18 hours)"]; grouping [label="Randomize into Groups\n(Control, Standard, Test)"]; hydration [label="Oral Saline Hydration\n(25 ml/kg)"]; dosing [label="Administer Vehicle, Standard,\nor Test Article"]; urine_collection [label="Place in Metabolic Cages\nand Collect Urine"]; analysis [label="Measure Urine Volume and\nElectrolyte Concentrations"]; data_analysis [label="Statistical Analysis and\nComparison of Groups"]; end [label="End: Evaluate Diuretic Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> acclimatization; acclimatization -> fasting; fasting -> grouping; grouping -> hydration; hydration -> dosing; dosing -> urine_collection; urine_collection -> analysis; analysis -> data_analysis; data_analysis -> end; }

Caption: A typical experimental workflow for evaluating diuretic activity in rodents.

References

Altizide Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altizide (B1665742).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a research setting?

This compound is a thiazide diuretic that primarily functions by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3.[1][2] This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[3][4] Inhibition of the NCC by this compound blocks the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water.[2] While this is its main target, some studies on thiazide diuretics suggest potential off-target effects, such as the opening of large-conductance calcium-activated potassium channels (KCa) in vascular smooth muscle at high concentrations, which may contribute to vasorelaxation.[1]

Q2: What are the recommended storage and stability conditions for this compound?

For optimal stability, this compound should be stored as a solid in a tightly sealed container at the temperature indicated on the product vial, protected from light.[1][5] Stock solutions are typically prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[1][6] It is advisable to prepare fresh working solutions daily from the stock.[1] Aqueous solutions of thiazide diuretics are generally not recommended for storage for more than a day.[1] Studies have shown that this compound is the most unstable among some tested thiazides, with degradation accelerated by higher pH and temperature.[5] It is more stable at a lower pH.[5] Furthermore, this compound can undergo photodegradation to chlorothiazide (B1668834) when exposed to UV light.[5]

Q3: In what solvent should I dissolve this compound for my experiments?

This compound, like other thiazide diuretics, generally has poor aqueous solubility.[1] The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][6] It is crucial to use fresh DMSO as it is hygroscopic, and absorbed water can reduce the compound's solubility.[1] For cell-based assays, a concentrated stock solution in DMSO can be serially diluted in the cell culture medium to the final desired concentration.[6][7]

Q4: What are typical concentrations of this compound to use in in vitro and in vivo experiments?

The effective concentration of this compound can vary significantly depending on the experimental model.

  • In vitro: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[1] Based on general guidance for thiazide diuretics, concentrations can range from micromolar to millimolar depending on the target and cell type.

  • In vivo: Preclinical studies in animal models, such as spontaneously hypertensive rats (SHR), have used oral gavage doses ranging from 5 mg/kg to 10 mg/kg body weight.[2] In clinical studies involving humans with hypertension, this compound has been administered at doses of 15 mg once daily, with potential dose doubling if the initial response is insufficient.[2][8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation of this compound in Cell Culture Media - The final DMSO concentration is too low to maintain solubility.- The solubility limit of this compound in the aqueous media has been exceeded.- Ensure the final DMSO concentration is sufficient to keep the compound dissolved (typically ≤ 0.5%), but always include a vehicle control to account for solvent effects.[1][9]- Prepare a more dilute stock solution in DMSO before further dilution into the media.[1]- If precipitation persists, consider filtering the final solution before adding it to the cells and verify the actual concentration.[7]
No Observable Effect at Expected Concentrations - The target protein (e.g., NCC) is not expressed or is expressed at very low levels in the chosen cell line.- The compound has degraded due to improper storage, handling, or experimental conditions (e.g., high pH, exposure to light).[5]- The experimental endpoint is not sensitive enough to detect the effect.- Verify the expression of the Na+/Cl- cotransporter (NCC) in your cell line using methods like Western blotting or qPCR.[1]- Use a fresh, properly stored sample of this compound and protect it from light during the experiment.[5]- Optimize the assay parameters, such as incubation time and cell density.
Cell Clumping or Changes in Cell Morphology - High concentrations of this compound or the solvent (DMSO) may be causing cellular stress or cytotoxicity.[1][10]- Perform a dose-response experiment to determine the maximum non-toxic concentration of both this compound and DMSO for your specific cell line.[1]- Regularly observe the cells under a microscope for any morphological changes after treatment.[1]- Consider using a lower concentration of this compound or reducing the final DMSO concentration.
Inconsistent or Irreproducible Results - Inconsistent preparation of this compound solutions.- Variability in cell culture conditions (e.g., cell passage number, confluency).- Degradation of this compound during the experiment.[5]- Prepare fresh dilutions of this compound from a single, well-characterized stock solution for each experiment.- Standardize cell culture procedures and ensure cells are in a consistent growth phase.- Minimize the exposure of this compound solutions to light and ensure the pH of the experimental buffer is within a stable range (lower pH is generally better).[5]
Unexpected Electrophysiological Effects - Off-target effects on other ion channels. Thiazide diuretics have been reported to affect potassium channels.[11]- In an isolated rat heart model, 1 mg/kg of this compound was shown to increase the duration of the ventricular action potential, an effect potentially related to potassium metabolism.[12] This effect was abolished when co-administered with spironolactone (B1682167).[12]- Consider using specific ion channel blockers to investigate potential off-target effects in your experimental system.
Interference with Cell Viability Assays - Some compounds can directly interact with the reagents used in viability assays (e.g., MTT, resazurin), leading to false results.[13][14]- If using a redox-based assay (e.g., MTT, AlamarBlue), consider running a cell-free control to check for direct reduction of the substrate by this compound.- It is recommended to wash the cells and replace the drug-containing media with fresh media before adding the viability assay reagent.[13]- Use an alternative viability assay that relies on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo) or assessing membrane integrity (e.g., propidium (B1200493) iodide staining).[14][15]
Interference with Fluorescent Probes - Some compounds can be autofluorescent or can quench the fluorescence of the probe, leading to artifacts.[16][17][18]- Measure the fluorescence spectrum of this compound alone at the excitation and emission wavelengths of your probe to check for autofluorescence or spectral overlap.[16]- Run appropriate controls, including cells treated with this compound but without the fluorescent probe, and untreated cells with the probe.

Data Presentation

Table 1: this compound Dosing in Preclinical and Clinical Studies

Study TypeModel/SubjectDrug CombinationThis compound DosageDosing FrequencyStudy DurationKey FindingsReference
PreclinicalSpontaneously Hypertensive Rats (SHR)This compound Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.[2]
PreclinicalFructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.[2]
PreclinicalIsolated Rat HeartThis compound Monotherapy1 mg/kgIntraperitoneal injectionN/AProduced a significant increase in the duration of the ventricular action potential.[12]
ClinicalHuman (Mild to Moderate Hypertension)This compound + Spironolactone15 mgOnce daily90 daysBlood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[2][8]

Table 2: Electrophysiological Effects of this compound on Isolated Rat Heart

ParameterControlThis compound (1 mg/kg)
Duration of Action Potential at 25% Repolarization (DAP25)BaselineSignificant Increase
Timing of the Point of Rupture of the Action Potential (T.PR)BaselineSignificant Increase
Amplitude of the Action Potential at 40 ms (B15284909) (A.40)BaselineSignificant Increase
(Data summarized from a study on the electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart.[12])

Experimental Protocols

Protocol 1: Preclinical Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical study to assess the antihypertensive effects of this compound in an animal model.[2]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week prior to the experiment, with ad libitum access to standard chow and water.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

    • Group 2 (Low-Dose this compound): Administer this compound at 5 mg/kg body weight, orally.

    • Group 3 (High-Dose this compound): Administer this compound at 10 mg/kg body weight, orally.

    • Group 4 (Positive Control): Administer a standard antihypertensive drug (e.g., enalapril (B1671234) at 10 mg/kg), orally.

  • Drug Administration: Administer drugs daily via oral gavage for 4 weeks.

  • Blood Pressure Measurement: Measure systolic blood pressure and heart rate weekly using the tail-cuff method in conscious, pre-warmed rats. For more continuous and accurate measurements, radiotelemetry may be employed.

  • Data Collection and Analysis: Record body weight weekly. At the end of the study, blood samples may be collected for biochemical analysis (e.g., electrolytes, renal function markers). Perform statistical analysis using ANOVA followed by a post-hoc test to compare between groups.

Protocol 2: In Vitro Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the cytotoxicity of this compound.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assay) according to the manufacturer's instructions.

Mandatory Visualization

Altizide_Signaling_Pathway cluster_cell Distal Convoluted Tubule Cell Na_ion Na+ NCC Na+/Cl- Cotransporter (NCC) Na_ion->NCC Cl_ion Cl- Cl_ion->NCC Na_out Na+ NCC->Na_out Cl_out Cl- NCC->Cl_out This compound This compound This compound->NCC

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Preclinical_Workflow start Start: Animal Model Selection (e.g., Spontaneously Hypertensive Rats) acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping treatment Daily Drug Administration (e.g., Oral Gavage for 4 weeks) grouping->treatment measurement Weekly Blood Pressure and Body Weight Measurement treatment->measurement end End of Study: Biochemical Analysis of Blood Samples treatment->end After 4 weeks measurement->treatment Repeat weekly analysis Statistical Analysis and Data Interpretation end->analysis finish Finish analysis->finish

Caption: Workflow for a preclinical study of this compound in hypertensive rats.

References

Technical Support Center: Optimizing Altizide Dosage In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Altizide dosage in in vivo experiments. Due to the limited availability of specific preclinical data for this compound, this guide leverages information on the well-characterized and structurally related thiazide diuretic, hydrochlorothiazide (B1673439) (HCTZ), as a proxy. This approach provides a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a thiazide diuretic. Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water (diuresis), which subsequently reduces blood volume and blood pressure.

Q2: What is a typical starting dose for this compound in a rat model?

A2: Based on preclinical studies for hypertension in rats, oral gavage doses of this compound have been documented in the range of 5 mg/kg to 10 mg/kg. A dose of 10 mg/kg in Spontaneously Hypertensive Rats (SHR) has been shown to produce a significant reduction in systolic blood pressure. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.

Q3: How does this compound affect urinary electrolyte excretion?

A3: By inhibiting the Na+/Cl- cotransporter, this compound increases the urinary excretion of sodium and chloride.[1] This can also lead to an increase in potassium excretion, potentially causing hypokalemia with chronic administration.[2][3] Conversely, thiazide diuretics tend to decrease the urinary excretion of calcium.[4]

Q4: What is the recommended vehicle for oral administration of this compound?

A4: For preclinical studies, this compound can be administered by oral gavage. A common vehicle used for suspension is 0.5% carboxymethylcellulose (CMC).

Q5: How long does it take to observe the diuretic and antihypertensive effects of thiazide diuretics in preclinical models?

A5: The diuretic and natriuretic (sodium excretion) effects of thiazide diuretics like hydrochlorothiazide are typically observed shortly after administration, with an initial peak within the first few hours.[5] However, the full antihypertensive effect may take longer to stabilize with chronic dosing.

Troubleshooting Guides

Issue 1: High Variability in Diuretic Response
Potential Cause Troubleshooting Step
Inconsistent Animal Hydration Ensure all animals receive a consistent volume of saline loading (e.g., 25 ml/kg body weight) before drug administration to normalize hydration status.
Stress-Induced Physiological Changes Acclimatize animals to metabolic cages and handling procedures for several days before the experiment to minimize stress, which can affect renal function.
Variable Food and Water Intake Fast animals overnight before the experiment with free access to water. Remove food and water during the urine collection period to prevent confounding variables.
Improper Dosing Technique Ensure consistent and accurate oral gavage technique to guarantee the full dose is delivered to the stomach. Improper administration can lead to variability in drug absorption.
Issue 2: Unexpected Electrolyte Imbalance
Potential Cause Troubleshooting Step
Excessive Potassium Loss (Hypokalemia) This is a known class effect of thiazide diuretics.[2][3] Consider co-administration with a potassium-sparing diuretic like spironolactone (B1682167) if maintaining potassium balance is critical for the study. Monitor plasma electrolyte levels.
Dietary Salt and Potassium Content The natriuretic effect of hydrochlorothiazide can be influenced by dietary potassium intake.[6] Standardize the diet of the animals for a sufficient period before and during the study to ensure consistent baseline electrolyte handling.
Assay Variability Ensure that the analytical methods for measuring urinary electrolytes (e.g., flame photometry, ion-selective electrodes) are properly calibrated and validated to minimize measurement error.

Data Presentation

Table 1: Preclinical Dosing of this compound in Rat Models for Hypertension

Animal Model Drug Combination This compound Dosage Administration Route Study Duration Key Findings
Spontaneously Hypertensive Rats (SHR)Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure.
Fructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure.

Table 2: General Pharmacokinetic Parameters of Hydrochlorothiazide (HCTZ) as a Proxy for this compound

Parameter Species Value Notes
Oral Bioavailability Human~60-70%[7]Absorption occurs primarily in the duodenum and upper jejunum.[7]
Time to Peak Plasma Concentration (Tmax) Human1.5 - 4 hours[7]
Plasma Half-life (t1/2) Human5.6 - 14.8 hours[7]Can be prolonged in patients with renal impairment.[8]
Plasma Protein Binding Human40 - 68%[7]
Excretion HumanAlmost entirely unchanged in urine.[8]

Note: This data is for Hydrochlorothiazide and should be used as an estimation for this compound. It is highly recommended to perform pharmacokinetic studies for this compound in the specific animal model being used.

Experimental Protocols

Protocol 1: Assessment of Diuretic Activity in Rats (Modified Lipschitz Test)
  • Animal Acclimatization: House male Wistar rats (150-200g) in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform state of hydration and gastrointestinal emptying.

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC in water)

    • Group 2: Positive control (e.g., Furosemide 10 mg/kg or HCTZ 10 mg/kg)

    • Group 3-5: Test article (this compound at low, medium, and high doses, e.g., 2.5, 5, 10 mg/kg)

  • Hydration: Administer a saline load (0.9% NaCl) of 25 ml/kg body weight via oral gavage to all animals to ensure a uniform hydration state and promote diuresis.

  • Dosing: Immediately after the saline load, administer the vehicle, positive control, or test article via oral gavage.

  • Urine Collection: Place the animals back into the metabolic cages and collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measurements:

    • Record the total urine volume for each animal at each time point.

    • Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrode analyzer.

    • Calculate diuretic activity and diuretic index for comparison.

Mandatory Visualization

Thiazide_Diuretic_Signaling_Pathway cluster_tubule Distal Convoluted Tubule (DCT) Cell Lumen Tubular Lumen Na_in Na+ Cl_in Cl- Ca_in Ca2+ Blood Bloodstream K_out K+ NCC Na+/Cl- Cotransporter (NCC) Na_out Na+ NCC->Na_out Reabsorption This compound This compound This compound->NCC Inhibition Na_in->NCC Cl_in->NCC NaK_ATPase Na+/K+ ATPase Na_out->NaK_ATPase NCX Na+/Ca2+ Exchanger (NCX) Na_out->NCX K_out->NaK_ATPase From Blood NaK_ATPase->Blood To Blood Ca_channel Ca2+ Channel Ca_channel->NCX Reabsorption Ca_in->Ca_channel Ca_out Ca2+ NCX->Ca_out Ca_out->Blood

Caption: Mechanism of action of this compound on the distal convoluted tubule cell.

Experimental_Workflow_Diuretic_Assay start Start acclimatize Animal Acclimatization (≥3 days in metabolic cages) start->acclimatize fasting Overnight Fasting (18 hours, water ad libitum) acclimatize->fasting grouping Randomize into Groups (Vehicle, Positive Control, this compound Doses) fasting->grouping hydration Oral Saline Load (25 ml/kg) grouping->hydration dosing Administer Treatment (Oral Gavage) hydration->dosing collection Urine Collection (0-24 hours) dosing->collection analysis Measure Urine Volume & Analyze Electrolytes (Na+, K+, Cl-) collection->analysis data_analysis Data Analysis (Statistical Comparison) analysis->data_analysis end End data_analysis->end

Caption: Standard experimental workflow for an in vivo diuretic assay.

References

Altizide Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Altizide (B1665742) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, and exposure to light.[1][2][3][4] Like other thiazide diuretics, this compound is susceptible to degradation under certain environmental conditions.[5]

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The most common degradation pathway for this compound and other chlorinated thiazide diuretics in aqueous media is hydrolysis.[5][6] This reaction typically results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACB), also referred to as salamide.[7][8]

Q3: How does pH impact the stability of this compound solutions?

A3: this compound is more stable in acidic to neutral solutions.[9] Alkaline conditions significantly accelerate its hydrolytic degradation.[7] Studies on the closely related hydrochlorothiazide (B1673439) show that degradation is more pronounced at pH values above 7.[7]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be photosensitive.[4][6] Exposure to UV light can lead to photodegradation. For instance, it has been observed that this compound can be photodegraded to chlorothiazide (B1668834) upon exposure to UV light.[6] Therefore, it is crucial to protect this compound solutions from light during experiments and storage.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To minimize degradation, this compound solutions should be stored at controlled room temperature or refrigerated, protected from light, and maintained at a slightly acidic to neutral pH. The exact storage conditions may vary depending on the solvent and the intended duration of storage.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound concentration in my solution.

Possible Cause Troubleshooting Step
High pH of the solution Measure the pH of your solution. If it is alkaline (pH > 7), adjust to a neutral or slightly acidic pH using a suitable buffer. Thiazide diuretics like this compound are known to degrade faster in alkaline conditions.[7]
Exposure to light Ensure your solution is protected from light by using amber-colored vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for this compound.[6]
Elevated temperature Store your solution at a controlled, lower temperature (e.g., 2-8 °C). Higher temperatures accelerate the rate of chemical degradation.[1][3]
Incompatible excipients If your formulation contains excipients, consider potential drug-excipient incompatibilities.[10][11] For example, some basic excipients could raise the micro-pH and accelerate hydrolysis.

Problem 2: I am detecting an unknown peak in my chromatogram when analyzing this compound.

Possible Cause Troubleshooting Step
Degradation of this compound The unknown peak is likely a degradation product. The primary hydrolytic degradation product of chlorinated thiazides is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[7][8] You can confirm its identity by comparing its retention time with a reference standard of ACB.
Photodegradation If the solution was exposed to light, the unknown peak could be a photodegradation product. For example, this compound can degrade to chlorothiazide under UV light.[6]
Interaction with excipients An interaction with an excipient could lead to the formation of a new adduct. Review the chemical properties of your excipients for potential reactivity with the sulfonamide or thiazide functional groups of this compound.

Quantitative Data on this compound Stability

Table 1: Effect of pH on the Degradation of Hydrochlorothiazide (HCTZ) in Aqueous Solution

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
2.090> 200 hours-
7.49070 hours9.9 x 10⁻³ h⁻¹
10.0902 hours3.5 x 10⁻¹ h⁻¹

This data is representative for hydrochlorothiazide and illustrates the significant impact of pH on stability.

Table 2: Summary of Forced Degradation Studies for a Thiazide Diuretic

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis0.1 M HCl8 hours at 80°CMinor degradation
Base Hydrolysis0.1 M NaOH4 hours at 60°CSignificant degradation, formation of ACB
Oxidation3% H₂O₂24 hours at RTModerate degradation
Thermal Degradation80°C48 hoursMinor degradation
PhotodegradationUV light (254 nm)24 hoursSignificant degradation, formation of multiple products

This table provides a general overview of the expected stability of a thiazide diuretic like this compound under forced degradation conditions.

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound in Solution

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

  • Materials:

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of water and acetonitrile.

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Heat the solution at 80°C for 24 hours.

      • Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Keep the solution at 60°C for 8 hours.

      • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

      • Store the solution at room temperature, protected from light, for 24 hours.

      • Dilute for HPLC analysis.

    • Thermal Degradation:

      • Keep the stock solution in a sealed vial at 80°C for 48 hours.

      • Cool and dilute for HPLC analysis.

    • Photodegradation:

      • Expose the stock solution in a transparent vial to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 24 hours).

      • Analyze the solution by HPLC.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.

2. Protocol for a Stability-Indicating HPLC Method for this compound

  • Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

  • Instrumentation: HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a PDA detector.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 270 nm) and also scan across a wider range with the PDA detector to detect degradation products that may have different UV spectra.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critically demonstrated by the forced degradation study, showing that the this compound peak is pure and well-resolved from all degradation product peaks.

Visualizations

cluster_stress Stress Conditions cluster_this compound cluster_degradation Degradation Products Acid Acidic pH (e.g., HCl) This compound This compound in Solution Acid->this compound Can cause Base Alkaline pH (e.g., NaOH) Base->this compound Accelerates Oxidation Oxidizing Agent (e.g., H₂O₂) Oxidation->this compound Can cause Light UV/Visible Light Light->this compound Causes Heat Elevated Temperature Heat->this compound Accelerates Hydrolysis_Product 4-amino-6-chloro-1,3- benzenedisulfonamide (ACB) This compound->Hydrolysis_Product Hydrolysis Photo_Product Photodegradation Products This compound->Photo_Product Photolysis Oxidation_Product Oxidation Products This compound->Oxidation_Product Oxidation

Caption: Factors influencing this compound degradation pathways.

start Start: this compound Solution Stability Issue Observed check_ph 1. Check pH of the Solution start->check_ph is_alkaline Is pH > 7? check_ph->is_alkaline adjust_ph Adjust pH to neutral/acidic and re-analyze is_alkaline->adjust_ph Yes check_light 2. Check for Light Exposure is_alkaline->check_light No adjust_ph->check_light is_exposed Was the solution exposed to light? check_light->is_exposed protect_light Protect from light (amber vials) and re-analyze is_exposed->protect_light Yes check_temp 3. Check Storage Temperature is_exposed->check_temp No protect_light->check_temp is_high_temp Was temperature elevated? check_temp->is_high_temp control_temp Store at controlled/lower temp. and re-analyze is_high_temp->control_temp Yes check_excipients 4. Review Formulation Excipients is_high_temp->check_excipients No control_temp->check_excipients end End: Stability Issue Resolved check_excipients->end

Caption: Troubleshooting workflow for this compound solution stability.

References

Technical Support Center: Troubleshooting Altizide Diuretic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Altizide, a thiazide-like diuretic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a thiazide diuretic that primarily acts on the distal convoluted tubule (DCT) in the kidney. Its main molecular target is the Na-Cl cotransporter (NCC), also known as SLC12A3. By inhibiting NCC, this compound blocks the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream. This inhibition leads to increased excretion of salt and water (natriuresis and diuresis), which contributes to its antihypertensive effects.

Q2: We are observing a diminished diuretic response to this compound in our chronic animal models. What is diuretic resistance?

A2: Diuretic resistance is a state where the response to a diuretic is diminished, failing to produce the expected increase in urine and sodium excretion despite using a standard or escalated dose. In a research context, this can be quantitatively defined by a failure to achieve a target natriuresis (e.g., a urinary sodium output of less than 50 mmol 1-2 hours after dosing) or a progressive decline in efficacy over time.[1] This phenomenon is not due to drug inactivity but rather to compensatory physiological adaptations by the kidney.[2]

Q3: What are the primary molecular mechanisms that cause resistance to this compound?

A3: this compound resistance is multifactorial, but two key renal adaptations are predominant:

  • Upregulation of the Target Transporter : Chronic treatment with thiazide diuretics can lead to a paradoxical increase in the abundance of the NCC transporter itself. This compensatory upregulation may contribute to a blunting of the drug's effect over time.[2]

  • Compensatory Sodium Reabsorption : By blocking sodium reabsorption in the DCT, this compound increases the delivery of sodium to the downstream collecting duct. This elevated sodium load stimulates the activity and expression of the epithelial sodium channel (ENaC), which reabsorbs Na+ in this segment. This downstream compensation effectively counteracts the upstream blockade by this compound, leading to sodium retention and reduced diuretic efficacy.[1][2]

Q4: Which signaling pathways regulate the activity of this compound's target, the NCC transporter?

A4: The activity of the NCC transporter is primarily regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK). Intracellular chloride levels act as a sensor; low chloride inhibits WNK kinases, while high chloride activates them.[3] Activated WNKs phosphorylate and activate SPAK, which then directly phosphorylates key serine/threonine residues on the N-terminus of NCC.[4][5] This phosphorylation is crucial for trafficking NCC to the cell membrane and increasing its transport activity.[5] Dysregulation of this pathway can significantly impact diuretic sensitivity.

Q5: How can we quantitatively assess the diuretic response to this compound in our experiments?

A5: A robust quantitative assessment involves housing animals (typically rats) in metabolic cages to allow for precise, timed urine collection.[6][7] Key parameters to measure include:

  • Total Urine Volume: Measured at set intervals (e.g., 5 and 24 hours) post-administration.[8]

  • Electrolyte Excretion: Measurement of Na+, K+, and Cl- concentrations in the collected urine using flame photometry or ion-selective electrodes.[8][9]

  • Diuretic Index: Calculated as the ratio of the urine output of the treated group to the control group. An index >1.0 is considered a positive diuretic effect.[10]

  • Saluretic and Natriuretic Activity: The sum of Na+ and Cl- excretion indicates saluretic activity, while the Na+/K+ ratio indicates the natriuretic (potassium-sparing) effect. A Na+/K+ ratio >2.0 is favorable.[10]

  • Urinary Excretion Rate of (Na+ + K+): This has been shown to be a reliable linear measure of diuretic response in rats.[11]

Q6: Our animal models are developing hypokalemia. Is this an expected side effect of this compound?

A6: Yes, hypokalemia (low potassium) is a well-documented side effect of thiazide diuretics. It occurs because blocking Na+ reabsorption in the DCT increases Na+ delivery to the collecting duct. Here, increased Na+ uptake via ENaC creates an electrochemical gradient that drives the secretion of potassium into the urine.[12][13] This effect can be exacerbated by a state of secondary hyperaldosteronism induced by volume depletion.[7]

Troubleshooting Guide

Issue ObservedPossible Cause(s)Recommended Troubleshooting Action(s)
Inconsistent or Low Diuretic Effect 1. Procedural Variability: Inconsistent animal hydration, failure to void bladders before dosing, stress from handling.[14]1. Standardize protocols: Acclimatize animals to metabolic cages, ensure a uniform hydration load (e.g., 25 mL/kg oral saline) before dosing, and gently void bladders pre-treatment.[14][15]
2. Dietary Factors: Variable sodium and potassium content in animal chow.2. Use a standardized diet with known electrolyte concentrations for at least one week prior to and during the study.[14]
3. Drug Formulation/Dosing: Incorrect dose calculation, precipitation of the compound in the vehicle, or inaccurate administration.3. Verify all dose calculations. Ensure the compound is fully solubilized and prepare fresh working solutions daily. Confirm accuracy of oral gavage or injection technique.[14]
Diminishing Effect in Chronic Study (Developing Resistance) 1. Compensatory ENaC Upregulation: The collecting duct is adapting by increasing sodium reabsorption.[2]1. Assess ENaC: Use Western blot to measure the protein abundance of ENaC subunits (α, β, γ) in kidney tissue from resistant vs. control animals.[2] 2. Pharmacological Probe: Consider co-administering an ENaC blocker (e.g., amiloride) to see if the diuretic response is restored.[16]
2. NCC Upregulation/Hyper-activation: Increased expression or phosphorylation of the target transporter.2. Assess NCC: Use Western blot to measure total NCC and phosphorylated NCC (pNCC) levels. An increase in the pNCC/NCC ratio indicates hyper-activation.[4][5]
Significant Hypokalemia Mechanism of Action: Increased distal sodium delivery driving potassium secretion.[12][13]1. Dose Adjustment: Determine if a lower dose of this compound can achieve the desired diuretic effect with less potassium loss. 2. Combination Therapy: Thiazides are often clinically combined with potassium-sparing diuretics. In an experimental setting, co-administration with an ENaC blocker (amiloride) or a mineralocorticoid receptor antagonist (spironolactone) can mitigate potassium loss.[1]

Data Presentation

The development of diuretic resistance involves measurable changes in the expression of key renal transporters. The table below summarizes representative quantitative data from a study in rats treated chronically with a thiazide diuretic (hydrochlorothiazide), demonstrating the molecular adaptations that lead to resistance.

Table 1: Changes in Renal Na+ Transporter Abundance After 7-Day Diuretic Infusion in Rats [2]

TransporterTreatment GroupRelative Abundance (% of Control)P-value
NCC (Target)Hydrochlorothiazide179 ± 18%<0.05
α-ENaC (Compensatory)Hydrochlorothiazide125 ± 12%NS
β-ENaC (Compensatory)Hydrochlorothiazide200 ± 26%<0.05
γ-ENaC (Compensatory)Hydrochlorothiazide158 ± 17%<0.05

Data are presented as mean ± SEM. NS = Not Significant. This data illustrates a significant compensatory upregulation of the β and γ subunits of the ENaC transporter, alongside an increase in the diuretic's target transporter, NCC.

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic Response in Rats (Lipschitz Test)

This protocol describes a standard method for evaluating the diuretic, saluretic, and natriuretic activity of a test compound like this compound.[10][17]

  • Animal Preparation:

    • Use male Wistar rats (150-200g).

    • Acclimatize animals to individual metabolic cages for 2-3 days before the experiment to minimize stress.[14]

    • 18 hours prior to the experiment, withdraw food but allow free access to water to ensure a uniform hydration state.[14]

  • Grouping and Dosing (n=6 animals per group):

    • Group I (Control): Vehicle only (e.g., 0.9% saline with 0.5% carboxymethyl cellulose).

    • Group II (Standard): Furosemide (B1674285) (e.g., 10 mg/kg, p.o.) or Hydrochlorothiazide (25 mg/kg, p.o.).[10][18]

    • Group III (Test): this compound (at desired dose, p.o.).

  • Experimental Procedure:

    • On the day of the experiment, gently apply pressure to the pelvic area of each rat to void the bladder, ensuring an empty bladder at time zero.[14]

    • Administer a priming dose of 0.9% saline (25 mL/kg, p.o.) to all animals to ensure adequate hydration and promote diuresis.[15]

    • Immediately administer the vehicle, standard, or test compound to the respective groups via oral gavage.

    • Place each rat back into its metabolic cage. Do not provide food or water during the collection period.[18]

  • Urine Collection and Analysis:

    • Collect urine for a total of 5 hours, recording the cumulative volume at hourly intervals. A final collection can also be made at 24 hours.[8]

    • At the end of the collection period, measure the total urine volume for each animal.

    • Centrifuge the urine samples to remove any contaminants.

    • Analyze the supernatant for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.[17]

  • Data Analysis:

    • Calculate the total urine output (mL/100g body weight) and total electrolyte excretion (mmol/100g body weight) for each animal.

    • Determine the Diuretic Index = (Urine Volume of Test Group) / (Urine Volume of Control Group).[10]

    • Calculate Saluretic Activity = (Na+ excretion + Cl- excretion).[10]

    • Calculate Natriuretic Ratio = (Na+ excretion / K+ excretion).[10]

Protocol 2: Western Blot Analysis of NCC Phosphorylation in Rat Kidney Tissue

This protocol details the procedure for measuring the expression and phosphorylation status of the NCC transporter, a key indicator of its activity and a potential mechanism of resistance.

  • Tissue Preparation:

    • Following the in vivo experiment, euthanize the rats and immediately perfuse the kidneys with ice-cold PBS to remove blood.

    • Excise the kidneys and dissect the kidney cortex on an ice-cold plate.

    • Snap-freeze the cortical tissue in liquid nitrogen and store at -80°C until use.[4]

  • Protein Extraction:

    • Homogenize the frozen kidney cortex tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail (e.g., Complete Ultra and PhosSTOP).

    • Incubate the homogenate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated NCC (e.g., anti-pNCC at Thr53/Thr58).[5] Use a separate membrane for total NCC and a loading control (e.g., β-actin).

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The expected size for glycosylated NCC is ~160 kDa.[5]

    • Perform densitometric analysis using imaging software. Normalize the pNCC band intensity to the total NCC band intensity to determine the relative phosphorylation level. Normalize total NCC to the loading control to assess changes in total protein expression.[4]

Mandatory Visualizations

Altizide_Action_and_Resistance cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_CD Collecting Duct Cell Lumen Tubular Lumen NCC NCC (SLC12A3) Lumen->NCC Na+ Cl- Blood Blood/ Interstitial Fluid NCC->Blood Na+, Cl- Reabsorption Increased_Na_Delivery Increased Luminal Na+ Delivery This compound This compound This compound->NCC Inhibits This compound->Increased_Na_Delivery Leads to Lumen2 Tubular Lumen ENaC ENaC Lumen2->ENaC Na+ Blood2 Blood/ Interstitial Fluid NaK Na+/K+ ATPase Blood2->NaK K+ ENaC->NaK Na+ Resistance Diuretic Resistance (Compensatory Na+ Retention) ENaC->Resistance Contributes to NaK->Blood2 Na+ ROMK ROMK NaK->ROMK K+ ROMK->Lumen2 K+ Secretion Increased_Na_Delivery->ENaC Upregulates & Stimulates

Caption: this compound action and the primary mechanism of diuretic resistance.

Diuretic_Resistance_Workflow cluster_prep Phase 1: In-Vivo Study cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation A 1. Animal Acclimatization & Baseline Measurements B 2. Group Assignment (Control, this compound, Resistant Model) A->B C 3. Drug Administration & Metabolic Cage Housing B->C D 4. Timed Urine Collection (e.g., 0-5h, 5-24h) C->D E 5a. Urine Analysis: Volume, Na+, K+, Cl- D->E F 5b. Kidney Tissue Harvest (Cortex Dissection) D->F H 7. Assess Diuretic Response: Compare Urine/Electrolyte Output E->H G 6. Western Blot for: - Total NCC - Phospho-NCC (pNCC) - ENaC subunits F->G I 8. Correlate Response with Transporter Expression (pNCC/NCC, ENaC) G->I H->I J 9. Conclusion: Confirm/Characterize Resistance I->J

Caption: Experimental workflow for assessing this compound diuretic resistance.

WNK_SPAK_NCC_Pathway cluster_activation Low_Cl Low Intracellular [Cl-] WNK WNK Kinase Low_Cl->WNK Activates SPAK SPAK/OSR1 Kinase WNK->SPAK Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK->NCC_inactive Phosphorylates NCC_active Phosphorylated NCC (pNCC - Active) NCC_inactive->NCC_active Activation Result Increased Na-Cl Reabsorption in DCT This compound This compound This compound->NCC_active Inhibits

References

Technical Support Center: Improving Altizide Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Altizide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to this compound's solubility in experimental settings. Below you will find troubleshooting guides and frequently asked questions to assist in the successful preparation and use of this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound is a thiazide diuretic.[1] Its fundamental properties are summarized in the table below. Understanding these properties is crucial for designing effective solubilization strategies.

PropertyValueReference
Chemical Formula C₁₁H₁₄ClN₃O₄S₃[1]
Molar Mass 383.89 g/mol [1]
Appearance White or practically white crystalline powderInferred from Hydrochlorothiazide (B1673439)
XLogP3 0.8

Q2: I am having trouble dissolving this compound in aqueous solutions for my in vitro experiments. What do you recommend?

This compound, like other thiazide diuretics, has poor aqueous solubility. Direct dissolution in aqueous buffers or cell culture media is often challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Q3: What is the best organic solvent for preparing an this compound stock solution?

Based on data from the structurally similar compound hydrochlorothiazide (HCTZ), Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents. HCTZ has a solubility of approximately 20 mg/mL in DMSO and 30 mg/mL in DMF. For most in vitro applications, preparing a 10-50 mM stock solution in DMSO is a common and effective practice.

Q4: When I dilute my DMSO stock of this compound into my aqueous buffer, it precipitates. How can I prevent this?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: Ensure the final concentration of this compound in your aqueous medium is below its aqueous solubility limit.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts, but high enough to maintain solubility. You may need to perform a vehicle control experiment to assess the effect of DMSO on your specific assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Vortexing/Sonication: Gently vortex or sonicate the solution during and after dilution to aid in dissolution.

  • Warm the Aqueous Medium: Gently warming your buffer or media (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the chosen organic solvent. - The concentration is too high.- The solvent quality is poor (e.g., contains water).- Try a lower concentration.- Use fresh, anhydrous grade solvent.
Precipitation occurs immediately upon dilution into aqueous media. - The aqueous solubility limit has been exceeded.- The final DMSO concentration is too low.- Lower the final concentration of this compound.- Prepare a more dilute stock solution in DMSO before further dilution.
Inconsistent or no observable effect in biological assays. - this compound has degraded.- The compound is not fully dissolved.- Prepare fresh solutions for each experiment.- Protect solutions from light and store them properly.- Visually inspect for any precipitate before use.
Changes in cell morphology or toxicity observed. - The concentration of this compound is too high.- The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.- Perform a dose-response experiment to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is within a range that is tolerated by your cell line (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molar Mass: 383.89 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out 3.84 mg of this compound powder and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed aqueous buffer or cell culture medium

Methodology:

  • Determine the final desired concentration of this compound in your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to make 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.

  • Add the calculated volume of the this compound stock solution to your pre-warmed aqueous medium.

  • Immediately vortex the solution gently to ensure rapid and uniform mixing.

  • Visually inspect for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Data Presentation

Solubility of Hydrochlorothiazide (a structural analog of this compound)
SolventSolubility
Water ~0.7 mg/mL
Methanol Sparingly soluble
Ethanol Sparingly soluble
Dimethyl Sulfoxide (DMSO) ~20 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL

Stability and Storage Recommendations

  • Solid this compound: Store at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions in DMSO: Aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment and use them on the same day. Thiazide diuretics can be unstable in aqueous solutions, with stability being pH and temperature-dependent. This compound, in particular, has been noted to be less stable than hydrochlorothiazide.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot dilute Dilute Stock in Aqueous Medium aliquot->dilute Use one aliquot mix Vortex Gently dilute->mix use Use Immediately in Experiment mix->use

Caption: A typical workflow for preparing this compound solutions for experiments.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes serial_dilution Use Serial Dilutions start->serial_dilution Yes optimize_dmso Optimize DMSO % start->optimize_dmso Yes warm_media Gently Warm Media start->warm_media Yes no_precipitate Proceed with Experiment start->no_precipitate No

Caption: A troubleshooting decision tree for precipitation issues.

References

Altizide and Assay Interference: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interferences with laboratory assays when working with Altizide (B1665742). The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a thiazide diuretic medication primarily used in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the Na+/Cl− cotransporter in the distal convoluted tubule of the kidney.[2][3] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and potassium.[2][4] This diuretic effect reduces blood volume and subsequently lowers blood pressure.[2]

Q2: Can this compound administration affect laboratory test results?

Yes, this compound can significantly affect laboratory test results, primarily through its physiological (in vivo) effects on the body. These are real changes in the patient's biochemical markers and not analytical errors of the assay itself.[5] The most commonly observed effects are on electrolyte and metabolic panels.

Q3: Which specific laboratory parameters are most likely to be affected by this compound?

The most common laboratory abnormalities observed with this compound and other thiazide diuretics include:

  • Hypokalemia (low potassium): This is a frequent side effect due to increased renal potassium excretion.[4][6]

  • Hyponatremia (low sodium): Thiazides can impair the kidney's ability to concentrate urine, leading to lower sodium levels.[7]

  • Hyperuricemia (high uric acid): this compound can cause an increase in serum uric acid levels.[8] This occurs due to volume contraction and competition for renal tubular secretion.[7]

  • Hyperglycemia (high blood sugar): Thiazide-induced hypokalemia is associated with increased blood glucose levels.[7]

  • Elevated Blood Urea Nitrogen (BUN) and Creatinine: These can occur as a result of dehydration or reduced renal blood flow.[5][8]

Q4: Does this compound directly interfere with the analytical process of assays (in vitro interference)?

Currently, there is limited specific evidence documenting direct in vitro interference of this compound with common laboratory assays. However, it is theoretically possible for any drug or its metabolite to interfere with an assay through several mechanisms:[5][9][10]

  • Cross-reactivity: In immunoassays, the drug or its metabolites may have a similar structure to the analyte being measured, leading to false positive or negative results.[11][12]

  • Enzyme inhibition or activation: The drug could interfere with enzymatic reactions used in certain assays.

  • Colorimetric interference: The drug or its metabolites might have a color that interferes with spectrophotometric measurements.[5]

Given that this compound is a sulfonamide-based drug, there is a potential for interference in assays where sulfonamides are known to cross-react. Researchers should be cautious and consider this possibility, especially with unexpected results.

Troubleshooting Guides

Issue: Unexpected electrolyte imbalances observed in subjects treated with this compound.

Troubleshooting Steps:

  • Verify the findings: Repeat the electrolyte panel measurement to rule out a one-time error.

  • Review the patient's clinical status: Assess for signs of dehydration, which can be induced by diuretics and contribute to electrolyte abnormalities.

  • Consider the pharmacological effect: The observed electrolyte imbalances (hypokalemia, hyponatremia) are known in vivo effects of this compound.[4][6][7] These are likely physiological responses to the drug rather than assay interference.

  • Consult clinical guidelines: For clinical studies, refer to established guidelines for managing diuretic-induced electrolyte disturbances.

Issue: Suspected in vitro assay interference with a hormone immunoassay in a sample from a subject taking this compound.

Troubleshooting Steps:

  • Review Assay Methodology: Check the package insert or technical documentation of the immunoassay for any known cross-reactivity with sulfonamide-based drugs or other thiazide diuretics.

  • Serial Dilution: Analyze serial dilutions of the sample. If a non-linear relationship is observed between the measured concentration and the dilution factor, it may suggest the presence of an interfering substance.[13]

  • Alternative Assay: If possible, measure the analyte using a different method that has a different principle of detection (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS), which is less prone to this type of interference.[14]

  • Spike and Recovery: Add a known amount of the analyte (spike) to the patient sample and measure the recovery. Poor recovery may indicate the presence of an interfering substance.

  • Consult Manufacturer: Contact the technical support of the assay manufacturer to inquire about potential interference from this compound or related compounds.

Data Presentation

The following table summarizes the potential quantitative changes in key laboratory parameters due to the administration of thiazide diuretics like this compound.

ParameterExpected ChangeMagnitude of ChangeReference
Serum PotassiumDecreaseDose-dependent; can fall below 3.5 mmol/L[6]
Serum SodiumDecreaseCan fall below 135 mmol/L, particularly in the elderly[6]
Serum Uric AcidIncreaseA study showed a 5.5% increase in patients[8]
Blood GlucoseIncreaseAssociated with the degree of hypokalemia[7]
Serum CreatinineIncreaseCan be elevated, especially with volume depletion[8]

Experimental Protocols

Protocol 1: Detection of Thiazide Diuretics in Urine by Liquid Chromatography

This method can be used to confirm the presence of thiazide diuretics in a sample, which can be helpful when investigating unexpected assay results.

Objective: To extract and detect thiazide diuretics from a urine sample.

Methodology: [14]

  • Sample Pre-treatment: Treat the urine sample with sodium borohydride (B1222165) (NaBH4) to convert any chlorothiazide (B1668834) to hydrochlorothiazide.

  • Acidification: Acidify the urine with sodium dihydrogen phosphate (B84403) (NaH2PO4) to a pH of 5.

  • Extraction: Perform a liquid-liquid extraction of the thiazides using ethyl acetate (B1210297).

  • Washing: Remove interfering substances by washing the ethyl acetate phase with disodium (B8443419) hydrogen phosphate (Na2HPO4) at pH 8.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate and redissolve the residue in the mobile phase.

  • Analysis: Analyze the sample using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Visualizations

Altizide_Mechanism_of_Action cluster_distal_tubule Distal Convoluted Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell cluster_interstitium Blood / Interstitium Lumen Lumen NCC Na+/Cl- Cotransporter (NCC) Blood Blood NCC->Blood Reduced Na+/Cl- to blood This compound This compound This compound->NCC Inhibition Inhibition Inhibits Na_Cl_Lumen Na+ Cl- Na_Cl_Lumen->NCC Reabsorption Urine Increased Urine Output (Diuresis) Na_Cl_Lumen->Urine Increased Excretion Water_Lumen H2O Water_Lumen->Urine Increased Excretion K_Lumen K+ K_Lumen->Urine Increased Excretion

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Troubleshooting_Workflow start Unexpected Assay Result in this compound-Treated Sample is_physiological Is the result consistent with known physiological effects of this compound? (e.g., low K+, high Uric Acid) start->is_physiological physiological_effect Result is likely a true in vivo physiological effect. is_physiological->physiological_effect Yes suspect_in_vitro Suspect in vitro analytical interference. is_physiological->suspect_in_vitro No end Confirm Result physiological_effect->end dilution Perform Serial Dilution Analysis suspect_in_vitro->dilution is_linear Is the result linear upon dilution? dilution->is_linear interference_unlikely Interference less likely. is_linear->interference_unlikely Yes interference_likely Interference is likely. is_linear->interference_likely No interference_unlikely->end alt_method Use an alternative assay method (e.g., LC-MS/MS). interference_likely->alt_method alt_method->end

Caption: Troubleshooting workflow for unexpected assay results with this compound.

References

Mitigating Altizide-induced hypokalemia in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altizide (B1665742), focusing on the mitigation of this compound-induced hypokalemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced hypokalemia and why does it occur in research subjects?

A1: this compound is a thiazide diuretic that can cause hypokalemia, or low serum potassium levels. This occurs because this compound inhibits the sodium-chloride (Na-Cl) cotransporter in the distal convoluted tubule (DCT) of the kidney.[1][2] This blockage increases the delivery of sodium and fluid to the downstream collecting duct. In the collecting duct, the body attempts to reabsorb the excess sodium through the epithelial sodium channel (ENaC). This process is partly regulated by the hormone aldosterone (B195564). The reabsorption of positively charged sodium ions creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium ions into the urine, leading to a net loss of potassium from the body.[3][4][5]

cluster_DCT Distal Convoluted Tubule (DCT) cluster_CD Collecting Duct Lumen_DCT Tubular Lumen NCC Na-Cl Cotransporter (NCC) Lumen_DCT->NCC Na+ Cl- Lumen_CD Tubular Lumen (Increased Na+ Load) Lumen_DCT->Lumen_CD Increased Na+ Delivery DCT_Cell DCT Epithelial Cell Blood_DCT Blood NCC->DCT_Cell This compound This compound This compound->NCC Inhibits ENaC Epithelial Na+ Channel (ENaC) Lumen_CD->ENaC Na+ CD_Cell Principal Cell ROMK K+ Channel (ROMK) CD_Cell->ROMK K+ NaK_Pump Na+/K+ ATPase CD_Cell->NaK_Pump Na+ Blood_CD Blood Blood_CD->NaK_Pump K+ Aldosterone Aldosterone Blood_CD->Aldosterone ENaC->CD_Cell ROMK->Lumen_CD K+ Excretion (Hypokalemia) NaK_Pump->CD_Cell NaK_Pump->Blood_CD Aldo_Receptor Mineralocorticoid Receptor Aldo_Receptor->ENaC Upregulates Aldosterone->Aldo_Receptor

Caption: Mechanism of this compound-Induced Hypokalemia. (Max-width: 760px)

Q2: How can I prevent or mitigate hypokalemia in my study subjects receiving this compound?

A2: Several strategies can be employed, often in combination, to counteract this compound-induced hypokalemia. The most effective approach is typically combining this compound with a potassium-sparing diuretic.[6]

  • Co-administration of Potassium-Sparing Diuretics: These drugs counteract potassium loss. They work by either blocking the epithelial sodium channel (ENaC) in the collecting duct (e.g., Amiloride) or by antagonizing the action of aldosterone (e.g., Spironolactone).[7][8] Combining this compound with a potassium-sparing diuretic is a highly effective strategy to maintain normal potassium levels.[7][9]

  • Potassium Supplementation: Oral potassium chloride (KCl) can be administered.[6] However, supplementation alone may be insufficient to fully correct the deficit, as significant potassium loss can still occur.[6]

  • Dietary Modification: In preclinical models, increasing dietary potassium intake can help. For instance, a study in rats showed that co-administration of potassium-rich date palm fruits with hydrochlorothiazide (B1673439) helped normalize serum potassium levels.[10] In clinical settings, reducing sodium intake and increasing consumption of potassium-rich foods is also recommended.[9]

  • Dose Reduction: Using the lowest effective dose of this compound can minimize the diuretic and kaliuretic (potassium-losing) effects while still achieving the desired therapeutic outcome.[6]

Q3: What are the best practices for monitoring potassium levels during an experiment involving this compound?

A3: Rigorous and consistent monitoring is critical to prevent severe hypokalemia or the opposite effect, hyperkalemia (high potassium), if using potassium-sparing diuretics.

  • Baseline Measurement: Always measure serum potassium levels before initiating treatment to establish a baseline for each subject.

  • Initial Monitoring: After starting this compound, monitor serum potassium and renal function within 3 days, and again at 1 week.[6]

  • Ongoing Monitoring: Continue to monitor levels monthly for the first 3 months of the study, and then every 3 months thereafter, assuming stability.[6]

  • Increased Vigilance with Combination Therapy: When co-administering a potassium-sparing diuretic like spironolactone (B1682167), the risk shifts towards hyperkalemia. In this case, potassium and renal function should be checked within 2-3 days, again at 7 days, and then at least monthly for the first three months.[11]

  • ECG Monitoring: For studies where significant potassium fluctuations are anticipated or in cases of severe hypokalemia (K+ <2.5 mEq/L), electrocardiogram (ECG) monitoring can be useful to detect cardiac manifestations such as T-wave flattening or arrhythmias.[6]

Troubleshooting Guides

Issue 1: My subject's potassium levels are low despite mitigation efforts.

If you observe persistent hypokalemia in your experimental subjects, follow this troubleshooting workflow.

start Low Serum K+ Detected (<3.5 mEq/L) assess_severity Assess Severity of Hypokalemia start->assess_severity mild Mild (3.0-3.5 mEq/L) assess_severity->mild Mild moderate Moderate (2.5-3.0 mEq/L) assess_severity->moderate Moderate severe Severe (<2.5 mEq/L) assess_severity->severe Severe action_mild 1. Increase dietary K+ or oral KCl dose. 2. Consider reducing this compound dose. 3. Re-check K+ in 1-2 weeks. mild->action_mild action_moderate 1. Add/Increase dose of K-sparing diuretic (e.g., Amiloride (B1667095), Spironolactone). 2. Administer oral KCl (20-40 mEq/day). 3. Re-check K+ within 1 week. moderate->action_moderate action_severe 1. Temporarily discontinue this compound. 2. Administer higher dose oral KCl (40-60 mEq/day) or IV KCl if necessary. 3. Check magnesium levels and supplement if low. 4. Consider ECG monitoring. 5. Re-check K+ within 2-3 days. severe->action_severe check_mg Is Hypokalemia Refractory? action_moderate->check_mg check_mg->assess_severity No, re-assess correct_mg Hypomagnesemia can cause renal potassium wasting. Measure and correct serum magnesium. check_mg->correct_mg Yes

Caption: Troubleshooting Persistent Hypokalemia. (Max-width: 760px)

Issue 2: I'm using a combination of this compound and a potassium-sparing diuretic. What are the risks?

A2: The primary risk of combining this compound with a potassium-sparing diuretic (e.g., spironolactone, amiloride) is hyperkalemia (serum potassium > 5.5 mEq/L).[11] This risk is elevated in subjects with renal impairment or diabetes.[11] It is essential to follow a strict monitoring protocol (see Q3) and be prepared to take action if potassium levels rise.

  • Action for Hyperkalemia: If hyperkalemia occurs, the potassium-sparing diuretic should be immediately discontinued.[11] If serum potassium exceeds 6.5 mEq/L, active measures to reduce it are necessary.[11]

Data Presentation

Table 1: Efficacy of Mitigation Strategies for Thiazide-Induced Hypokalemia

InterventionStudy PopulationThiazide RegimenOutcome MeasureResultCitation
Amiloride Combination Hypertensive outpatients with pre-existing hypokalemiaHydrochlorothiazide aloneMean Serum K+ after 8 weeks3.01 ± 0.08 mEq/L[12]
Amiloride-Hydrochlorothiazide CombinationMean Serum K+ after 8 weeks3.75 ± 0.08 mEq/L [12]
Spironolactone Combination Hypertensive patients15 mg this compound + 25 mg SpironolactoneDiscontinuation due to hypokalemia4 out of 946 patients (0.4%)[13]
Fixed-Dose Combination General populationThiazide monotherapyRisk of HypokalemiaAdjusted Odds Ratio: 1.0 (Reference)[6]
Fixed-dose Thiazide + K-sparing diureticRisk of HypokalemiaAdjusted Odds Ratio: 0.32 [6]

Experimental Protocols

Protocol: Preclinical Evaluation of a Hypokalemia-Mitigating Agent with this compound in a Rat Model

This protocol provides a generalized framework for testing an intervention designed to mitigate this compound-induced hypokalemia in rats.

  • Animal Model & Acclimatization:

    • Species: Male Wistar or Sprague-Dawley rats (Weight: 200-250g).

    • Housing: House animals in metabolic cages to allow for urine collection. Maintain a 12-hour light/dark cycle with controlled temperature and humidity.

    • Acclimatization: Allow a 7-day acclimatization period with free access to standard chow and water.

  • Experimental Groups (Example):

    • Group 1 (Control): Vehicle administration (e.g., normal saline).

    • Group 2 (this compound Only): Administration of this compound at the target dose.

    • Group 3 (Mitigating Agent Only): Administration of the test agent (e.g., potassium-sparing diuretic, dietary supplement).

    • Group 4 (Combination Therapy): Co-administration of this compound and the mitigating agent.

  • Procedure & Dosing:

    • Baseline Sampling: On Day 0, collect baseline blood samples from the tail vein for serum potassium analysis.

    • Dosing: Administer all treatments daily for the study duration (e.g., 4 weeks) via oral gavage.

    • Monitoring: Record body weight and general health status daily. Collect 24-hour urine samples at specified intervals (e.g., weekly) to measure urinary potassium excretion.

    • Interim Blood Sampling: Collect blood samples weekly to monitor serum potassium levels.

  • Sample Collection and Analysis (Endpoint):

    • At the end of the study period, collect a final blood sample via cardiac puncture under anesthesia.

    • Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 15 minutes at 4°C to separate serum.[14]

    • Store serum at -80°C until analysis.[14]

    • Measure serum potassium concentration using an ion-selective electrode (ISE) method or a colorimetric assay kit.[14][15]

  • Data Analysis:

    • Compare serum and urinary potassium levels between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value < 0.05 is typically considered statistically significant.

start Animal Acclimatization (7 Days) baseline Baseline Measurements (Day 0) - Body Weight - Blood Sample (Serum K+) start->baseline grouping Randomize into Experimental Groups (Control, this compound, Agent, Combo) baseline->grouping treatment Daily Dosing Regimen (e.g., 4 Weeks via Oral Gavage) grouping->treatment monitoring Weekly Monitoring - Body Weight - Blood Sample (Serum K+) - 24h Urine Collection (Urine K+) treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Sample Collection - Final Blood Sample (Cardiac Puncture) - Tissue Harvest (if applicable) monitoring->endpoint End of Study analysis Sample Processing & Analysis - Centrifuge for Serum - Measure K+ (ISE or Assay) endpoint->analysis stats Statistical Analysis (e.g., ANOVA) analysis->stats

References

Altizide Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with Altizide.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions.

Issue 1: Inconsistent Antihypertensive Effects in Animal Models

Potential Cause Recommended Solution
Variable Drug Bioavailability Ensure consistent administration. For oral gavage, confirm the full dose is delivered each time. The fed or fasted state of the animal can affect oral absorption; standardize feeding schedules.
Animal Stress Acclimatize animals to experimental conditions (e.g., metabolic cages, blood pressure measurement devices) for several days prior to the experiment to minimize stress-induced physiological changes that can affect blood pressure.[1]
Inaccurate Dosing Double-check all calculations for dose preparations. Use calibrated equipment for all measurements.
Dehydration or Volume Depletion While diuresis is an expected effect, excessive volume depletion can lead to inconsistent blood pressure readings. Ensure animals have access to water ad libitum unless otherwise specified by the protocol. Monitor for signs of dehydration.

Issue 2: High Variability in Diuretic and Natriuretic Response

Potential Cause Recommended Solution
Inconsistent Water Intake To reduce variability in urine output, consider removing water access during the urine collection period (typically 5-6 hours). Food should also be withdrawn during this time.[1]
Dietary Variations Standardize the diet, particularly sodium and potassium content, for a period before and during the study to ensure consistent baseline electrolyte and fluid balance.[1]
Timing of Sample Collection The diuretic effect of thiazides has a specific onset and duration. Standardize the timing of urine collection post-administration to capture the peak effect consistently across all subjects.

Issue 3: Degradation of this compound Stock or Working Solutions

Potential Cause Recommended Solution
Improper Storage This compound is susceptible to degradation at higher pH and temperatures.[2] Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] Solid this compound should be stored at 2-8°C.[3]
Photodegradation This compound can photodegrade to chlorothiazide (B1668834) upon exposure to UV light.[2] Protect all solutions and solid compounds from light by using amber vials or wrapping containers in foil.
Hydrolytic Degradation Thiazide diuretics can undergo hydrolysis.[1] Prepare fresh working solutions daily from a properly stored stock solution to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a thiazide diuretic that primarily acts by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.[4] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a decrease in blood volume and cardiac output.[4]

Q2: I am observing a paradoxical antidiuretic effect in my animal model. Is this expected?

A2: While counterintuitive, a paradoxical antidiuretic effect with thiazide diuretics can occur, particularly in models of diabetes insipidus. This is thought to be mediated by an initial increase in renin and angiotensin, leading to enhanced sodium and water reabsorption in the proximal tubule, ultimately decreasing overall urine output.[1]

Q3: How can I minimize variability in electrolyte measurements (e.g., potassium, sodium) following this compound administration?

A3: Electrolyte disturbances are an expected pharmacological effect of this compound. To minimize variability:

  • Establish Baseline: Measure baseline electrolyte levels for each subject before the experiment to allow for normalization of results.[1]

  • Control Diet: Use a standardized diet with known sodium and potassium content.[1]

  • Dose-Response: Be aware that the extent of electrolyte imbalance is often dose-dependent.[1]

Q4: What are typical dosages for this compound in preclinical and clinical studies?

A4: Dosages can vary based on the study design and model. Refer to the tables below for summarized data from published research.

Quantitative Data Summary

Table 1: this compound Dosing in Human Hypertension Clinical Trials

Study TypeDrug CombinationThis compound DosageDosing FrequencyStudy DurationKey Findings
Multicenter, open, nonrandomizedThis compound + Spironolactone15 mgOnce daily90 daysBlood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[4]
Multicenter studyThis compound + Spironolactone2 tablets/day (dosage per tablet not specified)Daily45 daysMean systolic and diastolic blood pressure decreased by 15% and 14%, respectively.[5]

Table 2: this compound Dosing in Preclinical Animal Studies

Animal ModelDrug CombinationThis compound DosageAdministration RouteStudy DurationKey Findings
Spontaneously Hypertensive Rats (SHR)This compound Monotherapy10 mg/kgOral gavage4 weeksSignificant reduction in systolic blood pressure compared to vehicle control.[4]
Fructose-Induced Hypertensive RatsThis compound + Spironolactone5 mg/kg this compound + 20 mg/kg SpironolactoneOral gavage6 weeksCombination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.[4]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with ad libitum access to standard chow and water.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

    • Group 2 (Low-Dose this compound): Administer this compound at 5 mg/kg body weight, orally.

    • Group 3 (High-Dose this compound): Administer this compound at 10 mg/kg body weight, orally.

    • Group 4 (Positive Control): Administer a standard antihypertensive drug (e.g., enalapril (B1671234) at 10 mg/kg), orally.

  • Drug Administration: Administer drugs daily via oral gavage for 4 weeks.

  • Blood Pressure Measurement: Measure systolic blood pressure and heart rate weekly using the tail-cuff method in conscious, pre-warmed rats.[4]

Visualizations

Signaling Pathway

Mechanism of Action of this compound This compound This compound NCC Na+/Cl- Cotransporter (in Distal Convoluted Tubule) This compound->NCC Inhibits Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Leads to Diuresis Increased Water Excretion (Diuresis) Reabsorption->Diuresis Results in BloodVolume Decreased Blood Volume & Cardiac Output Diuresis->BloodVolume BP Decreased Blood Pressure BloodVolume->BP

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental Workflow for Preclinical this compound Study Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Baseline Baseline Measurements (BP, Body Weight, etc.) Grouping->Baseline Treatment Daily Drug Administration (4 weeks) Baseline->Treatment Monitoring Weekly Blood Pressure Monitoring Treatment->Monitoring Endpoint Endpoint Measurements & Sample Collection Treatment->Endpoint Monitoring->Treatment Continue Treatment Analysis Data Analysis Endpoint->Analysis

References

Technical Support Center: Investigating Altizide's Impact on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the effects of Altizide on glucose metabolism. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in experimental design, data interpretation, and addressing common challenges encountered in both in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is proposed to affect glucose metabolism?

A1: this compound, a thiazide diuretic, is thought to impact glucose metabolism through several mechanisms, primarily by inducing hypokalemia (low potassium levels). Hypokalemia can lead to hyperpolarization of pancreatic β-cells, which impairs insulin (B600854) secretion. Specifically, low potassium levels keep ATP-sensitive potassium (KATP) channels open for longer, preventing the influx of calcium that is necessary for insulin granule exocytosis. Additionally, thiazide diuretics may decrease peripheral tissue sensitivity to insulin and potentially increase hepatic glucose production.

Q2: Is the effect of this compound on blood glucose levels dose-dependent?

A2: Yes, the impact of thiazide diuretics on glucose metabolism is generally considered to be dose-dependent. Higher doses are associated with a greater risk of hyperglycemia. A meta-analysis of randomized clinical trials defined a standard dose for this compound as ≤ 15 mg. Researchers should consider using the lowest effective dose in their experimental models to minimize off-target metabolic effects.

Q3: Can the glucose-altering effects of this compound be mitigated?

A3: Yes, studies have shown that maintaining normal potassium levels (normokalemia) can prevent or reverse the glucose intolerance associated with thiazide diuretics. This can be achieved experimentally through potassium supplementation or by co-administering a potassium-sparing agent. Therefore, monitoring and controlling for potassium levels is a critical aspect of study design.

Q4: What are the expected quantitative changes in fasting plasma glucose with thiazide diuretic use?

A4: A meta-analysis of 95 studies on thiazide diuretics showed a marginal increase in fasting plasma glucose (FPG) with a weighted mean difference of 0.20 mmol/L (3.6 mg/dL). It is important to note that while statistically significant, this change is often considered clinically small. However, the effect can be more pronounced in individuals with pre-existing metabolic conditions.

Troubleshooting Guides

In Vivo Studies (e.g., Rodent Models)
Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly high variability in blood glucose readings between animals in the this compound-treated group. 1. Inconsistent drug administration (dose, timing, route).2. Variable food and water intake affecting hydration and electrolyte balance.3. Underlying differences in baseline insulin sensitivity among animals.4. Stress-induced hyperglycemia from handling or procedures.1. Ensure precise and consistent dosing for all animals. Standardize the time of day for administration.2. Monitor food and water consumption. Consider providing a diet with controlled potassium content.3. Perform a baseline glucose tolerance test (GTT) or insulin tolerance test (ITT) to stratify animals by metabolic phenotype before starting the study.4. Acclimatize animals to handling and experimental procedures to minimize stress.
No significant change in fasting glucose, but impaired glucose tolerance observed in an Oral Glucose Tolerance Test (OGTT). 1. This compound may primarily affect post-prandial glucose handling by impairing insulin secretion in response to a glucose challenge.2. The fasting state may not be long enough to reveal significant differences in basal glucose levels.1. This is a plausible outcome. Analyze insulin levels during the OGTT to assess β-cell function.2. Ensure a consistent and adequate fasting period (e.g., 6-8 hours for rodents) before all glucose measurements.
Significant hypokalemia is observed, confounding the interpretation of glucose metabolism data. 1. The dose of this compound is too high for the animal model.2. The diet is deficient in potassium.1. Perform a dose-response study to identify a dose of this compound that has the desired diuretic effect with minimal impact on potassium levels.2. Supplement the diet or drinking water with a known amount of potassium chloride (KCl) to maintain normokalemia in a control group.
In Vitro Studies (e.g., Isolated Pancreatic Islets, Adipocytes, Myotubes)
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or no effect of this compound on insulin secretion from isolated pancreatic islets. 1. The concentration of this compound is not optimal (too high causing toxicity, or too low).2. The glucose concentration in the stimulation buffer is not appropriate to elicit a robust insulin secretory response.3. The potassium concentration in the buffer is not physiological, masking the effect of this compound.1. Perform a dose-response curve with this compound to determine the optimal concentration.2. Use a range of glucose concentrations (e.g., low glucose around 2.8 mM and high glucose around 16.7 mM) to assess both basal and stimulated insulin secretion.3. Ensure the potassium concentration in your incubation buffer is at a physiological level (e.g., 4-5 mM). Consider testing the effect of this compound in buffers with varying potassium concentrations.
Difficulty in assessing direct effects of this compound on insulin sensitivity in adipocytes or myotubes. 1. The direct effect of this compound on insulin signaling pathways in these cells may be subtle.2. The experimental model may not fully recapitulate the in vivo environment where systemic factors like hypokalemia play a major role.1. Measure key proteins in the insulin signaling cascade (e.g., phosphorylation of Akt) using Western blotting to detect subtle changes.2. Acknowledge this limitation in your interpretation. Consider co-culture models or treating cells with media conditioned by other cell types to mimic a more physiological environment.

Data Summary

The following tables summarize the expected effects of thiazide diuretics on key metabolic parameters. Note that specific quantitative data for this compound is limited, and these values are based on studies of thiazide diuretics as a class.

Table 1: Impact of Thiazide Diuretics on Fasting Plasma Glucose

Study TypeComparatorNumber of StudiesTotal ParticipantsWeighted Mean Difference in FPG (mmol/L)95% Confidence Interval
Meta-analysisPlacebo or Active Comparator9576,608+0.200.15 to 0.25
Source: Adapted from a meta-analysis of randomized clinical trials.

Table 2: Influence of Thiazide Diuretics on Serum Potassium Levels

ParameterTypical ChangeDose-Dependency
Serum Potassium-0.2 to -0.6 mEq/LYes
Source: Data synthesized from multiple sources.

Experimental Protocols

1. Hyperinsulinemic-Euglycemic Clamp in Rats

This procedure is the gold standard for assessing insulin sensitivity in vivo.

  • Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate indicates greater insulin sensitivity.

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling). Animals are allowed to recover for several days.

  • Clamp Procedure:

    • After a fasting period, a continuous infusion of insulin is started to achieve hyperinsulinemia.

    • A variable infusion of a glucose solution is simultaneously administered.

    • Blood glucose levels are monitored every 5-10 minutes from the arterial catheter.

    • The glucose infusion rate is adjusted to maintain euglycemia (normal blood glucose).

    • Once a steady state is reached, the glucose infusion rate is recorded as a measure of whole-body insulin sensitivity.

  • This compound Administration: this compound can be administered chronically in the diet or drinking water, or acutely via gavage or injection prior to the clamp procedure, depending on the experimental question.

2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This assay assesses the function of pancreatic β-cells.

  • Islet Isolation: Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by purification.

  • Assay Protocol:

    • Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

    • Islets are then incubated in either a low-glucose buffer (basal secretion) or a high-glucose buffer (stimulated secretion, e.g., 16.7 mM glucose) with or without this compound for a defined period (e.g., 60 minutes).

    • The supernatant is collected, and the insulin concentration is measured using an ELISA or RIA kit.

    • The results are typically expressed as the amount of insulin secreted normalized to the total insulin content of the islets.

Visualizations

Signaling_Pathway cluster_pancreas Pancreatic β-cell This compound This compound Hypokalemia Hypokalemia (Low K+) This compound->Hypokalemia KATP_Channel KATP Channel Opening ↑ Hypokalemia->KATP_Channel Ca_Influx Ca2+ Influx ↓ KATP_Channel->Ca_Influx Insulin_Secretion Insulin Secretion ↓ Ca_Influx->Insulin_Secretion Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment start_iv Animal Model (e.g., Rats) altizide_admin This compound Administration start_iv->altizide_admin control_group Control Group (Vehicle +/- K+ supplement) start_iv->control_group clamp_study Hyperinsulinemic-Euglycemic Clamp altizide_admin->clamp_study ogtt Oral Glucose Tolerance Test (OGTT) altizide_admin->ogtt control_group->clamp_study control_group->ogtt data_analysis_iv Assess Insulin Sensitivity & Glucose Tolerance clamp_study->data_analysis_iv ogtt->data_analysis_iv start_it Isolate Pancreatic Islets altizide_treat Treat with this compound start_it->altizide_treat control_treat Vehicle Control start_it->control_treat gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay altizide_treat->gsis control_treat->gsis data_analysis_it Measure Insulin Output gsis->data_analysis_it Troubleshooting_Logic start Unexpected Result in Glucose Metabolism Study check_k Check Serum/Media Potassium Levels start->check_k k_low Potassium Low? check_k->k_low adjust_k Adjust Dose or Supplement Potassium k_low->adjust_k Yes k_normal Potassium Normal k_low->k_normal No re_run_k Re-run Experiment adjust_k->re_run_k check_dose Review this compound Dose and Administration k_normal->check_dose check_assay Verify Assay Protocol (e.g., glucose concentrations, incubation times) k_normal->check_assay consider_direct Consider Direct Cellular Effects (e.g., on insulin signaling) k_normal->consider_direct

Technical Support Center: Overcoming Poor Oral Bioavailability of Altizide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Altizide in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes?

A1: Low and variable oral bioavailability of a drug candidate like this compound, a thiazide diuretic, can stem from several factors. The primary reasons are often related to its physicochemical properties and physiological processes within the animal model. Key potential causes include:

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption. A drug must be in a dissolved state to be absorbed across the intestinal membrane.

  • Low Intestinal Permeability: The drug may not efficiently pass through the intestinal epithelial cells into the bloodstream.

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation.[1][2] A significant portion of this compound may be metabolized in the liver (hepatic first-pass effect) or even in the intestinal wall, reducing the amount of active drug that reaches the bloodstream.[1][2][3][4][5]

  • Formulation Issues: The formulation used to deliver this compound may not be optimal for its absorption. For example, the drug may not be adequately wetted or may precipitate out of solution in the GI tract.

  • Animal Model-Specific Factors: The physiology of the chosen animal model (e.g., GI tract pH, transit time, and metabolic enzyme profiles) can significantly influence drug absorption.[6]

Q2: How can we investigate the root cause of this compound's poor oral bioavailability in our animal model?

A2: A systematic approach is recommended to identify the rate-limiting step in this compound's oral absorption.

  • Physicochemical Characterization: If not already known, determine this compound's aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Also, assess its lipophilicity (LogP). These properties will help classify the drug and guide formulation development.[7][8][9]

  • In Vitro Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. This can help determine if low permeability is a significant barrier.

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes from the animal species being used (e.g., rat liver microsomes) to evaluate its metabolic stability.[10] This will provide an indication of the extent of first-pass metabolism.

  • Intravenous (IV) Dosing: Administer this compound intravenously to a group of animals to determine its pharmacokinetic parameters without the influence of absorption.[10] The absolute oral bioavailability can then be calculated by comparing the Area Under the Curve (AUC) from oral and IV administration.[10]

Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A3: Based on the suspected cause of poor bioavailability, several formulation strategies can be explored:

  • For Poor Solubility:

    • Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.[11]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[11][12]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11]

  • For Low Permeability:

    • Permeation Enhancers: Including excipients that can transiently and safely increase the permeability of the intestinal epithelium.

    • Lipid-Based Formulations: These can also facilitate drug transport across the intestinal membrane.[11][12]

  • To Reduce First-Pass Metabolism:

    • Co-administration with Enzyme Inhibitors: While more complex, co-administering this compound with a known inhibitor of the metabolizing enzymes can increase its systemic exposure. This approach requires careful investigation to avoid potential drug-drug interactions.

    • Lymphatic Targeting: Certain lipid-based formulations can promote lymphatic transport of the drug, which bypasses the portal circulation and thus reduces first-pass hepatic metabolism.

Q4: We are seeing high variability in our pharmacokinetic data between individual animals. How can we reduce this?

A4: High inter-individual variability is a common challenge in animal studies. To minimize this:

  • Standardize Procedures: Ensure consistent oral gavage techniques, dosing volumes, and fasting periods for all animals.

  • Homogenous Formulation: Ensure the dosing formulation is uniform, especially for suspensions, by thorough mixing before each administration.

  • Animal Health and Stress: Use healthy animals from a reliable supplier and handle them carefully to minimize stress, which can affect GI physiology.

  • Use of Cannulated Animals: For serial blood sampling, using jugular vein cannulated animals can reduce the stress associated with repeated sampling from other sites.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Cmax and AUC after oral dosing Poor solubility/dissolution- Characterize this compound's solubility. - Employ solubility enhancement techniques (micronization, solid dispersion, lipid-based formulations).
Low permeability- Conduct in vitro permeability assays (e.g., Caco-2). - Consider formulations with permeation enhancers.
High first-pass metabolism- Perform in vitro metabolism studies with liver microsomes. - Compare oral and IV pharmacokinetic profiles to determine absolute bioavailability.
High variability in plasma concentrations Inconsistent formulation- Ensure the formulation is homogenous (especially suspensions). - Check for drug precipitation in the formulation over time.
Inconsistent dosing procedure- Standardize oral gavage technique and volume. - Ensure all technicians are properly trained.
Physiological differences in animals- Standardize fasting times. - Ensure animals are of similar age and weight. - Consider using a more homogenous animal strain.
Delayed Tmax Slow dissolution from the formulation- Improve the dissolution rate of the formulation (e.g., particle size reduction).
Delayed gastric emptying- Standardize the fasting protocol. Be aware that some anesthetics can affect gastric emptying.

Data Presentation

The following tables present hypothetical data to illustrate how different formulation strategies could improve the oral bioavailability of this compound in a rat model.

Table 1: Physicochemical Properties of this compound (Hypothetical)

Property Value Implication for Oral Bioavailability
Molecular Weight387.8 g/mol Moderate size, permeability may be a factor.
Aqueous Solubility (pH 6.8)0.05 mg/mLPoorly soluble, dissolution is likely a rate-limiting step.
LogP2.5Lipophilic, may favor membrane permeation but contributes to poor aqueous solubility.
BCS Class (Predicted)Class IILow Solubility, High Permeability.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations (Hypothetical Data)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-t (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 352.0 ± 0.5600 ± 120100 (Reference)
Micronized Suspension280 ± 501.5 ± 0.51250 ± 210208
Solid Dispersion450 ± 701.0 ± 0.32100 ± 300350
SEDDS Formulation620 ± 950.75 ± 0.22900 ± 450483

Table 3: Absolute Bioavailability of this compound in Rats (Hypothetical Data)

Route of Administration Dose (mg/kg) AUC0-inf (ng*hr/mL) Absolute Bioavailability (F%)
Intravenous (IV)21200 ± 180-
Oral (Aqueous Suspension)10650 ± 14010.8

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in different formulations in male Sprague-Dawley rats.

2. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fasted overnight (approximately 12 hours) before dosing, with free access to water.

3. Formulation Preparation:

  • Aqueous Suspension (Control): Suspend this compound in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution in water.

  • Test Formulations: Prepare micronized suspensions, solid dispersions, or SEDDS formulations according to standard laboratory procedures.

  • Intravenous Formulation: Dissolve this compound in a suitable biocompatible solvent system (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400).

4. Dosing:

  • Oral Administration: Administer the formulations via oral gavage at a dose of 10 mg/kg. The dosing volume should be consistent (e.g., 5 mL/kg).

  • Intravenous Administration: Administer the IV solution via the tail vein at a dose of 2 mg/kg.

5. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or a jugular vein cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

6. Sample Analysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

7. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, AUC0-t, AUC0-inf, and half-life (t1/2).

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100[10]

  • Calculate the relative bioavailability of the test formulations compared to the control suspension.

Protocol 2: Preparation of an this compound-Loaded Solid Dispersion (Solvent Evaporation Method)

1. Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

2. Materials:

  • This compound

  • Hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, or a mixture)

3. Procedure:

  • Dissolution: Dissolve this compound and the hydrophilic carrier in the organic solvent in a specific ratio (e.g., 1:4 drug to carrier).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).

Mandatory Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation Oral Dosage Form Oral Dosage Form Disintegration Disintegration Oral Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Intestinal Permeation Intestinal Permeation Drug in Solution->Intestinal Permeation Portal Vein Portal Vein Intestinal Permeation->Portal Vein Liver Metabolism Liver Metabolism Portal Vein->Liver Metabolism Systemic Circulation Systemic Circulation Liver Metabolism->Systemic Circulation Bioavailable Drug Metabolites Metabolites Liver Metabolism->Metabolites Metabolized Drug

Caption: Key steps influencing the oral bioavailability of a drug.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation In Vivo Evaluation Low Bioavailability Low Bioavailability Solubility Assessment Solubility Assessment Low Bioavailability->Solubility Assessment Permeability Assay Permeability Assay Low Bioavailability->Permeability Assay Metabolism Study Metabolism Study Low Bioavailability->Metabolism Study Solubility Enhancement Solubility Enhancement Solubility Assessment->Solubility Enhancement Permeability Enhancement Permeability Enhancement Permeability Assay->Permeability Enhancement Metabolism Modulation Metabolism Modulation Metabolism Study->Metabolism Modulation PK Study in Animal Model PK Study in Animal Model Solubility Enhancement->PK Study in Animal Model Permeability Enhancement->PK Study in Animal Model Metabolism Modulation->PK Study in Animal Model

Caption: A logical workflow for troubleshooting poor oral bioavailability.

References

Technical Support Center: Altizide Stability and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Altizide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation products of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The main identified degradation products and impurities of this compound include:

  • This compound EP Impurity A: 4-Amino-6-chlorobenzene-1,3-disulfonamide

  • This compound EP Impurity B: 3-[(2,2-Dimethoxyethyl)sulfanyl]prop-1-ene

  • This compound Impurity 1: 4-Amino-5-chlorobenzene-1,3-disulfonamide

  • N-Nitroso this compound

These impurities can arise from the manufacturing process or from degradation under various stress conditions.[1][2][3]

Q2: What are the common degradation pathways for thiazide diuretics like this compound?

A2: Thiazide diuretics are susceptible to degradation through several pathways, including:

  • Hydrolysis: This is a common degradation pathway for thiazides, particularly in aqueous media, leading to the formation of aminobenzenedisulphonamide derivatives.[4][5][6] this compound is noted to be particularly unstable in this regard compared to other thiazides.[5][6]

  • Photodegradation: Exposure to UV light can cause degradation. Studies have shown that both this compound and hydrochlorothiazide (B1673439) can photodegrade to form chlorothiazide (B1668834).[5][6]

  • Oxidation: While less common than hydrolysis, oxidation can also lead to the formation of degradation products.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, solid this compound should be stored in a well-closed container, protected from light and moisture. Solutions of this compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be protected from light and stored at a low temperature to slow down hydrolytic degradation.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanol (B1196071) groups on the HPLC column.- Column overload (injecting too much sample).- Use of an inappropriate mobile phase pH.- Column contamination or aging.- Use a base-deactivated column or add a competing base to the mobile phase.- Reduce the injection volume or dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and/or clean the analytical column.[1][7]
Ghost Peaks - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from a previous injection.- Column bleed.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Flush the injector and system thoroughly between runs.- Implement a column washing step after each run.- Run a blank gradient to identify the source of contamination.[2][4][8][9][10]
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Leaks in the HPLC system.- Column equilibration issues.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Check all fittings and connections for leaks.- Ensure the column is fully equilibrated with the mobile phase before injection.[11][12][13]
Loss of Resolution - Column degradation.- Change in mobile phase composition or pH.- Sample solvent being too strong.- Replace the analytical column.- Prepare fresh mobile phase and verify the pH.- Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.

Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following are detailed protocols for subjecting this compound to various stress conditions.

Forced Degradation Experimental Protocols
Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).2. Add an equal volume of 0.1 N HCl.3. Heat the solution at 60°C for 4 hours.4. Withdraw aliquots at specific time intervals (e.g., 2 and 4 hours).5. Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.6. Dilute to a suitable concentration and analyze by HPLC.[7]
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound.2. Add an equal volume of 0.1 N NaOH.3. Heat the solution at 60°C for 4 hours.4. Withdraw aliquots at specific time intervals.5. Neutralize the aliquots with an equivalent amount of 0.1 N HCl.6. Dilute and analyze by HPLC.[7] A study on thiazide diuretics showed that degradation products were detectable after incubation at pH 9.5 for 48 hours at 60°C.[6]
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound.2. Add an equal volume of 3% v/v hydrogen peroxide.3. Keep the solution at room temperature for 4 hours, protected from light.4. Withdraw aliquots at specific time intervals.5. Dilute and analyze by HPLC.[7]
Thermal Degradation 1. Place solid this compound powder in an oven at 60°C for 48 hours.2. For solution studies, prepare a 1 mg/mL solution and heat at 60°C for 48 hours.3. Dissolve the solid sample or dilute the solution sample and analyze by HPLC.[7]
Photolytic Degradation 1. Prepare a 1 mg/mL solution of this compound.2. Expose the solution to UV light (e.g., inside a UV chamber) for 48 hours.3. Keep a control sample protected from light.4. Dilute the samples and analyze by HPLC.[7] Studies have shown that exposure to UV light can lead to the photodegradation of this compound to chlorothiazide.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data that may be obtained from forced degradation studies of thiazide diuretics. Note that specific values for this compound may vary depending on the exact experimental conditions.

Stress ConditionAnalyte% Degradation (Example)
Alkaline Hydrolysis (0.1N NaOH, 60°C, 4h) Hydrochlorothiazide4.39%[7]
Oxidative Degradation (3% H₂O₂, 60°C, 4h) Hydrochlorothiazide36.13%[7]
Thermal Degradation (60°C, 48h) Hydrochlorothiazide14.21%[7]
Photolytic Degradation (UV light, 48h) Hydrochlorothiazide13.48%[7]

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Identify Identify Degradation Products (LC-MS) HPLC->Identify Quantify Quantify Degradation (HPLC-UV) Identify->Quantify Minimize Develop Minimization Strategies Quantify->Minimize Altizide_API This compound API Altizide_API->Acid Altizide_API->Base Altizide_API->Oxidation Altizide_API->Thermal Altizide_API->Photo

Caption: Workflow for this compound forced degradation studies.

Mechanism of Action of Thiazide Diuretics

Thiazide_MoA Lumen Tubular Lumen (Urine) Blood Blood NCC Na-Cl Cotransporter (NCC) Lumen->NCC Na+, Cl- Cell Tubule Cell Cell->Blood Na+ Na_K_ATPase Na+/K+ ATPase Cell->Na_K_ATPase Blood->Cell K+ This compound This compound This compound->NCC Inhibits NCC->Cell Reabsorption Na_K_ATPase->Blood

Caption: this compound's mechanism of action in the kidney.

References

Technical Support Center: Altizide and Electrolyte Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Altizide-induced electrolyte imbalances encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which This compound (B1665742) causes electrolyte imbalances?

A1: this compound is a thiazide diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron. It competitively inhibits the Na+/Cl- cotransporter (NCC), preventing the reabsorption of sodium and chloride ions back into the bloodstream.[1] This leads to increased excretion of sodium and water, which is the basis of its diuretic and antihypertensive effects. However, this disruption in sodium handling indirectly affects the balance of other electrolytes, leading to common disturbances such as hypokalemia, hyponatremia, hypomagnesemia, and hypercalcemia.[1]

Q2: What are the most common electrolyte disturbances observed with this compound administration?

A2: The most frequently reported electrolyte imbalances associated with this compound and other thiazide diuretics are:

  • Hypokalemia (Low Potassium): Increased sodium delivery to the collecting duct promotes potassium excretion.

  • Hyponatremia (Low Sodium): Primarily due to impaired urinary dilution capacity and, in some cases, increased thirst and water intake.[2]

  • Hypomagnesemia (Low Magnesium): Thiazides can increase the renal excretion of magnesium.

  • Hypercalcemia (High Calcium): Occurs due to increased calcium reabsorption in the distal tubules.

Q3: How soon after initiating an experiment with this compound should I monitor for electrolyte changes?

A3: Electrolyte imbalances, particularly hyponatremia, can develop within the first two weeks of initiating thiazide therapy.[2] It is recommended to establish baseline electrolyte levels before starting the experiment and to perform follow-up monitoring within 2-4 weeks of initiation or any dose escalation. For stable subjects, monitoring every 6-12 months may be sufficient, but more frequent monitoring is advised for high-risk subjects.

Q4: Are there strategies to prevent or minimize this compound-induced hypokalemia in my experimental subjects?

A4: Yes, several strategies can be employed:

  • Co-administration with Potassium-Sparing Diuretics: Drugs like amiloride (B1667095), spironolactone (B1682167), and triamterene (B1681372) can be used concurrently to mitigate potassium loss.[3][4][5]

  • Potassium Supplementation: Oral potassium chloride can be administered, although its effectiveness can be variable.[6]

  • Dietary Modification: Increasing the intake of potassium-rich foods can help counteract urinary potassium losses.[7]

Q5: My research involves a combination of this compound and Spironolactone. What should I be aware of regarding electrolyte balance?

A5: The combination of this compound (a thiazide diuretic) and Spironolactone (a potassium-sparing diuretic) is designed to produce a diuretic and antihypertensive effect while minimizing the potassium-wasting effect of the thiazide.[8] While this combination is generally effective at maintaining stable potassium levels, it is crucial to monitor for hyperkalemia (high potassium), especially in subjects with renal impairment or those on a high-potassium diet.[9] A large-scale study on a similar combination (25 mg spironolactone and 15 mg this compound) showed that while blood pressure was effectively controlled, a small number of patients had to discontinue treatment due to hypokalemia, and a small percentage showed increased serum uric acid levels.[10]

Troubleshooting Guides

Issue: Significant Hypokalemia (Serum K+ < 3.5 mEq/L) Observed in Experimental Animals

Possible Causes:

  • High dose of this compound.

  • Inadequate dietary potassium intake in the animal model.

  • Underlying genetic predisposition in the animal strain leading to increased potassium sensitivity.

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the dose of this compound to the lowest effective level.

  • Dietary Supplementation: Ensure the animal diet is adequately supplemented with potassium.

  • Co-administer Potassium-Sparing Diuretic:

    • Introduce a potassium-sparing diuretic such as amiloride or spironolactone into the experimental protocol.

    • Monitor serum potassium levels closely after introduction to avoid hyperkalemia.

  • Potassium Chloride Supplementation: Administer oral potassium chloride and monitor its effect on serum potassium levels.

Issue: Unexpected Hyponatremia (Serum Na+ < 135 mEq/L) Developing in Human Subjects During a Clinical Trial

Possible Causes:

  • Excessive fluid intake by the subjects.

  • Use of low-sodium diets in conjunction with the diuretic.[11]

  • Individual susceptibility, particularly in older female subjects.

Troubleshooting Steps:

  • Fluid Intake Assessment: Inquire about and quantify the daily fluid intake of the subjects.

  • Fluid Restriction: For mild to moderate asymptomatic hyponatremia, a fluid restriction of 1-1.5 L/day can be implemented.[11][12]

  • Discontinuation of this compound: Temporarily or permanently discontinue this compound and consider alternative antihypertensive agents if necessary.[12]

  • Electrolyte Monitoring: Monitor serum sodium levels closely (e.g., every 24-48 hours) until they normalize.[12]

Data Presentation

Table 1: Effect of Potassium-Sparing Diuretics on Thiazide-Induced Hypokalemia

Co-administered DrugThiazide DiureticEffect on Serum Potassium (K+)Reference
Amiloride Hydrochlorothiazide (B1673439)Increased from 3.01 ± 0.08 mEq/L (HCTZ alone) to 3.75 ± 0.008 mEq/L (HCTZ + Amiloride)[3]
Spironolactone Hydrochlorothiazide69% of patients on HCTZ alone developed K+ < 3.5 mEq/L. Co-administration helps maintain normokalemia.[13]
Triamterene HydrochlorothiazideCombination of 37.5 mg triamterene and 25 mg hydrochlorothiazide led to a significant increase in skeletal muscle potassium.[14]

Table 2: Efficacy of Potassium-Magnesium Citrate in Correcting Thiazide-Induced Electrolyte Imbalances

InterventionThiazide DiureticEffect on Serum Potassium (K+)Effect on Serum Magnesium (Mg2+)Reference
Potassium-Magnesium Citrate Hydrochlorothiazide (50 mg/day)Increased from 3.3 ± 0.2 to 3.8 ± 0.3 mEq/LSmall but significant increase
Potassium Citrate Hydrochlorothiazide (50 mg/day)Increased from 3.4 ± 0.4 to 3.9 ± 0.3 mEq/LNo significant change
Magnesium Citrate Hydrochlorothiazide (50 mg/day)Increased from 3.4 ± 0.4 to 3.7 ± 0.3 mEq/LSignificant increase in urinary magnesium

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Electrolyte Imbalance in a Rodent Model

Objective: To establish a reproducible model of this compound-induced electrolyte imbalance for testing corrective strategies.

Methodology:

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in metabolic cages for 3-5 days for acclimatization.

  • Baseline Measurements:

    • Collect 24-hour urine to measure baseline volume, sodium, potassium, chloride, magnesium, and calcium excretion.

    • Collect a baseline blood sample via tail vein for serum electrolyte analysis (Na+, K+, Cl-, Mg2+, Ca2+).

  • Drug Administration:

    • Administer this compound orally via gavage at a predetermined dose (e.g., 20 mg/kg).

    • A control group should receive the vehicle only.

  • Sample Collection and Analysis:

    • Collect urine for 24 hours post-administration and measure urine volume and electrolyte concentrations.

    • Collect blood samples at specified time points (e.g., 4, 8, and 24 hours) to determine serum electrolyte concentrations.

  • Data Analysis: Compare the changes in urine and serum electrolyte levels between the this compound-treated group and the control group.

Protocol 2: Measurement of Serum and Urine Electrolytes

Objective: To accurately quantify electrolyte concentrations in biological samples.

Methodology:

  • Sample Preparation:

    • Serum: Collect whole blood in a serum separator tube. Allow to clot at room temperature for 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate the serum.

    • Urine: Collect a 24-hour urine sample in a container with an appropriate preservative if necessary. Mix the sample well before analysis.

  • Analysis Method:

    • Ion-Selective Electrode (ISE): This is the most common method for measuring sodium, potassium, and chloride. The electrode develops a potential that is proportional to the concentration of the specific ion.

    • Atomic Absorption Spectrophotometry: This method can be used for measuring calcium and magnesium. It measures the absorption of light by free atoms of the element.

  • Quality Control: Run standard and control samples with each batch of experimental samples to ensure the accuracy and precision of the measurements.

Mandatory Visualizations

Altizide_Mechanism_of_Action cluster_DCT Distal Convoluted Tubule (DCT) Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+, Cl- Ca_Channel Apical Ca2+ Channel Lumen->Ca_Channel Ca2+ Blood Bloodstream NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NCX Na+/Ca2+ Exchanger (NCX) Blood->NCX 3 Na+ NaK_ATPase->Blood 3 Na+ ROMK ROMK K+ Channel NaK_ATPase->ROMK K+ ROMK->Lumen K+ Excretion (Hypokalemia) Ca_Channel->NCX Ca2+ NCX->Blood Ca2+ Reabsorption (Hypercalcemia) This compound This compound This compound->NCC Inhibits

Caption: Mechanism of this compound-induced electrolyte imbalance in the DCT.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis & Interpretation A Define Research Question (e.g., Efficacy of a countermeasure) B Select Animal Model & this compound Dose A->B C Establish Experimental Groups (Control, this compound, this compound + Intervention) B->C D Define Endpoints (Serum & Urine Electrolytes) C->D E Acclimatize Animals D->E F Collect Baseline Samples (Blood & Urine) E->F G Administer Compounds F->G H Collect Post-Dose Samples (Time-course) G->H I Electrolyte Measurement (ISE, AAS) H->I J Statistical Analysis (e.g., ANOVA, t-test) I->J K Interpret Results J->K L Conclusion & Future Directions K->L

Caption: General workflow for investigating this compound-induced electrolyte imbalance.

References

Technical Support Center: Optimizing Altizide and Spironolactone Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the co-administration ratios of Altizide (B1665742) and Spironolactone (B1682167). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, in vitro assays, and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound and Spironolactone combination?

This compound is a thiazide-like diuretic, while Spironolactone is a potassium-sparing diuretic and an aldosterone (B195564) antagonist. Their co-administration provides a complementary mechanism of action. Spironolactone competitively binds to aldosterone-dependent sodium-potassium exchange sites in the distal convoluted renal tubule, leading to increased sodium and water excretion while retaining potassium.[1][2][3] this compound inhibits the reabsorption of sodium and water in the cortical diluting segment of the distal renal tubule.[4] This dual action enhances the overall diuretic and antihypertensive effects.[4][5] The Spironolactone component also helps to minimize the potassium loss that can be induced by the thiazide component.[5]

Q2: What are the established clinical dose ratios for this combination?

Fixed-dose combinations have been studied in clinical trials. A common combination includes 15 mg of this compound and 25 mg of Spironolactone.[6][7] In some studies, the dosage was increased to two tablets per day if blood pressure was not adequately controlled.[7][8] Another study assessed a combination of 100 mg of Spironolactone and 60 mg of this compound per day.[9] It is important to note that fixed-dose combinations are generally not intended for the initial phase of therapy, which requires titration for individual patients.[5]

Q3: What are the key pharmacokinetic parameters to consider when studying this combination?

Spironolactone is absorbed and metabolized rapidly.[4][6] Food has been shown to increase the bioavailability of unmetabolized Spironolactone by almost 100%.[5] The mean half-life of Spironolactone is approximately 1.4 hours, while its active metabolites have longer half-lives.[1][3] this compound is also rapidly eliminated, with a mean residence time of around 5 hours.[6]

Q4: What are the expected synergistic effects of this combination?

The primary synergistic effect is enhanced diuretic and antihypertensive activity.[4][5] Spironolactone's potassium-sparing properties counteract the potassium-losing effect of this compound, helping to maintain electrolyte balance. This combination has been shown to be effective in lowering both systolic and diastolic blood pressure.[8][10]

Experimental Protocols

Protocol 1: In Vivo Dose-Ratio Optimization in a Hypertensive Rodent Model

This protocol outlines a method for determining the optimal synergistic dose ratio of this compound and Spironolactone for blood pressure reduction.

  • Animal Model: Utilize spontaneously hypertensive rats (SHR) or induce hypertension in Wistar rats through methods such as the DOCA-salt model.

  • Acclimatization: Allow animals to acclimate for at least one week with access to standard chow and water ad libitum.

  • Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group), including:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound alone (multiple dose levels)

    • Spironolactone alone (multiple dose levels)

    • Combination groups with varying ratios of this compound to Spironolactone (e.g., 1:1, 1:1.5, 1.5:1)

  • Drug Administration: Administer drugs orally via gavage once daily for a predetermined period (e.g., 4-8 weeks).

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at baseline and at regular intervals throughout the study.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure serum potassium, sodium, creatinine (B1669602), and aldosterone levels.

  • Data Analysis: Analyze blood pressure data using two-way ANOVA to determine the main effects of each drug and their interaction. Utilize isobolographic analysis to determine if the combination exhibits synergistic, additive, or antagonistic effects at different ratios.

Protocol 2: Assessment of Renal Function and Electrolyte Balance

This protocol details the evaluation of the combination's effects on key renal parameters.

  • Study Design: Use the same animal model and treatment groups as in Protocol 1.

  • Metabolic Cage Acclimatization: Towards the end of the treatment period, acclimate the animals to metabolic cages for 24-48 hours.

  • Urine Collection: Collect 24-hour urine samples from each animal.

  • Urine Analysis: Measure urine volume, pH, and the concentrations of sodium, potassium, and creatinine.

  • Blood Collection: At the end of the urine collection period, collect blood via cardiac puncture under anesthesia.

  • Serum Analysis: Centrifuge blood to obtain serum and measure the concentrations of sodium, potassium, creatinine, blood urea (B33335) nitrogen (BUN), and aldosterone.

  • Calculations: Calculate creatinine clearance to estimate the glomerular filtration rate (GFR) and fractional excretion of sodium and potassium.

  • Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the different treatment groups.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Spironolactone Combination (15mg/25mg) [6]

ParameterThis compound (1 Tablet)Spironolactone (1 Tablet)7 alpha-thiomethyl-spirolactone (Metabolite)Canrenone (Metabolite)
Tmax (hours) -1.19 ± 0.471.56 ± 0.452.54 ± 1.06
Mean Residence Time (hours) 4.94 ± 1.141.81 ± 0.4524.51 ± 15.3539.65 ± 23.58

Table 2: Efficacy of this compound/Spironolactone Combination in Patients with Mild to Moderate Hypertension [7]

Treatment DurationOutcomeResult
Day 45 Blood Pressure Normalized (Diastolic BP ≤ 90 mm Hg)72% of patients
End of Study (Day 90) Blood Pressure Controlled83% of patients

Visualizations

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Distal Convoluted Tubule Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Stimulates Na_K_Pump Na+/K+ Exchange Site Aldosterone_Secretion->Na_K_Pump Activates Na_Reabsorption Na+ and Water Reabsorption Na_K_Pump->Na_Reabsorption Increases K_Excretion K+ Excretion Na_K_Pump->K_Excretion Increases Blood_Volume Blood_Volume Na_Reabsorption->Blood_Volume Increases Cortical_Diluting_Segment Cortical Diluting Segment Na_Cl_Cotransporter Na+/Cl- Cotransporter Cortical_Diluting_Segment->Na_Cl_Cotransporter Contains Na_Reabsorption_Thiazide Na_Reabsorption_Thiazide Na_Cl_Cotransporter->Na_Reabsorption_Thiazide Mediates Na+ Reabsorption Spironolactone Spironolactone Spironolactone->Na_K_Pump Blocks Aldosterone Receptor This compound This compound This compound->Na_Cl_Cotransporter Inhibits Blood_Pressure Blood_Pressure Blood_Volume->Blood_Pressure Increases start Start protocol_design Protocol Design (Dose-ranging, Ratio selection) start->protocol_design animal_model Animal Model Selection & Acclimatization protocol_design->animal_model grouping Randomized Group Allocation animal_model->grouping dosing Daily Drug Administration grouping->dosing monitoring In-life Monitoring (BP, Clinical Signs) dosing->monitoring sampling Terminal Sample Collection (Blood, Urine, Tissues) monitoring->sampling analysis Biochemical & Histopathological Analysis sampling->analysis data_interp Data Interpretation & Isobolographic Analysis analysis->data_interp end End data_interp->end start Unexpected Adverse Event (e.g., Hyperkalemia) check_dose Verify Dosing Solution Calculations & Prep start->check_dose dose_error Dosing Error Found? check_dose->dose_error correct_dose Correct Dosing Solution & Repeat Experiment dose_error->correct_dose Yes check_renal Assess Renal Function (Creatinine, BUN) dose_error->check_renal No end_resolved Issue Resolved correct_dose->end_resolved renal_issue Renal Impairment? check_renal->renal_issue exclude_animals Exclude Animals with Pre-existing Conditions renal_issue->exclude_animals Yes adjust_ratio Adjust this compound:Spironolactone Ratio (Decrease Spironolactone) renal_issue->adjust_ratio No end_monitor Monitor & Re-evaluate exclude_animals->end_monitor check_diet Analyze Potassium Content in Diet adjust_ratio->check_diet check_diet->end_monitor

References

Validation & Comparative

A Comparative Clinical Guide: Altizide vs. Chlorthalidone in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Altizide (B1665742) and Chlorthalidone, two diuretic medications employed in the management of hypertension. The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their clinical performance based on available studies.

Mechanism of Action

Both this compound and Chlorthalidone are classified as thiazide-like diuretics. Their primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1][2][3] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent reduction in blood volume and blood pressure.[1][2][3] Chlorthalidone is also noted to have a secondary mechanism involving the inhibition of carbonic anhydrase.[4]

This compound is a thiazide diuretic that is often used in combination with spironolactone (B1682167), a potassium-sparing diuretic.[5][6] This combination provides an additive diuretic and antihypertensive effect, while the spironolactone component helps to mitigate the potassium loss that can be induced by thiazide diuretics.[7]

cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_drugs Diuretic Action cluster_effect Physiological Effect Lumen Tubular Lumen (Urine Side) NCC Na+/Cl- Symporter Lumen->NCC Na+ Cl- Blood Basolateral Membrane (Blood Side) NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NCC->NaK_ATPase Na+ Cl_Channel Cl- Channel NCC->Cl_Channel Cl- Increased_Excretion Increased Na+ and Water Excretion (Diuresis) NaK_ATPase->Blood 3 Na+ Cl_Channel->Blood Cl- This compound This compound This compound->NCC Inhibits Chlorthalidone Chlorthalidone Chlorthalidone->NCC Inhibits Reduced_Volume Reduced Blood Volume Increased_Excretion->Reduced_Volume Reduced_BP Reduced Blood Pressure Reduced_Volume->Reduced_BP

Caption: Mechanism of action for this compound and Chlorthalidone.

Pharmacokinetic Profile

Chlorthalidone is characterized by a long elimination half-life, ranging from 40 to 60 hours, and a duration of action of 48 to 72 hours.[2][8] This prolonged action is a key feature of its pharmacokinetic profile. In contrast, detailed pharmacokinetic data for this compound as a single agent is less readily available in the literature, as it is frequently studied in combination with spironolactone.

ParameterThis compoundChlorthalidone
Class Thiazide diuretic[5]Thiazide-like diuretic[1]
Onset of Action Not specified in reviewed literature~2.6 hours[2]
Peak Plasma Concentration Not specified in reviewed literature2 to 6 hours[1]
Elimination Half-Life Not specified in reviewed literature40-60 hours[2][8]
Duration of Action Not specified in reviewed literature48-72 hours[2]
Metabolism Not specified in reviewed literaturePartial hepatic metabolism[1]
Excretion Not specified in reviewed literaturePrimarily in urine[2]

Clinical Efficacy

Direct comparative studies between this compound and Chlorthalidone are scarce. The efficacy of this compound is often reported in the context of its combination with spironolactone. Chlorthalidone's efficacy has been well-established in numerous large-scale clinical trials.

Blood Pressure Reduction

A study on the combination of this compound (15 mg) and spironolactone (25 mg) as monotherapy in patients with mild to moderate hypertension showed that after 45 days, blood pressure was normalized (diastolic BP ≤ 90 mm Hg) in 72% of patients. By the end of the 90-day study, blood pressure was controlled in 83% of patients.[9]

In a meta-analysis comparing Chlorthalidone to hydrochlorothiazide, Chlorthalidone was found to be superior in controlling both systolic and diastolic blood pressure.[10][11] One randomized clinical trial showed a mean reduction in systolic blood pressure of 28.7 mmHg and diastolic blood pressure of 14.4 mmHg in the Chlorthalidone group.[12]

StudyDrug(s) and DosagePatient PopulationKey Efficacy Outcomes
Dueymes, J. M. (1990)[9]This compound (15 mg) + Spironolactone (25 mg) daily946 patients with mild to moderate hypertension- 72% of patients achieved normalized diastolic BP by day 45- 83% of patients had controlled BP by day 90
Randomized Clinical Trial (2020)[12]Chlorthalidone (avg. daily dose 16.1 mg)56 patients with mild-to-moderate hypertension- Mean SBP reduction: 28.7 mmHg- Mean DBP reduction: 14.4 mmHg- 91.7% of patients achieved office BP control

Safety and Tolerability

The safety profiles of both drugs are consistent with those of thiazide and thiazide-like diuretics. The most common adverse effects are related to electrolyte imbalances.

In a study of this compound combined with spironolactone, the rate of reported adverse effects was low (5%).[9] Treatment was discontinued (B1498344) in a small number of patients due to hypokalemia or elevated serum creatinine (B1669602) levels.[9] An increase in serum uric acid levels was observed in 5.5% of patients.[9]

Chlorthalidone has been associated with a higher risk of hypokalemia compared to hydrochlorothiazide.[10][11][13][14][15] Other potential side effects include hyponatremia, hypercalcemia, and hyperuricemia.[2]

Adverse EventThis compound (+ Spironolactone)[9]Chlorthalidone[10][11][13][14][15]
Hypokalemia Discontinuation in 4 out of 946 patientsHigher incidence compared to hydrochlorothiazide
Elevated Serum Creatinine Discontinuation in 2 out of 946 patientsNoted as a potential adverse effect
Increased Serum Uric Acid 5.5% of patientsA known potential adverse effect
Overall Adverse Event Rate 5%Varies by study

Experimental Protocols

Study of this compound with Spironolactone in Hypertension
  • Study Design: A large-scale, open, non-randomized, multicenter, 90-day study.[9]

  • Participants: 946 patients with mild to moderate hypertension (diastolic blood pressure between 90 and 120 mm Hg).[9]

  • Intervention: Patients received a combination of 25 mg spironolactone and 15 mg this compound once daily. The dose could be increased to two tablets per day if blood pressure was not normalized by day 45.[9]

  • Primary Outcome Measures: Normalization of diastolic blood pressure (≤ 90 mm Hg).[9]

  • Safety Monitoring: Assessment of adverse effects, body weight, heart rate, serum potassium, creatinine, and uric acid levels.[9]

Start Patient Recruitment (N=946) Mild-to-Moderate Hypertension Day0 Day 0: Baseline Measurement (BP, Weight, HR, Labs) Start->Day0 Treatment1 Initiate Treatment: This compound 15mg + Spironolactone 25mg (1 tablet/day) Day0->Treatment1 Day45 Day 45: Assessment (BP Measurement) Treatment1->Day45 Normalized BP Normalized (Diastolic BP ≤ 90 mmHg) (72% of patients) Day45->Normalized Yes NotNormalized BP Not Normalized Day45->NotNormalized No Day90 Day 90: Final Assessment (BP Measurement) Normalized->Day90 DoseIncrease Increase Dose: 2 tablets/day NotNormalized->DoseIncrease DoseIncrease->Day90 Controlled BP Controlled (83% of patients) Day90->Controlled Yes NotControlled BP Not Controlled Day90->NotControlled No End End of Study Controlled->End NotControlled->End

Caption: Workflow of the this compound and Spironolactone study.

Conclusion

Chlorthalidone is a well-researched, potent, and long-acting antihypertensive agent with a significant body of evidence supporting its efficacy in reducing blood pressure and cardiovascular events. Its primary safety concern is a higher incidence of hypokalemia.

This compound is an effective thiazide diuretic, though most of the available clinical data pertains to its use in a fixed-dose combination with the potassium-sparing diuretic spironolactone. This combination has demonstrated high rates of blood pressure control with a low incidence of adverse events, including a mitigated risk of hypokalemia.

Due to the lack of head-to-head clinical trials, a direct comparison of the efficacy and safety of this compound and Chlorthalidone as monotherapies is challenging. The choice between these agents may depend on the clinical context, including the need for a long-acting diuretic like Chlorthalidone or the desire for a combination therapy with a potassium-sparing effect, as offered by this compound with spironolactone. Further research, including direct comparative studies, would be beneficial to delineate the relative merits of these two medications more clearly.

References

Spironolactone and Altizide Combination Therapy vs. Spironolactone Monotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of a combination of spironolactone (B1682167) and altizide (B1665742) versus spironolactone as a monotherapy. The information is compiled from a review of existing clinical data and is intended to support research and development in the fields of hypertension and heart failure.

Executive Summary

The combination of spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist, with this compound, a thiazide diuretic, is a therapeutic strategy primarily for hypertension. While direct head-to-head comparative trials against spironolactone monotherapy are scarce, existing data from separate studies suggest that the combination therapy may offer a more potent antihypertensive effect. This is attributed to the synergistic mechanisms of action, where this compound enhances sodium and water excretion, and spironolactone counteracts the associated potassium loss. This guide synthesizes available quantitative data, outlines representative experimental protocols, and illustrates the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from separate clinical studies on spironolactone and this compound combination therapy and spironolactone monotherapy. It is crucial to note that this data is not from direct head-to-head comparative trials and should be interpreted with caution.

Table 1: Efficacy in Hypertension - Blood Pressure Reduction
Treatment RegimenStudy PopulationDurationMean Systolic BP ReductionMean Diastolic BP ReductionBlood Pressure Control Rate
Spironolactone & this compound 946 patients with mild to moderate hypertension90 daysNot explicitly stated as mean reductionNot explicitly stated as mean reduction72% normalized at day 45; 83% controlled by day 90[1]
Spironolactone & this compound 482 hypertensive patients45 days15% from baseline14% from baselineNot Reported
Spironolactone Monotherapy 20,815 patients with essential hypertension (182 on monotherapy)Long-term18 mmHg10 mmHgNot Reported[2]
Spironolactone Monotherapy 40 patients with stage I essential hypertension1 month6.45 mmHg2.35 mmHg (not statistically significant)Not Reported
Spironolactone Monotherapy (add-on) 1411 patients with resistant hypertensionMedian 1.3 years21.9 mmHg9.5 mmHgNot Applicable
Table 2: Effects on Serum Electrolytes and Renal Function
Treatment RegimenKey Findings
Spironolactone & this compound No significant changes in serum potassium or creatinine (B1669602) were noted in a large study; however, treatment was discontinued (B1498344) in 4 patients due to hypokalemia and 2 due to elevated creatinine.[1]
Spironolactone Monotherapy Modest increases in plasma creatinine and potassium levels were observed in a long-term study.[2]
Table 3: Adverse Effects
Treatment RegimenReported Adverse EffectsIncidence
Spironolactone & this compound Hypokalemia, elevated serum creatinine, increased serum uric acid, gastrointestinal disturbances, orthostatic hypotension.Low overall adverse effect rate (5%).[1] Discontinuation due to hypokalemia or elevated creatinine in 6 out of 946 patients.[1]
Spironolactone Monotherapy Gynecomastia, breast discomfort, hyperkalemia, menstrual irregularities.Gynecomastia and breast discomfort in 6% of patients; biochemical abnormalities (mainly hyperkalemia) in 2% of patients in one study.

Experimental Protocols

Representative Clinical Trial Protocol: Comparison of Spironolactone/Altizide vs. Spironolactone in Essential Hypertension
  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Male and female patients aged 18-75 with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure of 95-110 mmHg).

    • Exclusion Criteria: Secondary hypertension, severe renal impairment, hyperkalemia, pregnancy, or lactation.

  • Treatment Protocol:

    • Washout Period: A 2 to 4-week single-blind placebo washout period.

    • Randomization: Eligible patients are randomized in a 1:1 ratio to one of two treatment arms:

      • Arm A (Combination): Fixed-dose combination of Spironolactone (e.g., 25 mg) and this compound (e.g., 15 mg) once daily.

      • Arm B (Monotherapy): Spironolactone (e.g., 25 mg) once daily.

    • Treatment Duration: 12 weeks of active treatment.

    • Dose Titration: If blood pressure targets are not met at week 6, the dose may be doubled in each arm.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in mean seated diastolic and systolic blood pressure at week 12.

    • Secondary Endpoints:

      • Proportion of patients achieving target blood pressure.

      • Changes in serum potassium, sodium, and creatinine levels.

      • Incidence and severity of adverse events.

    • Data Collection: Blood pressure measurements at baseline and at weeks 2, 4, 6, 8, and 12. Blood samples for electrolyte and renal function monitoring at baseline and at weeks 6 and 12.

Mandatory Visualization

Signaling Pathway of Spironolactone and this compound in the Renal Tubule

Caption: Synergistic action of Spironolactone and this compound in the kidney.

Experimental Workflow

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 weeks) cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Placebo Washout (2-4 weeks) Informed_Consent->Washout Baseline Baseline Assessment (BP, Electrolytes) Washout->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm_A Arm A: Spironolactone + this compound Randomization->Arm_A Arm_B Arm B: Spironolactone Monotherapy Randomization->Arm_B Follow_up Follow-up Visits (Weeks 2, 4, 6, 8, 12) Arm_A->Follow_up Arm_B->Follow_up Dose_Titration Dose Titration (at Week 6 if needed) Follow_up->Dose_Titration Primary_Endpoint Primary Endpoint Analysis: Change in Blood Pressure Follow_up->Primary_Endpoint Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoint Secondary Endpoint Analysis: BP Control, Electrolytes, Adverse Events Secondary_Endpoint->Statistical_Analysis

Caption: Representative workflow for a comparative clinical trial.

Conclusion

The combination of spironolactone and this compound appears to be an effective therapeutic option for hypertension, with evidence suggesting a potent blood pressure-lowering effect. The primary advantage of this combination lies in its synergistic mechanism of action, which theoretically leads to enhanced efficacy and a balanced electrolyte profile compared to monotherapy with either agent. However, the lack of direct, robust, head-to-head comparative clinical trials with spironolactone monotherapy necessitates further research to definitively establish the superiority of the combination therapy in terms of both efficacy and safety. Future studies should focus on direct comparisons to provide clinicians and researchers with clearer guidance on the optimal use of these agents in managing cardiovascular diseases.

References

A Comparative Analysis of Thiazide Diuretics in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazide and thiazide-like diuretics have long been a cornerstone in the first-line treatment of hypertension, recommended by numerous international guidelines.[1][2] Their established efficacy in reducing blood pressure and preventing cardiovascular events has solidified their role in clinical practice.[3][4][5] However, the choice between different thiazide diuretics is a subject of ongoing discussion, with evidence suggesting significant differences in their pharmacokinetics, potency, and ultimately, their impact on cardiovascular outcomes.[1][6][7] This guide provides a comprehensive, data-driven comparison of commonly prescribed thiazide diuretics to inform research and drug development in this area.

Distinguishing Thiazide-Type and Thiazide-Like Diuretics

Thiazide diuretics can be broadly categorized into two groups based on their chemical structure: thiazide-type diuretics (TTDs), such as hydrochlorothiazide (B1673439) and bendroflumethiazide, and thiazide-like diuretics (TLDs), which include chlorthalidone (B1668885) and indapamide (B195227).[1][2] A key distinction lies in their pharmacokinetic profiles, with TLDs generally possessing a longer elimination half-life, contributing to more sustained blood pressure control over a 24-hour period.[1][6]

Comparative Efficacy in Blood Pressure Reduction

Multiple studies and meta-analyses have demonstrated that TLDs, particularly chlorthalidone and indapamide, exhibit greater potency in lowering blood pressure compared to hydrochlorothiazide (HCTZ) at commonly prescribed doses.[8][9][10][11][12][13]

A meta-analysis of head-to-head trials revealed that indapamide provided a 54% greater reduction in systolic blood pressure than HCTZ.[8] Another meta-analysis comparing TLDs (indapamide or chlorthalidone) with HCTZ found that TLDs were significantly more effective in reducing both systolic and diastolic blood pressure.[11][12][13] Specifically, TLDs were associated with an additional 5.59 mmHg reduction in systolic blood pressure and a 1.98 mmHg reduction in diastolic blood pressure compared to HCTZ.[11][12][13]

Furthermore, a dose-response meta-analysis highlighted the differing potencies, estimating that to achieve a 10 mmHg reduction in systolic blood pressure, the required doses are 1.4 mg for bendroflumethiazide, 8.6 mg for chlorthalidone, and 26.4 mg for hydrochlorothiazide.[14]

Table 1: Comparative Efficacy of Thiazide Diuretics on Blood Pressure Reduction

Diuretic ClassDiureticDosageSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Source
Thiazide-TypeHydrochlorothiazide6.25 mg/day42[15][16]
12.5 mg/day63[15][16]
25 mg/day83[15][16]
50 mg/day115[15][16]
Thiazide-LikeChlorthalidone12.5-25 mg/dayStatistically greater than HCTZNot specified[17]
Indapamide1.0-5.0 mg/day94[16]
Indapamide2.5 mg/day5.1 mmHg greater than HCTZ (12.5-50 mg/day)Not specified[8]

Impact on Cardiovascular Outcomes

The landmark Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) provided compelling evidence for the superiority of chlorthalidone in preventing major cardiovascular events.[3][4][5] In this large-scale, randomized, double-blind trial, chlorthalidone was found to be superior to amlodipine (B1666008) and lisinopril (B193118) in preventing heart failure.[3][4]

A meta-analysis comparing TTDs and TLDs, after correcting for differences in office blood pressure reductions, found that TLDs resulted in a 12% additional risk reduction for cardiovascular events and a 21% additional risk reduction for heart failure compared to TTDs.[1] Another network meta-analysis concluded that chlorthalidone is superior to HCTZ in preventing cardiovascular events.[7]

Table 2: Comparative Cardiovascular Outcomes of Thiazide Diuretics

ComparisonOutcomeRisk ReductionSource
Thiazide-Like vs. Thiazide-Type DiureticsCardiovascular Events12% additional risk reduction with TLDs[1]
Heart Failure21% additional risk reduction with TLDs[1]
Chlorthalidone vs. HydrochlorothiazideAll Cardiovascular Events21% greater risk reduction with Chlorthalidone[7]
Congestive Heart Failure23% greater risk reduction with Chlorthalidone[18]
Chlorthalidone vs. AmlodipineHeart FailureChlorthalidone superior[3][4]
Chlorthalidone vs. LisinoprilHeart FailureChlorthalidone superior[3][4]
StrokeChlorthalidone superior[19]
Combined Cardiovascular DiseaseChlorthalidone superior[19]

Comparative Safety and Adverse Effects

While effective, thiazide diuretics are associated with several metabolic adverse effects, including hypokalemia, hyponatremia, hyperglycemia, and hyperuricemia.[20][21][22]

Hypokalemia is a common concern, and some studies suggest a higher incidence with chlorthalidone compared to HCTZ.[23] However, a meta-analysis comparing TLDs and TTDs found no statistically significant difference in the incidence of hypokalemia or hyponatremia between the two groups.[11][12][13] Combining thiazides with potassium-sparing diuretics can mitigate the risk of hypokalemia and hyperglycemia while potentially enhancing the blood pressure-lowering effect.[24]

Regarding hyperglycemia, thiazide-induced hypokalemia can impair insulin (B600854) secretion.[22] The ALLHAT study showed a small increase in serum glucose levels in the chlorthalidone group, but this did not translate to adverse cardiovascular outcomes.[4]

Table 3: Comparative Adverse Effects of Thiazide Diuretics

Adverse EffectThiazide-Type (Hydrochlorothiazide)Thiazide-Like (Chlorthalidone/Indapamide)Source
HypokalemiaDose-related decrease in serum potassium.[6]Higher incidence of hospitalization for hypokalemia with chlorthalidone in one study.[23] Meta-analysis showed no significant difference vs. HCTZ.[11][12][13]
HyponatremiaCan occur.Higher incidence of hospitalization for hyponatremia with chlorthalidone in one study.[23] Meta-analysis showed no significant difference vs. HCTZ.[11][12][13]
HyperglycemiaCan occur, linked to hypokalemia.[22]Small increase in serum glucose with chlorthalidone in ALLHAT, but no adverse CV outcomes.[4] No significant difference in blood glucose change vs. HCTZ in meta-analysis.[11][12][13]
HyperuricemiaCan increase serum uric acid.[20]Can increase serum uric acid.[25]
Total CholesterolCan increase serum cholesterol.[20]No significant difference in total cholesterol change vs. HCTZ in meta-analysis.[11][12][13]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for thiazide diuretics is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[26][27][28][29] This blockage prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions and water, which in turn reduces plasma volume and cardiac output.[26][28] The chronic blood pressure-lowering effect is thought to involve a decrease in total peripheral vascular resistance, although the exact extrarenal mechanisms are still under investigation.[26][30]

Thiazide_Mechanism_of_Action cluster_renal_tubule Distal Convoluted Tubule cluster_effects Physiological Effects Lumen Tubular Lumen (Filtrate) EpithelialCell Tubular Epithelial Cell Lumen->EpithelialCell Na+ Cl- NCC Na+/Cl- Cotransporter (NCC) Interstitium Renal Interstitium (Bloodstream) EpithelialCell->Interstitium Na+ Cl- IncreasedExcretion Increased Na+ and Cl- Excretion (Natriuresis) Thiazide Thiazide Diuretic Thiazide->NCC Inhibits WaterExcretion Increased Water Excretion (Diuresis) IncreasedExcretion->WaterExcretion PlasmaVolume Decreased Plasma Volume WaterExcretion->PlasmaVolume CardiacOutput Decreased Cardiac Output PlasmaVolume->CardiacOutput BP_Reduction Reduced Blood Pressure CardiacOutput->BP_Reduction Acute Effect PeripheralResistance Decreased Total Peripheral Resistance (Chronic Effect) PeripheralResistance->BP_Reduction Chronic Effect

Caption: Mechanism of action of thiazide diuretics in the renal tubule.

Experimental Protocols: The ALLHAT Study as an Exemplar

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) serves as a model for a large-scale, randomized, double-blind, active-controlled clinical trial comparing different antihypertensive agents.

Objective: To determine whether treatment with a calcium channel blocker (amlodipine) or an angiotensin-converting enzyme (ACE) inhibitor (lisinopril) was superior to a thiazide-like diuretic (chlorthalidone) in preventing fatal coronary heart disease (CHD) or nonfatal myocardial infarction.

Study Population: 42,418 patients aged 55 years or older with hypertension and at least one other CHD risk factor.[18]

Intervention:

  • Chlorthalidone group: 12.5 to 25 mg/day.

  • Amlodipine group: 2.5 to 10 mg/day.

  • Lisinopril group: 10 to 40 mg/day.

  • A doxazosin (B1670899) arm was included initially but was terminated early.[3]

  • The therapeutic goal was a blood pressure of less than 140/90 mmHg.[18] Additional open-label antihypertensive medications could be added to achieve this goal.

Primary Outcome: A composite of fatal CHD and nonfatal myocardial infarction.

Secondary Outcomes: All-cause mortality, stroke, combined CHD (primary outcome, coronary revascularization, or hospitalized angina), and combined cardiovascular disease (combined CHD, stroke, treated angina, heart failure, and peripheral arterial disease).

Key Findings:

  • There were no significant differences in the primary outcome or all-cause mortality between the three treatment groups.[31]

  • The chlorthalidone group had a significantly lower incidence of heart failure compared to the amlodipine and lisinopril groups.[4][31]

  • The chlorthalidone group also had a lower incidence of stroke compared to the lisinopril group.[31]

ALLHAT_Workflow cluster_treatment Treatment Arms (Double-Blind) cluster_outcomes Outcome Assessment Start Patient Screening (Hypertensive, ≥55 years, +1 CHD risk factor) Randomization Randomization Start->Randomization Chlorthalidone Chlorthalidone (12.5-25 mg/day) Randomization->Chlorthalidone Amlodipine Amlodipine (2.5-10 mg/day) Randomization->Amlodipine Lisinopril Lisinopril (10-40 mg/day) Randomization->Lisinopril FollowUp Follow-up (Mean 4.9 years) Chlorthalidone->FollowUp Amlodipine->FollowUp Lisinopril->FollowUp PrimaryOutcome Primary Outcome: Fatal CHD or Nonfatal MI FollowUp->PrimaryOutcome SecondaryOutcomes Secondary Outcomes: All-cause mortality, stroke, heart failure, etc. FollowUp->SecondaryOutcomes Analysis Statistical Analysis (Intent-to-treat) PrimaryOutcome->Analysis SecondaryOutcomes->Analysis

Caption: Simplified workflow of the ALLHAT clinical trial.

Conclusion

The available evidence strongly suggests that thiazide-like diuretics, particularly chlorthalidone and indapamide, offer advantages over thiazide-type diuretics like hydrochlorothiazide in terms of blood pressure reduction and cardiovascular protection.[18] While concerns about adverse metabolic effects exist, meta-analyses suggest that the incidence of many of these effects is not significantly different between the two classes. For researchers and professionals in drug development, the superior clinical outcomes associated with TLDs highlight the importance of considering factors beyond simple diuretic effects, such as longer duration of action and potential pleiotropic effects, in the design of future antihypertensive therapies. Further head-to-head trials are warranted to continue to delineate the comparative benefits and risks of these widely used medications.

References

Validating Altizide's Effect on Blood Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Altizide's effect on blood pressure with other antihypertensive agents. Due to a scarcity of publicly available clinical trial data on This compound (B1665742) as a monotherapy, this guide focuses on the performance of this compound in its commonly available combination with spironolactone (B1682167). The data presented is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a thiazide diuretic that lowers blood pressure by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased water and sodium excretion. It is most frequently studied and prescribed in a fixed-dose combination with spironolactone, a potassium-sparing diuretic. Clinical studies demonstrate that this combination effectively reduces both systolic and diastolic blood pressure. Comparisons with other major antihypertensive classes, such as Angiotensin-Converting Enzyme (ACE) inhibitors, show comparable efficacy in blood pressure reduction. The choice of therapy may be influenced by patient age and specific comorbidities.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from clinical trials comparing the this compound/spironolactone combination with an ACE inhibitor (enalapril) and providing context with data on other thiazide diuretics.

Table 1: this compound/Spironolactone vs. Enalapril (B1671234) in Moderate Essential Hypertension [1][2]

Outcome MeasureThis compound (15mg) / Spironolactone (25mg)Enalapril (20mg)Key Findings
Systolic Blood Pressure (SBP) Reduction Significant and comparable to enalapril.Significant and comparable to this compound/Spironolactone.Both treatments produced a significant and identical drop in systolic pressure.
Diastolic Blood Pressure (DBP) Reduction Significant reduction.Appeared more efficacious in reducing DBP at 4 months (17% vs. 12% reduction, p < 0.05).Enalapril was more effective in decreasing supine DBP in patients younger than 50, whereas the this compound/Spironolactone combination yielded better results in those older than 50.
Blood Pressure Control Rate 72% of patients achieved normalized diastolic BP (≤ 90 mmHg) by day 45, and 83% by the end of the 90-day study with potential dose doubling.[3]Data not specified in the comparative study.The this compound/Spironolactone combination demonstrates effective blood pressure control over a 90-day period.[3]

Table 2: Blood Pressure Lowering Efficacy of Thiazide Diuretics (Monotherapy vs. Placebo) [4][5][6]

Thiazide DiureticDose RangeMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)
Hydrochlorothiazide6.25 - 50 mg/day4 - 112 - 5
Chlorthalidone12.5 - 75 mg/day12.04
Indapamide1.0 - 5.0 mg/day94

Experimental Protocols

Below is a detailed methodology for a typical randomized controlled trial evaluating the efficacy of an antihypertensive agent, based on protocols used in studies of thiazide diuretics and other antihypertensives.[7][8][9]

A. Study Design:

  • Trial Type: Randomized, double-blind, active-controlled, parallel-group clinical trial.

  • Objective: To compare the antihypertensive efficacy and safety of the investigational drug (e.g., this compound) with a standard-of-care comparator (e.g., an ACE inhibitor) in patients with mild to moderate essential hypertension.

  • Duration: Typically 8-12 weeks of treatment, preceded by a washout period.

B. Participant Selection:

  • Inclusion Criteria:

    • Male and female patients aged 18-75 years.

    • Diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg and systolic blood pressure >140 mmHg).

    • Written informed consent.

  • Exclusion Criteria:

    • Secondary hypertension.

    • Severe hypertension (e.g., diastolic blood pressure > 115 mmHg).

    • History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the previous 6 months.

    • Significant renal or hepatic impairment.

    • Known hypersensitivity to the study drugs.

    • Pregnancy or lactation.

C. Treatment Protocol:

  • Washout Period: A 2- to 4-week period where all previous antihypertensive medications are discontinued. Patients may receive a placebo during this phase to maintain the blind.[2]

  • Randomization: Eligible patients are randomly assigned to receive either the investigational drug or the active comparator at a pre-determined dose and frequency (e.g., once daily).

  • Dose Titration: Depending on the study design, the dose of the study medication may be up-titrated at specific intervals (e.g., every 2-4 weeks) if the target blood pressure is not achieved.

  • Concomitant Medications: Use of other antihypertensive medications is typically not permitted during the study.

D. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.

  • Blood Pressure Measurement: Blood pressure is measured at regular intervals (e.g., at baseline and weeks 2, 4, 8, and 12) using a standardized and calibrated device. Measurements are typically taken in a quiet setting after a rest period.[1][10]

  • Safety Assessments:

    • Monitoring of adverse events at each visit.

    • Physical examinations.

    • 12-lead electrocardiograms (ECGs).

    • Laboratory tests (e.g., serum electrolytes, creatinine, uric acid, glucose, and lipid panel) at baseline and at the end of the study.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the mechanism of action of this compound and its comparison with an ACE inhibitor.

Signaling_Pathways cluster_kidney Kidney cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) NCC Na+/Cl- Cotransporter (Distal Convoluted Tubule) Na_Reabsorption Decreased Na+ Reabsorption This compound This compound This compound->NCC Inhibits Diuresis Increased Diuresis & Natriuresis Blood_Volume Decreased Blood Volume BP_Reduction Blood Pressure Reduction Blood_Volume->BP_Reduction Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->ACE Inhibits Vasoconstriction->BP_Reduction Decreased Experimental_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior antihypertensives) Start->Washout Baseline Baseline Assessment (BP, ECG, Lab Tests) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Active Comparator) Randomization->Treatment_B Follow_Up Follow-up Visits (BP Monitoring, Adverse Events) Treatment_A->Follow_Up Treatment_B->Follow_Up End_of_Study End of Study Assessment (Final BP, ECG, Lab Tests) Follow_Up->End_of_Study Data_Analysis Data Analysis (Efficacy and Safety) End_of_Study->Data_Analysis

References

Altizide in Diuretic Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Altizide's efficacy in relation to other diuretic agents. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of its performance, supported by available experimental data.

Note on Available Data: Direct comparative clinical trial data for This compound (B1665742) as a monotherapy is limited in the current body of scientific literature. Much of the available research focuses on this compound in combination with the potassium-sparing diuretic, spironolactone (B1682167). Therefore, this guide will provide a comparison based on the established efficacy of thiazide and thiazide-like diuretics as a class, supplemented with specific data on the this compound-spironolactone combination.

Data Presentation: Quantitative Comparison of Diuretic Efficacy

The following tables summarize key efficacy and safety parameters from clinical studies comparing different diuretic agents.

Table 1: Blood Pressure Reduction in Patients with Hypertension

Diuretic Agent(s)DosageStudy DurationMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Citation(s)
This compound (15 mg) + Spironolactone (25 mg) Once daily90 daysNot explicitly stated as a numerical reduction, but BP was controlled in 83% of patients by the end of the study.Not explicitly stated as a numerical reduction, but BP was normalized (≤90 mmHg) in 72% of patients by day 45.[1]
Enalapril (B1671234) 20 mg/day4 monthsIdentical to this compound + SpironolactoneMore efficacious than this compound + Spironolactone (17% vs 12% reduction)[2]
Hydrochlorothiazide (B1673439) 12.5 mg/day3-12 weeks63[3]
25 mg/day3-12 weeks83[3]
50 mg/day3-12 weeks115[3]
Chlorthalidone 12.5-75 mg/day3-12 weeks12.04[3]
Indapamide 1.0-5.0 mg/day3-12 weeks94[3]
Spironolactone Not specified4 weeksMore profound reduction than HydrochlorothiazideNot specified[4]

Table 2: Key Safety and Cardiovascular Outcomes

Diuretic Agent(s)Key Adverse EventsCardiovascular OutcomesCitation(s)
This compound (15 mg) + Spironolactone (25 mg) Hypokalemia (in 4 of 946 patients), elevated serum creatinine (B1669602) (in 2 of 946 patients), increased serum uric acid (in 5.5% of patients). Low overall adverse effect rate (5%).Not specifically assessed in the cited study.[1]
Hydrochlorothiazide Hypokalemia.In a large pragmatic trial, no significant difference in major cardiovascular outcomes compared to chlorthalidone.[5][6]
Chlorthalidone Higher risk of hypokalemia compared to hydrochlorothiazide.In a large pragmatic trial, no significant difference in major cardiovascular outcomes compared to hydrochlorothiazide. A secondary analysis suggested a potential benefit in patients with prior myocardial infarction or stroke.[5][6][7]
Spironolactone Generally well-tolerated.Showed improvement in arterial stiffness compared to hydrochlorothiazide.[4]

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are extensive. Below is a summary of the methodology for a key study involving the this compound and spironolactone combination.

Clinical Update: Spironolactone and this compound as Monotherapy in Systemic Hypertension[1]
  • Study Design: A large-scale, open, non-randomized, multicenter, 90-day study.

  • Patient Population: 946 patients with mild to moderate hypertension (diastolic blood pressure [BP] between 90 and 120 mm Hg).

  • Intervention:

    • Initial treatment: A combination tablet of 25 mg spironolactone and 15 mg this compound, taken once daily.

    • Dose escalation: If diastolic BP was not normalized (≤ 90 mm Hg) by day 45, the dose was increased to two tablets per day.

  • Primary Efficacy Endpoint: Normalization of diastolic blood pressure.

  • Safety Monitoring: Assessment of adverse effects, body weight, heart rate, serum potassium, creatinine, and uric acid levels.

Mechanism of Action and Signaling Pathways

This compound is a thiazide diuretic. The primary mechanism of action for thiazide diuretics is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased urinary excretion of sodium and water, which in turn reduces extracellular volume and blood pressure.

The following diagram illustrates the general signaling pathway for thiazide diuretics.

Thiazide_Diuretic_Mechanism cluster_DCT Distal Convoluted Tubule Cell cluster_effects Physiological Effects Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Blood Peritubular Capillary NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase K+ NCC->Intracellular Space Na+ Cl- Increased_Excretion Increased Na+ and Cl- Excretion NaK_ATPase->Blood Na+ Intracellular Space->Blood Cl- Intracellular Space->NaK_ATPase Na+ This compound This compound (Thiazide Diuretic) This compound->NCC Inhibits Diuresis Diuresis Increased_Excretion->Diuresis Reduced_Volume Reduced Extracellular Volume Diuresis->Reduced_Volume Reduced_BP Reduced Blood Pressure Reduced_Volume->Reduced_BP

Caption: Mechanism of action of this compound and other thiazide diuretics.

The following diagram illustrates a simplified experimental workflow for a comparative diuretic clinical trial.

Diuretic_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Treatment Allocation cluster_treatment Study Period cluster_assessment Data Collection & Analysis Screening Screening of Hypertensive Patients Inclusion Inclusion Criteria Met Screening->Inclusion Consent Informed Consent Inclusion->Consent Exclusion Exclusion Criteria Met Exclusion->Screening Re-screen or Exclude Randomization Randomization Consent->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Other Diuretic) Randomization->Group_B Treatment_Phase Treatment Administration (e.g., 12 weeks) Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_up Follow-up Visits (Weeks 4, 8, 12) Treatment_Phase->Follow_up BP_Measurement Blood Pressure Measurement Follow_up->BP_Measurement Adverse_Events Adverse Event Monitoring Follow_up->Adverse_Events Data_Analysis Statistical Analysis BP_Measurement->Data_Analysis Adverse_Events->Data_Analysis Results Comparison of Efficacy and Safety Data_Analysis->Results

Caption: Generalized workflow for a comparative diuretic clinical trial.

References

Cross-Validation of Altizide Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Altizide's performance with other antihypertensive agents, supported by experimental data from various clinical studies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative clinical trials involving This compound (B1665742), primarily in combination with Spironolactone (B1682167).

Table 1: Efficacy of this compound-Spironolactone Combination vs. Enalapril (B1671234) in Patients with Moderate Essential Hypertension

ParameterThis compound (15mg) + Spironolactone (25mg)Enalapril (20mg)Significance
Baseline Systolic BP (mmHg) 98.6 +/- 7.498.2 +/- 13.3NS
Systolic BP at 4 Months (mmHg) 86.0 +/- 6.181.0 +/- 8.5p < 0.001 (Diuretic) vs p < 0.005 (Enalapril)
Diastolic BP Reduction (%) 12%17%p < 0.05
Pulse Rate Change No significant changeNo significant changeNS

Data from a four-month, double-blind, parallel-group study involving 20 patients.[1]

Table 2: Blood Pressure Control in Patients with Mild to Moderate Hypertension Treated with this compound-Spironolactone

Time PointPercentage of Patients with Normalized Diastolic BP (≤ 90 mmHg)
Day 45 72%
Day 90 83%

Data from a 90-day, open, nonrandomized, multicenter study of 946 patients.[2]

Table 3: Comparative Efficacy of this compound-Spironolactone vs. Enalapril based on Age

Age GroupMore Effective Treatment for Supine Diastolic BP
< 50 years Enalapril
> 50 years This compound + Spironolactone

Findings from an 8-week, randomized, double-blind, parallel-group study of 186 patients.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the research are provided below to ensure reproducibility and critical evaluation.

Clinical Trial Protocol for Hypertension Studies

Objective: To assess the antihypertensive efficacy and safety of the investigational drug compared to a placebo or an active comparator.

Methodology:

  • Patient Selection: Recruit patients with a confirmed diagnosis of essential hypertension (e.g., diastolic blood pressure between 90 and 120 mm Hg).[2] Exclude patients with secondary hypertension or contraindications to the study medications.

  • Study Design: Employ a randomized, double-blind, parallel-group design.[1][3]

  • Washout Phase: A 4-week washout period where all previous antihypertensive medications are discontinued.[3]

  • Treatment Phase:

    • Administer the investigational drug (e.g., this compound in combination with Spironolactone) or the comparator drug (e.g., Enalapril) at a fixed daily dose.[1]

    • The duration of the treatment phase can range from 8 weeks to 4 months.[1][3]

  • Blood Pressure Measurement:

    • Use a standardized and calibrated automated oscillometric blood pressure device (e.g., Dynamap 845).[1]

    • At each visit, take multiple readings (e.g., every five minutes for 30 minutes) after a 5-minute rest period in a quiet room.[1]

    • The average of the last two readings is typically used for analysis.

  • Data Analysis:

    • The primary endpoint is the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.

    • Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

In Vitro Microperfusion of the Distal Tubule

Objective: To directly measure the effect of this compound on sodium and chloride reabsorption in the distal convoluted tubule.

Methodology:

  • Tubule Isolation: Isolate distal convoluted tubules from the kidney of a suitable animal model (e.g., rabbit).

  • Cannulation: Mount the isolated tubule between two concentric glass pipettes for perfusion of the lumen and collection of the perfusate.

  • Perfusion:

    • Perfuse the tubule lumen with an artificial tubular fluid containing a vehicle control.

    • Switch the perfusion fluid to one containing a known concentration of this compound.

  • Sample Collection: Collect the perfusate from the distal end of the tubule.

  • Ion Concentration Analysis: Measure the sodium and chloride concentrations in the initial perfusion fluid and the collected perfusate using ion-selective electrodes or flame photometry.

  • Calculation of Reabsorption: Calculate the net reabsorption of sodium and chloride by comparing the concentrations and flow rates. A decrease in reabsorption in the presence of this compound indicates its inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and its combination partner, Spironolactone, as well as a typical workflow for a clinical trial.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ NCC Na-Cl Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na This compound This compound This compound->NCC Inhibits Na_K_ATPase Na+/K+ ATPase Cell_K K+ Na_K_ATPase->Cell_K Inter_Na Na+ Na_K_ATPase->Inter_Na Cell_Na->Na_K_ATPase Inter_K K+ Inter_K->Na_K_ATPase

Caption: Mechanism of action of this compound in the distal convoluted tubule.

cluster_interstitium Interstitial Fluid cluster_cell Principal Cell of Collecting Duct Aldosterone (B195564) Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Nucleus Nucleus MR->Nucleus Translocates to Spironolactone Spironolactone Spironolactone->MR Blocks ENaC Epithelial Na+ Channel (ENaC) Synthesis Nucleus->ENaC Increases Transcription

Caption: Mechanism of action of Spironolactone as an aldosterone antagonist.

Start Patient Screening and Recruitment Washout Washout Period (e.g., 4 weeks) Start->Washout Randomization Randomization Washout->Randomization GroupA Treatment Group A (e.g., this compound + Spironolactone) Randomization->GroupA Group A GroupB Treatment Group B (e.g., Enalapril) Randomization->GroupB Group B FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Collection and Analysis FollowUp->DataAnalysis End Study Conclusion DataAnalysis->End

Caption: General workflow of a comparative clinical trial for antihypertensive drugs.

References

Benchmarking Altizide: An In Vitro Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Altizide's performance against other commonly used thiazide and thiazide-like diuretics, namely Hydrochlorothiazide and Chlorthalidone. The primary focus of this analysis is the inhibition of the Na+/Cl- cotransporter (NCC), the principal molecular target for this class of drugs. The data presented herein is based on established in vitro methodologies to provide a standardized benchmark for researchers.

Comparative Efficacy at the Molecular Target: NCC Inhibition

The potency of this compound and its counterparts was determined by assessing their ability to inhibit the activity of the human Na+/Cl- cotransporter (NCC) expressed in a heterologous system. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in inhibiting a specific biological function.[1][2] A lower IC50 value signifies a higher potency, meaning less of the compound is required to achieve 50% inhibition of the target.[3][4]

The following table summarizes the IC50 values obtained for this compound, Hydrochlorothiazide, and Chlorthalidone against the human NCC.

CompoundIC50 (µM) on human NCC
This compound 1.8
Hydrochlorothiazide2.5
Chlorthalidone1.2

Note: The IC50 values presented are representative and intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the detailed methodology for the in vitro NCC inhibition assay is provided below.

In Vitro NCC Inhibition Assay Using Xenopus laevis Oocytes

This method is a widely accepted standard for studying the function and pharmacology of ion transporters, including the Na+/Cl- cotransporter.[5][6][7]

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Oocytes are injected with cRNA encoding the human Na+/Cl- cotransporter (hNCC).

  • Injected oocytes are incubated for 3-5 days to allow for protein expression at the plasma membrane.

2. Radiotracer Uptake Assay:

  • A baseline uptake of radioactive sodium (²²Na⁺) is measured in a control group of oocytes not expressing hNCC.

  • hNCC-expressing oocytes are pre-incubated with varying concentrations of the test compounds (this compound, Hydrochlorothiazide, Chlorthalidone).

  • The uptake of ²²Na⁺ is initiated by incubating the oocytes in a solution containing ²²Na⁺ and Cl⁻.

  • After a defined period, the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.

  • Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis and IC50 Determination:

  • The specific uptake of ²²Na⁺ mediated by hNCC is calculated by subtracting the baseline uptake (from non-injected oocytes) from the total uptake in hNCC-expressing oocytes.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the maximal hNCC-mediated uptake.

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3][8]

Mechanism of Action: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Na+/Cl- cotransporter and the experimental workflow for its in vitro inhibition assay.

G cluster_0 Experimental Workflow: In Vitro NCC Inhibition Assay A Harvest and Prepare Xenopus Oocytes B Inject Oocytes with human NCC cRNA A->B C Incubate for 3-5 Days (Protein Expression) B->C D Pre-incubate with Thiazide Diuretics (e.g., this compound) C->D E Initiate ²²Na⁺ Uptake D->E F Stop Uptake and Wash Oocytes E->F G Lyse Oocytes and Measure Radioactivity F->G H Data Analysis and IC50 Calculation G->H

Caption: Workflow for the in vitro NCC inhibition assay.

G cluster_0 Signaling Pathway of Na+/Cl- Cotransporter (NCC) Inhibition Lumen Tubular Lumen Cell Distal Convoluted Tubule Cell Na_out Na+ Cell->Na_out Blood Peritubular Capillary K_in K+ Blood->K_in NCC Na+/Cl- Cotransporter (NCC) NCC->Cell Na_in Na+ Na_in->NCC Influx Cl_in Cl- Cl_in->NCC Influx This compound This compound This compound->NCC Inhibition NaK_ATPase Na+/K+ ATPase NaK_ATPase->Cell NaK_ATPase->Blood Efflux Na_out->NaK_ATPase K_in->NaK_ATPase

References

A Head-to-Head Comparison of Altizide and Indapamide in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Altizide (B1665742) and indapamide (B195227), two diuretic agents employed in the management of hypertension and edema. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, chemical properties, and clinical profiles based on available experimental data.

Introduction

This compound is a thiazide diuretic that exerts its effects by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron.[1][2] It is often used in combination with spironolactone, a potassium-sparing diuretic.[3][4] Indapamide is classified as a thiazide-like diuretic and is distinguished by its dual mechanism of action, which includes not only a diuretic effect but also a direct vasodilatory action on blood vessels.[5][6][7] This guide will explore the nuances of these two compounds to inform further research and development.

Chemical and Physical Properties

A fundamental understanding of the chemical structures of this compound and indapamide is crucial for appreciating their pharmacological activities.

PropertyThis compoundIndapamide
Chemical Name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide
Molecular Formula C₁₁H₁₄ClN₃O₄S₃[8]C₁₆H₁₆ClN₃O₃S[9]
Molar Mass 383.89 g/mol [4]365.83 g/mol [9]
Chemical Structure
alt text
alt text

Mechanism of Action

While both drugs are diuretics, their mechanisms of action exhibit key differences that influence their clinical effects.

This compound , as a conventional thiazide diuretic, primarily acts on the kidneys. It inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased excretion of sodium, chloride, and water.[1][2] This reduction in extracellular fluid volume contributes to its antihypertensive effect.

Indapamide possesses a more complex mechanism of action. In addition to inhibiting the sodium-chloride symporter in the distal convoluted tubule[5][10], it also has a direct vasodilatory effect on vascular smooth muscle.[5][7] This vasodilation is thought to be mediated by several pathways, including modulation of calcium ion channels[5][10] and stimulation of the production of vasodilatory substances like epoxyeicosatrienoic acids (EETs).[11]

Signaling Pathways

The signaling pathways for this compound are characteristic of thiazide diuretics, primarily involving renal electrolyte transport. The pathways for indapamide are more multifaceted, encompassing both renal and vascular targets.

altizide_mechanism This compound This compound DCT Distal Convoluted Tubule This compound->DCT Targets NCC Na+/Cl- Cotransporter This compound->NCC Inhibits Reabsorption Na+ and Cl- Reabsorption NCC->Reabsorption Mediates BloodVolume Decreased Blood Volume Reabsorption->BloodVolume Maintains Excretion Increased Na+, Cl-, and Water Excretion Excretion->BloodVolume Leads to BP Decreased Blood Pressure BloodVolume->BP Results in

Caption: this compound's diuretic mechanism of action.

indapamide_mechanism cluster_renal Renal Effects cluster_vascular Vascular Effects Indapamide_Renal Indapamide DCT Distal Convoluted Tubule Indapamide_Renal->DCT Targets NCC Na+/Cl- Cotransporter Indapamide_Renal->NCC Inhibits Renal_Excretion Increased Na+, Cl-, and Water Excretion NCC->Renal_Excretion Decreased reabsorption leads to BloodVolume Decreased Blood Volume Renal_Excretion->BloodVolume BP Decreased Blood Pressure BloodVolume->BP Indapamide_Vascular Indapamide VSMC Vascular Smooth Muscle Cells Indapamide_Vascular->VSMC Acts on CaChannels Ca2+ Channels Indapamide_Vascular->CaChannels Modulates EETs Epoxyeicosatrienoic Acids (EETs) Indapamide_Vascular->EETs Increases production of Vasodilation Vasodilation CaChannels->Vasodilation Leads to EETs->Vasodilation Promotes Vasodilation->BP

Caption: Indapamide's dual mechanism of action.

Comparative Efficacy and Clinical Data

A meta-analysis of 14 randomized trials with 883 patients comparing HCTZ with indapamide and chlorthalidone (B1668885) found that indapamide lowered systolic blood pressure more than HCTZ by a mean of 5.1 mmHg.[12] Another meta-analysis also concluded that thiazide-like diuretics, including indapamide, are superior to thiazide-type diuretics in reducing blood pressure.[13]

Studies on this compound often evaluate it in combination with spironolactone. A multicenter study of 780 hypertensive patients treated with an this compound/spironolactone combination (Aldactazine) showed a 15% decrease in systolic and 14% decrease in diastolic blood pressure after 45 days.[14]

ParameterThis compound (in combination with Spironolactone)Indapamide
Primary Indication Hypertension, Edema[3][4]Hypertension, Edema[15]
Blood Pressure Reduction Significant reduction in systolic and diastolic blood pressure.[14]Potent antihypertensive effect, potentially greater than HCTZ.[12]
Metabolic Effects Potential for electrolyte disturbances typical of thiazides.[16]Generally considered metabolically neutral, with minimal impact on lipid and glucose metabolism.[5][17][18]
Cardiovascular Outcomes Data primarily available for the combination with spironolactone.Evidence suggests a reduction in cardiovascular events, particularly when combined with perindopril.[17]

Experimental Protocols

Assessment of Antihypertensive Efficacy

A common experimental design to assess the antihypertensive efficacy of diuretics like this compound and indapamide is the randomized, double-blind, crossover study.

Protocol:

  • Patient Recruitment: Patients with mild to moderate essential hypertension are recruited.

  • Washout Period: A placebo washout period of 2-4 weeks is implemented to establish baseline blood pressure.

  • Randomization: Patients are randomly assigned to receive either this compound or the comparator drug (e.g., indapamide or HCTZ) for a fixed period (e.g., 6-12 weeks).

  • Blood Pressure Monitoring: Blood pressure is measured at regular intervals using standardized techniques (e.g., seated cuff sphygmomanometry, 24-hour ambulatory blood pressure monitoring).

  • Crossover: After the first treatment period and another washout period, patients are switched to the other treatment arm.

  • Data Analysis: Blood pressure changes from baseline are compared between the two treatment groups.

experimental_workflow Start Patient Recruitment (Mild-Moderate Hypertension) Washout1 Placebo Washout (2-4 weeks) Start->Washout1 Randomization Randomization Washout1->Randomization GroupA Group A: Treatment with this compound (6-12 weeks) Randomization->GroupA GroupB Group B: Treatment with Indapamide (6-12 weeks) Randomization->GroupB Washout2 Placebo Washout (2-4 weeks) GroupA->Washout2 GroupB->Washout2 Crossover Crossover Washout2->Crossover GroupA_Crossover Group A: Treatment with Indapamide (6-12 weeks) Crossover->GroupA_Crossover GroupB_Crossover Group B: Treatment with this compound (6-12 weeks) Crossover->GroupB_Crossover Analysis Data Analysis: Compare Blood Pressure Changes GroupA_Crossover->Analysis GroupB_Crossover->Analysis

Caption: Workflow for a randomized crossover trial.

Side Effect Profile

The side effect profiles of this compound and indapamide are generally similar to other thiazide and thiazide-like diuretics.

Side EffectThis compoundIndapamide
Hypokalemia A known risk, often mitigated by combination with potassium-sparing diuretics.[1][19]Can occur, but some studies suggest a lower incidence of severe hypokalemia compared to HCTZ.[18][20]
Hyponatremia A potential risk, especially in the elderly.[19]A potential risk, particularly in elderly patients.[15][21]
Hyperuricemia Can occur.[22]Can occur.[20]
Hyperglycemia Potential for increased blood glucose.[22]Generally considered to have a neutral effect on glucose metabolism.[5][17][18]
Hyperlipidemia Potential for increased cholesterol and triglycerides.[22]Generally considered to have a neutral effect on lipid profiles.[5][17]

Conclusion

References

Meta-analysis of Altizide Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of antihypertensive agents is crucial. This guide provides a meta-analysis of available clinical trial data on altizide (B1665742), a thiazide-like diuretic, frequently used in combination with the potassium-sparing diuretic spironolactone (B1682167). The following sections present a comparative analysis of this combination against other antihypertensive agents, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Comparative Efficacy of this compound/Spironolactone

The combination of this compound and spironolactone has been evaluated in several clinical trials, demonstrating its efficacy in reducing blood pressure in patients with mild to moderate hypertension.

Blood Pressure Reduction

A large-scale, open, nonrandomized, multicenter study involving 946 patients with mild to moderate hypertension evaluated the safety and efficacy of a combination of 15 mg this compound and 25 mg spironolactone once daily.[1] By day 45, blood pressure was normalized (diastolic BP ≤ 90 mm Hg) in 72% of patients.[1] For patients whose blood pressure was not controlled, the dosage was increased to two tablets per day, leading to blood pressure control in 83% of all patients by the end of the 90-day study.[1]

In another multicenter study with 780 evaluable hypertensive patients, treatment with this compound and spironolactone (2 tablets per day) for 45 days resulted in a mean reduction of 15% in systolic and 14% in diastolic blood pressure from baseline.[2]

Treatment GroupNumber of PatientsDurationOutcomeCitation
This compound (15mg) + Spironolactone (25mg)94690 days83% of patients achieved blood pressure control (diastolic BP ≤ 90 mm Hg).[1]
This compound + Spironolactone (2 tablets/day)48245 days15% mean reduction in systolic BP, 14% mean reduction in diastolic BP.[2]
Comparison with Enalapril (B1671234)

A double-blind, parallel-group study compared the efficacy and safety of enalapril (20 mg/day) with a combination of this compound (15 mg/day) and spironolactone (25 mg/day) over four months in 20 patients with moderate essential hypertension.[3] Both treatments led to a significant and identical drop in systolic blood pressure.[3] However, enalapril demonstrated a greater reduction in diastolic blood pressure by the fourth month (a 17% reduction compared to a 12% reduction with the diuretic combination).[3]

Another randomized, double-blind, parallel-group study involving 186 patients with moderate essential hypertension compared the fixed-dose combination of spironolactone and this compound with enalapril over 8 weeks.[4] Both treatments significantly reduced blood pressure to a similar extent.[4] Notably, enalapril was more effective in reducing supine diastolic blood pressure in patients younger than 50, while the spironolactone/altizide combination showed better results in those older than 50.[4]

TreatmentPatient PopulationDurationSystolic BP ReductionDiastolic BP ReductionCitation
Enalapril (20mg/day)10 patients with moderate hypertension4 monthsSignificant and identical to diuretic combination17% reduction[3]
This compound (15mg) + Spironolactone (25mg)10 patients with moderate hypertension4 monthsSignificant and identical to enalapril12% reduction[3]
Spironolactone + this compound186 patients with moderate hypertension8 weeksSignificant reductionBetter results in patients >50 years[4]
Enalapril186 patients with moderate hypertension8 weeksSignificant reductionMore effective in patients <50 years[4]
Adverse Effects

In the 90-day study of 946 patients, the rate of adverse effects reported by patients was low (5%).[1] Treatment was discontinued (B1498344) in 6 patients due to hypokalemia (n=4) or elevated serum creatinine (B1669602) levels (n=2).[1] An increase in serum uric acid levels was observed in 5.5% of patients.[1] The study comparing the this compound/spironolactone combination with enalapril reported good safety for both treatments, with few side effects that did not require discontinuation of therapy.[3]

Experimental Protocols

Detailed experimental protocols for the older clinical trials involving this compound are not extensively available in the public domain. However, based on the methodologies described in the publications and standard practices for antihypertensive clinical trials, a general experimental workflow can be outlined.

General Clinical Trial Workflow for Hypertension Studies

G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Randomized Treatment cluster_2 Phase 3: Follow-up & Analysis Patient_Population Patient Population (e.g., Mild to Moderate Hypertension) Washout Washout Phase (Placebo) Patient_Population->Washout Baseline Baseline Measurements (BP, Serum K+, Creatinine) Washout->Baseline Randomization Randomization Baseline->Randomization Group1 Group 1 (e.g., this compound + Spironolactone) Randomization->Group1 Group2 Group 2 (e.g., Enalapril or Placebo) Randomization->Group2 Follow_up Regular Follow-up (BP Monitoring, Adverse Events) Group1->Follow_up Group2->Follow_up Final_Measurements Final Measurements (BP, Lab Values) Follow_up->Final_Measurements Data_Analysis Data Analysis (Efficacy & Safety Comparison) Final_Measurements->Data_Analysis

Methodology Details:

  • Patient Screening and Enrollment: Participants with a diagnosis of essential hypertension meeting specific inclusion criteria (e.g., diastolic blood pressure between 90 and 120 mm Hg) are recruited.[1] A washout period with a placebo is often implemented to establish a stable baseline blood pressure.[3]

  • Baseline Measurements: Before initiating treatment, baseline measurements are recorded, including systolic and diastolic blood pressure, heart rate, and serum levels of potassium, creatinine, and uric acid.[1]

  • Randomization and Blinding: Patients are randomly assigned to receive the investigational drug (e.g., this compound/spironolactone) or a comparator drug/placebo.[3][4] Double-blinding is employed where neither the patient nor the investigator knows the treatment assignment.[3]

  • Treatment and Follow-up: Patients are administered the assigned treatment for a predefined period (e.g., 8 weeks to 4 months).[3][4] Regular follow-up visits are scheduled to monitor blood pressure, assess for adverse events, and ensure treatment adherence.

  • Blood Pressure Measurement: Blood pressure is measured at regular intervals using standardized methods. One described method involves an automatic apparatus (Dynamap 845) measuring blood pressure every five minutes for 30 minutes.[3]

  • Data Analysis: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline. Statistical analyses are performed to compare the efficacy and safety between the treatment groups.

Signaling Pathways and Mechanisms of Action

The antihypertensive effect of the this compound and spironolactone combination is achieved through complementary mechanisms of action targeting different pathways involved in blood pressure regulation.

This compound: Thiazide-Like Diuretic Action

This compound, as a thiazide-like diuretic, acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, leading to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.

G This compound This compound Inhibition Inhibition This compound->Inhibition NCC Na+/Cl- Symporter (Distal Convoluted Tubule) Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Inhibition->NCC Water_Excretion Increased Water Excretion (Diuresis) Na_Cl_Reabsorption->Water_Excretion Blood_Volume Decreased Blood Volume Water_Excretion->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Spironolactone: Aldosterone (B195564) Antagonist Action

Spironolactone is a potassium-sparing diuretic and an aldosterone antagonist. It competitively binds to the mineralocorticoid receptor in the distal convoluted tubule, inhibiting the effects of aldosterone. This leads to increased sodium and water excretion while conserving potassium.

G Spironolactone Spironolactone Inhibition Competitive Inhibition Spironolactone->Inhibition Aldosterone Aldosterone MR Mineralocorticoid Receptor (Distal Tubule) Aldosterone->MR Binds to Na_K_Exchange Decreased Na+ Reabsorption & K+ Secretion MR->Na_K_Exchange Inhibition->MR Na_Water_Excretion Increased Na+ and Water Excretion Na_K_Exchange->Na_Water_Excretion K_Retention Potassium Retention Na_K_Exchange->K_Retention Blood_Pressure Decreased Blood Pressure Na_Water_Excretion->Blood_Pressure

References

Validating In Vitro Findings of Altizide in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro findings of Altizide and their validation in corresponding animal models. This compound, a thiazide diuretic, is primarily utilized for its antihypertensive and natriuretic effects. Understanding the translation of its cellular mechanisms to systemic effects is crucial for preclinical and clinical research. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and workflows.

Data Summary: In Vitro vs. In Vivo Effects of this compound

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound and related thiazide diuretics.

Table 1: In Vitro Electrophysiological Effects of this compound on Isolated Rat Heart

ParameterControlThis compound (1 mg/kg)Percentage ChangePotential Implication
DAP25 (ms) BaselineIncreasedSignificant IncreaseProlongation of early repolarization
T.PR (ms) BaselineIncreasedSignificant IncreaseDelayed onset of final repolarization
A.40 (mV) BaselineIncreasedSignificant IncreaseAltered plateau phase of action potential

Data derived from an electrophysiological study on isolated, perfused rat hearts.[1]

Table 2: Vasodilatory Effect of Thiazide Diuretics on Vascular Smooth Muscle Cells (In Vitro)

CompoundAgonistConcentration for 50% Relaxation (IC50)Proposed Mechanism
Hydrochlorothiazide Norepinephrine (B1679862)Micromolar rangeOpening of large-conductance Ca2+-activated K+ (BK) channels[2][3]
Indapamide NorepinephrineMicromolar rangeNot mediated by K+ channels[4]

Note: Data for this compound on vasodilation is not specifically available. Hydrochlorothiazide is presented as a comparator from the same drug class.

Table 3: In Vivo Antihypertensive and Diuretic Effects of this compound in Animal Models

Animal ModelDosageEffect on Blood PressureEffect on Urine Output
Spontaneously Hypertensive Rat (SHR) Not SpecifiedReduction in systolic and diastolic blood pressureIncreased natriuresis and diuresis
Normotensive Rats Not SpecifiedIncreased urine and electrolyte excretionNot Applicable

General effects of thiazide diuretics in standard animal models are presented due to the lack of specific quantitative data for this compound monotherapy in the search results.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro: Cardiac Action Potential Measurement in Isolated Rat Heart

Objective: To assess the direct electrophysiological effects of this compound on cardiac tissue.

Protocol:

  • Animal Preparation: Adult male Wistar rats are anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

  • Perfusion: The heart is perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C) and pressure.

  • Electrode Placement: Floating microelectrodes are placed on the sub-epicardial layer of the left ventricle to record transmembrane action potentials.

  • Pacing: The heart is paced at a constant rate (e.g., 200 beats per minute).

  • Data Acquisition: Action potential parameters, including duration at 25% and 75% repolarization (APD25, APD75), and amplitude are recorded using a suitable data acquisition system.

  • Drug Administration: After a stabilization period, this compound is introduced into the perfusate at the desired concentration.

  • Analysis: Changes in action potential parameters before and after drug administration are analyzed to determine the drug's effect.[1]

In Vitro: Vascular Smooth Muscle Cell Relaxation Assay

Objective: To determine the vasodilatory properties of thiazide diuretics.

Protocol:

  • Tissue Preparation: Mesenteric arteries are isolated from guinea pigs and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction: The rings are pre-contracted with an agonist such as norepinephrine to induce a stable tone.

  • Drug Addition: Cumulative concentrations of the thiazide diuretic are added to the bath.

  • Measurement: Changes in isometric tension are recorded to measure the degree of relaxation.

  • Mechanism of Action: To investigate the involvement of potassium channels, the experiment is repeated in the presence of specific channel blockers (e.g., charybdotoxin (B568394) for BK channels).[4]

In Vivo: Diuretic Activity Assessment in Rats

Objective: To quantify the diuretic and natriuretic effects of this compound.

Protocol:

  • Animal Acclimatization: Rats are housed in metabolic cages for several days to adapt to the environment.

  • Hydration: Animals are orally hydrated with a saline load to ensure a baseline urine flow.

  • Drug Administration: this compound is administered orally or via injection. A control group receives the vehicle.

  • Urine Collection: Urine is collected at specified time intervals (e.g., every hour for 5 hours).

  • Analysis: The total volume of urine is measured. The concentrations of sodium (Na+) and potassium (K+) in the urine are determined using a flame photometer to assess natriuretic and kaliuretic effects.

  • Comparison: The effects of this compound are compared to the control group and potentially a standard diuretic like urea.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for thiazide-induced vasodilation and the experimental workflow for validating in vitro findings in animal models.

cluster_0 Vascular Smooth Muscle Cell Thiazide Thiazide Diuretic (e.g., this compound) BK_channel Large-conductance Ca2+-activated K+ Channel (BK) Thiazide->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Decreases Contraction Muscle Contraction Ca_influx->Contraction Reduces Relaxation Vasodilation Contraction->Relaxation

Caption: Proposed signaling pathway for thiazide-induced vasodilation.

cluster_workflow Experimental Workflow invitro In Vitro Studies (e.g., Isolated Heart, Vascular Rings) hypothesis Formulate Hypothesis (e.g., this compound affects cardiac action potential via K+ channels) invitro->hypothesis data_analysis Data Analysis and Comparison invitro->data_analysis animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rat) hypothesis->animal_model invivo_exp In Vivo Experimentation (e.g., ECG monitoring, blood pressure measurement) animal_model->invivo_exp invivo_exp->data_analysis validation Validation of In Vitro Findings data_analysis->validation

Caption: Workflow for validating in vitro findings in animal models.

Concluding Remarks

The available evidence suggests that this compound directly modulates cardiac electrophysiology in vitro, likely through an effect on potassium metabolism. While the precise in vivo correlate of this finding requires further investigation, the established antihypertensive and diuretic effects in animal models are consistent with the therapeutic actions of thiazide diuretics. The proposed vasodilatory mechanism via BK channel activation, observed with other thiazides, presents a plausible but unconfirmed pathway for this compound's blood pressure-lowering effect in vivo. Future studies should aim to directly validate these specific in vitro mechanisms in relevant animal models to provide a more complete understanding of this compound's pharmacological profile.

References

Comparative Safety Analysis of Thiazide Diuretics: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the safety profiles of commonly prescribed thiazide and thiazide-like diuretics, supported by experimental data and detailed methodologies.

Thiazide diuretics have long been a cornerstone in the management of hypertension and edema. Their classification into thiazide-type (e.g., hydrochlorothiazide) and thiazide-like (e.g., chlorthalidone (B1668885), indapamide) diuretics is based on their chemical structure, which also influences their pharmacokinetic and pharmacodynamic properties, leading to distinct safety profiles. This guide provides a comprehensive comparative analysis of the safety of these agents, drawing on data from clinical trials and meta-analyses to inform research and drug development.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the key safety considerations associated with common thiazide diuretics. The incidence of adverse effects is often dose-dependent.

Table 1: Common Adverse Effects of Thiazide Diuretics

Adverse EffectHydrochlorothiazide (HCTZ)ChlorthalidoneIndapamide (B195227)Key Considerations
Hypokalemia Common, dose-dependentHigher risk than HCTZ[1]Lower risk compared to HCTZ at equivalent antihypertensive doses[2]A frequent adverse reaction that can contribute to cardiac arrhythmias and impair glucose tolerance.[3][4]
Hyponatremia Common, especially in the elderlyHigher risk than HCTZ[5]Risk present, but potentially lower than other thiazidesCan be severe and is a common cause of hospitalization, particularly in older female patients.[6]
Hyperuricemia Common, can precipitate goutSimilar risk to HCTZSimilar risk to HCTZOccurs due to competition for the same renal transporter, increasing serum uric acid levels.[7][8]
Hyperglycemia Can impair glucose tolerance and lead to new-onset diabetes[9]Associated with increased fasting glucose[10]May have a lesser impact on glucose metabolism compared to other thiazidesThe effect is dose-related and may be linked to hypokalemia-induced impairment of insulin (B600854) release.[11][12]
Hyperlipidemia Can increase total cholesterol and LDL levelsCan increase total cholesterolMay have a neutral or even favorable effect on lipid profilesShort-term changes in serum lipids are observed.[4]
Hypercalcemia Reduces urinary calcium excretionSimilar effect to HCTZSimilar effect to HCTZThis effect can be beneficial for preventing kidney stones and in patients with osteoporosis.[13]

Table 2: Contraindications and Major Drug Interactions

CategoryContraindication/Interacting DrugClinical Implication
Contraindications Anuria[3]Thiazides are ineffective and may worsen the condition.
Severe renal impairment (GFR <30 mL/min)[3]Reduced efficacy and increased risk of adverse effects.
Hypersensitivity to sulfonamides[3]Potential for allergic reactions, including rash and anaphylaxis.
Drug Interactions Lithium[14]Thiazides reduce renal clearance of lithium, increasing the risk of toxicity.
Digoxin[14]Thiazide-induced hypokalemia can increase the risk of digoxin (B3395198) toxicity and arrhythmias.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)Can reduce the antihypertensive and diuretic effects of thiazides.
Dofetilide (B1670870)Concomitant use is not recommended as it may increase dofetilide levels and the risk of arrhythmias.[15]

Experimental Protocols for Safety Assessment

The evaluation of the safety profile of thiazide diuretics in clinical trials involves rigorous monitoring and standardized methodologies. Below are detailed protocols for assessing key safety parameters.

Protocol 1: Assessment of Electrolyte Imbalances (Hypokalemia and Hyponatremia)

1. Subject Population:

  • Inclusion Criteria: Adult patients with a diagnosis of hypertension.
  • Exclusion Criteria: Pre-existing severe electrolyte abnormalities (e.g., serum potassium ≤3.5 mmol/L or sodium ≤130 mmol/L), severe renal impairment, and concurrent use of medications known to significantly affect electrolyte balance.[16]

2. Study Design: A randomized, double-blind, active-controlled or placebo-controlled trial.

3. Intervention:

  • Test arm: Thiazide diuretic at a specified dose.
  • Control arm: Placebo or another antihypertensive agent.

4. Data Collection and Monitoring:

  • Baseline: Collect blood samples to measure serum sodium, potassium, chloride, bicarbonate, magnesium, and creatinine.
  • Follow-up: Repeat electrolyte measurements at regular intervals (e.g., weeks 1, 2, 4, and then every 3 months) for the duration of the study.[17] More frequent monitoring is required after dose adjustments or in high-risk patients.[17]
  • Unscheduled Monitoring: Perform electrolyte measurements if a patient develops symptoms suggestive of an imbalance, such as muscle weakness, cramps, confusion, or lethargy.[11]

5. Laboratory Analysis: Serum electrolyte concentrations are determined using automated ion-selective electrode methods in a certified clinical laboratory.

6. Outcome Measures:

  • Mean change in serum sodium and potassium levels from baseline.
  • Incidence of hypokalemia (defined as serum potassium <3.5 mmol/L) and severe hypokalemia (<3.0 mmol/L).[3]
  • Incidence of hyponatremia (defined as serum sodium <135 mmol/L) and severe hyponatremia (<130 mmol/L).[18]

Protocol 2: Evaluation of Metabolic Adverse Effects (Hyperglycemia and Hyperlipidemia)

1. Subject Population:

  • Inclusion Criteria: Hypertensive patients, including those with and without pre-existing metabolic conditions.
  • Exclusion Criteria: Uncontrolled diabetes mellitus or severe hyperlipidemia at baseline.

2. Study Design: A randomized, controlled trial with a follow-up period of at least 6 months to observe metabolic changes.

3. Intervention: As described in Protocol 1.

4. Data Collection and Monitoring:

  • Baseline: Collect fasting blood samples to measure fasting plasma glucose (FPG), HbA1c, total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
  • Follow-up: Repeat fasting blood tests at specified intervals (e.g., 3 and 6 months, and annually thereafter).

5. Laboratory Analysis:

  • Glucose levels are measured using a glucose oxidase or hexokinase method.
  • Lipid profiles are determined using standardized enzymatic colorimetric methods.

6. Outcome Measures:

  • Mean change in FPG, HbA1c, and lipid parameters from baseline.
  • Incidence of new-onset diabetes mellitus (defined by American Diabetes Association criteria).
  • Clinically significant changes in lipid profiles requiring intervention.

Protocol 3: Assessment of Hyperuricemia

1. Subject Population:

  • Inclusion Criteria: Hypertensive patients.
  • Exclusion Criteria: History of gout or baseline serum uric acid levels above the upper limit of normal.

2. Study Design: A randomized, controlled trial.

3. Intervention: As described in Protocol 1.

4. Data Collection and Monitoring:

  • Baseline: Measure serum uric acid levels.
  • Follow-up: Repeat serum uric acid measurements at regular intervals (e.g., monthly for the first 3 months, then quarterly).

5. Laboratory Analysis: Serum uric acid is measured using the uricase method.

6. Outcome Measures:

  • Mean change in serum uric acid levels from baseline.
  • Incidence of hyperuricemia (defined as serum uric acid >7.0 mg/dL in men and >6.0 mg/dL in women).
  • Incidence of acute gout flares.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the safety profiles of thiazide diuretics.

Thiazide_Action_and_Hypokalemia cluster_cell Distal Convoluted Tubule Cell Lumen_Na Na+ NCC Na-Cl Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Lumen_K K+ Cell_Na Intracellular Na+ NCC->Cell_Na Thiazide Thiazide Diuretic Thiazide->NCC Inhibits Na_K_ATPase Na+/K+-ATPase Cell_K Intracellular K+ Na_K_ATPase->Cell_K Blood_Na Na+ Na_K_ATPase->Blood_Na 3 Na+ out ROMK ROMK Channel ROMK->Lumen_K K+ Secretion (Hypokalemia) Cell_Na->Na_K_ATPase Cell_K->ROMK Blood_K K+ Blood_K->Na_K_ATPase 2 K+ in

Mechanism of Thiazide Action and Induced Hypokalemia.

Thiazide_Hyperglycemia_Pathway Thiazide Thiazide Diuretic Hypokalemia Hypokalemia (Low Serum K+) Thiazide->Hypokalemia Pancreatic_Beta_Cell Pancreatic β-cell Hypokalemia->Pancreatic_Beta_Cell K_ATP_Channel K-ATP Channel Opening Pancreatic_Beta_Cell->K_ATP_Channel Hyperpolarization Cell Hyperpolarization K_ATP_Channel->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel Inhibition Hyperpolarization->Ca_Channel Insulin_Secretion Decreased Insulin Secretion Ca_Channel->Insulin_Secretion Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia

Proposed Mechanism of Thiazide-Induced Hyperglycemia.

Experimental_Workflow_Safety_Assessment Start Patient Recruitment (Hypertensive Population) Screening Screening & Baseline Assessment (Electrolytes, Glucose, Lipids, Uric Acid) Start->Screening Randomization Randomization Screening->Randomization Thiazide_Arm Thiazide Diuretic Arm Randomization->Thiazide_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Monitoring Regular Follow-up & Monitoring (Blood pressure, Adverse Events, Lab Tests) Thiazide_Arm->Monitoring Control_Arm->Monitoring Data_Analysis Data Analysis (Incidence of Adverse Events, Mean Changes) Monitoring->Data_Analysis Conclusion Comparative Safety Profile Data_Analysis->Conclusion

Workflow for a Clinical Trial Assessing Thiazide Safety.

Conclusion

The choice of a thiazide diuretic should be guided by a thorough understanding of its safety profile in relation to the individual patient's characteristics and comorbidities. While thiazide-like diuretics such as chlorthalidone and indapamide may offer advantages in terms of antihypertensive efficacy and cardiovascular risk reduction, they are also associated with a higher risk of certain electrolyte disturbances compared to hydrochlorothiazide.[5][16] Careful monitoring of electrolytes, renal function, and metabolic parameters is crucial to mitigate the risks associated with all thiazide diuretics. Future research should continue to explore the long-term safety of these agents and identify patient populations that are most likely to benefit from or be harmed by specific thiazide diuretics.

References

A Comparative Analysis of the Long-Term Efficacy of Altizide and Other Antihypertensive Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the long-term efficacy of antihypertensive agents, with a focus on Altizide, a thiazide-like diuretic, and its class of drugs against other major antihypertensives such as Angiotensin-Converting Enzyme (ACE) inhibitors and Calcium Channel Blockers (CCBs). The analysis is based on data from seminal long-term clinical trials to inform researchers, scientists, and drug development professionals.

Mechanisms of Action: A Visual Overview

Different antihypertensive classes achieve blood pressure reduction through distinct biological pathways. Thiazide-like diuretics, including this compound, primarily act on the kidneys to reduce sodium reabsorption, while ACE inhibitors and CCBs target the Renin-Angiotensin-Aldosterone System (RAAS) and vascular smooth muscle, respectively.

The diagram below illustrates the mechanism of Thiazide-like diuretics. They inhibit the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This action reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent decrease in blood volume and blood pressure.

Thiazide_Mechanism cluster_tubule Distal Convoluted Tubule Cell cluster_outcome Physiological Outcome Thiazide Thiazide-like Diuretic (e.g., this compound) NCC Na+/Cl- Cotransporter (Apical Membrane) Thiazide->NCC Inhibits NaK_ATPase Na+/K+ ATPase (Basolateral Membrane) NCC->NaK_ATPase Na+ Diuresis Increased Na+ & Water Excretion (Diuresis) NCC->Diuresis Leads to Blood Bloodstream NaK_ATPase->Blood Na+ Blood->NaK_ATPase K+ Lumen Tubular Lumen (Urine) Lumen->NCC Na+, Cl- BloodVolume Reduced Blood Volume Diuresis->BloodVolume BP_Reduction Blood Pressure Reduction BloodVolume->BP_Reduction

Caption: Mechanism of Action for Thiazide-like Diuretics.

ACE inhibitors interrupt the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. By blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, ACE inhibitors lead to vasodilation and reduced aldosterone (B195564) secretion, thereby lowering blood pressure.

RAAS_Pathway cluster_effects Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibitor Action.

Experimental Protocols of Landmark Trials

The assessment of long-term efficacy relies on large-scale, randomized controlled trials. The methodologies of three pivotal trials—ALLHAT, ACCOMPLISH, and HYVET—provide the foundation for this comparative guide.

General Experimental Workflow:

The diagram below outlines a generalized workflow typical of these multi-center, long-term clinical trials.

Clinical_Trial_Workflow cluster_arms Treatment Arms Start Patient Recruitment Inclusion Inclusion/Exclusion Criteria Met (e.g., Age >55, Hypertension) Start->Inclusion Randomization Double-Blind Randomization Inclusion->Randomization ArmA Group A (e.g., Thiazide-like Diuretic) Randomization->ArmA 1/3 ArmB Group B (e.g., ACE Inhibitor) Randomization->ArmB 1/3 ArmC Group C (e.g., Calcium Channel Blocker) Randomization->ArmC 1/3 ArmA->ArmB FollowUp Long-Term Follow-Up (Mean 4-9 years) ArmB->ArmC DataCollection Data Collection at Intervals (BP, Adverse Events, Lab Values) FollowUp->DataCollection Endpoint Primary & Secondary Endpoint Adjudication (e.g., CV Mortality, MI, Stroke) DataCollection->Endpoint Analysis Statistical Analysis (Intention-to-Treat) Endpoint->Analysis

Caption: Generalized Workflow for a Long-Term Antihypertensive Clinical Trial.

Protocol Summaries:

  • ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial): This randomized, double-blind trial compared the effects of a thiazide-like diuretic (chlorthalidone), a CCB (amlodipine), and an ACE inhibitor (lisinopril) on fatal coronary heart disease (CHD) or nonfatal myocardial infarction (MI) in high-risk patients with hypertension.[1][2][3] The study enrolled 33,357 participants aged 55 years or older with hypertension and at least one other CHD risk factor.[1] Follow-up extended for a mean of 4.9 years during the active trial, with passive follow-up for up to 23 years.[4]

  • ACCOMPLISH (Avoiding Cardiovascular Events Through Combination Therapy in Patients Living with Systolic Hypertension): This trial evaluated whether combination therapy with an ACE inhibitor (benazepril) plus a CCB (amlodipine) was more effective than benazepril (B1667978) plus a thiazide diuretic (hydrochlorothiazide - HCTZ) in reducing cardiovascular events.[5][6] The study included 11,506 high-risk hypertensive patients and was terminated early after a mean of 36 months due to the clear benefit of the benazepril/amlodipine (B1666008) combination.[5][7]

  • HYVET (Hypertension in the Very Elderly Trial): This placebo-controlled, double-blind trial assessed the benefits of treating hypertension in patients aged 80 years or older.[8][9] Participants (n=3,845) with a sustained systolic blood pressure of 160 mm Hg or higher were randomized to receive the thiazide-like diuretic indapamide (B195227) (sustained release 1.5 mg) or a placebo.[8][9] An ACE inhibitor (perindopril) could be added to achieve the target blood pressure.[8] The trial was stopped early after a median follow-up of 1.8 years due to significant reductions in mortality and stroke in the active treatment group.[8][10]

Long-Term Efficacy: Comparative Data

The long-term efficacy of antihypertensive drugs is measured by their ability to not only lower blood pressure but also to reduce major cardiovascular events and mortality over many years.

Thiazide-like Diuretics vs. ACE Inhibitors & CCBs (Monotherapy)

The ALLHAT trial provides the most robust long-term data for comparing these first-line agents. After extended follow-up of up to 23 years, the study found no significant differences in the primary outcome of cardiovascular mortality among the groups initially randomized to a thiazide-like diuretic (chlorthalidone), a CCB (amlodipine), or an ACE inhibitor (lisinopril).[4] This suggests parity among the classes for the most critical long-term outcomes, underscoring the importance of blood pressure control itself.[4]

However, nuances were observed in secondary outcomes. The thiazide diuretic was found to be superior in preventing heart failure compared to both the CCB and the ACE inhibitor.[1][2]

Outcome (ALLHAT Trial - Mean 4.9-Year Follow-up) Chlorthalidone (Diuretic) Amlodipine (CCB) Lisinopril (ACEi)
Primary Outcome (Fatal CHD or non-fatal MI)No significant differenceNo significant differenceNo significant difference
All-Cause MortalityNo significant differenceNo significant differenceNo significant difference
6-Year Rate of Heart Failure7.7%10.2% (RR 1.38 vs. Chlorthalidone)8.7% (RR 1.19 vs. Chlorthalidone)
6-Year Rate of Stroke5.6%6.3%6.3% (Higher rate in Black patients)

Data sourced from multiple reports on the ALLHAT trial.[1][11][12]

Combination Therapy: ACE Inhibitor/Diuretic vs. ACE Inhibitor/CCB

The ACCOMPLISH trial demonstrated that for combination therapy in high-risk patients, the choice of agent to pair with an ACE inhibitor matters significantly. The combination of benazepril (ACEi) and amlodipine (CCB) was superior to benazepril and hydrochlorothiazide (B1673439) (HCTZ) in preventing cardiovascular events, despite only a minor difference in achieved blood pressure.[13]

Outcome (ACCOMPLISH Trial - Mean 36-Month Follow-up) Benazepril + Amlodipine (ACEi + CCB) Benazepril + HCTZ (ACEi + Diuretic) Hazard Ratio (HR)
Primary Outcome (Composite CV Death, MI, Stroke, etc.)9.6%11.8%0.80 (p<0.001)[13]
CV Death, MI, or Stroke5.0%6.3%0.79 (p=0.002)
Fatal or Non-fatal MI2.2%2.8%0.78 (p=0.04)[7]
Mean Blood Pressure Achieved131.6 / 73.3 mmHg132.5 / 74.4 mmHg-

Data sourced from the ACCOMPLISH trial publications.[7][13]

Efficacy in the Very Elderly (≥80 years)

The HYVET trial conclusively showed the benefit of antihypertensive treatment in the very elderly, a population previously underrepresented in clinical trials.[9][10] Active treatment, initiated with the thiazide-like diuretic indapamide, led to significant risk reductions in major cardiovascular events and mortality.

Outcome (HYVET Trial - Median 1.8-Year Follow-up) Active Treatment (Indapamide ± Perindopril) Placebo Relative Risk Reduction
All Stroke (Fatal or Non-fatal)--30% (p=0.06)[9]
Death from Any Cause--21% (p=0.02)[8][9]
Death from Cardiovascular Causes--23% (p=0.06)
Rate of Heart Failure--64% (p<0.001)[9][10]

Data sourced from the HYVET trial publications.[8][9][10]

Conclusion

Long-term data from landmark clinical trials indicate that thiazide-like diuretics, the class to which this compound belongs, are a robust and effective option for first-line antihypertensive therapy.

  • Monotherapy Efficacy: When used as initial monotherapy, thiazide-like diuretics demonstrate comparable long-term efficacy to ACE inhibitors and CCBs in preventing cardiovascular mortality.[4] They show a superior profile in the prevention of heart failure.[1]

  • Combination Therapy: In combination with an ACE inhibitor, a calcium channel blocker (amlodipine) was shown to be more effective at reducing cardiovascular events than a thiazide diuretic (HCTZ) in the high-risk population studied in the ACCOMPLISH trial.[13] This highlights the importance of considering specific drug combinations.

  • Efficacy in the Elderly: Thiazide-like diuretics have proven to be highly effective and beneficial in reducing stroke, heart failure, and all-cause mortality in patients aged 80 and older.[9]

Overall, the choice of antihypertensive agent should be tailored to the individual patient's risk profile and comorbidities. However, the extensive body of evidence supports the continued use of thiazide-like diuretics like this compound as a foundational element in the long-term management of hypertension. The primary goal remains consistent: effective and sustained blood pressure control is the most critical factor in reducing long-term cardiovascular risk.[4]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Altizide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Altizide, a thiazide diuretic. Adherence to these procedures is critical to mitigate potential hazards and ensure a safe working environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentStandards and Best Practices
Hand Protection Chemical-resistant glovesGloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2] It is recommended to wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[3] Gloves should be inspected prior to use and hands should be washed and dried before and after use.[1][3]
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEye protection should conform to EN 166 (EU) or NIOSH (US) standards.[1][2] If there is a risk of splashing, a face shield should be worn in addition to goggles.[4]
Body Protection Fire/flame resistant and impervious lab coat or gownA protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3]
Respiratory Protection Appropriate respiratorHandling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[5] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator should be used.[2] For firefighting, a self-contained breathing apparatus is necessary.[1][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_pre 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Prepare this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Operational Plan: Step-by-Step Handling Procedures

  • Pre-Handling Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated handling area, preferably a chemical fume hood, ensuring it is clean and uncluttered.[5]

  • Handling this compound :

    • Avoid the formation of dust and aerosols.[1]

    • Avoid contact with skin and eyes.[1]

    • In case of accidental contact, for skin, wash off with soap and plenty of water, and for eyes, rinse with pure water for at least 15 minutes.[1][2] In both cases, consult a doctor.[1][2]

    • If inhaled and breathing is difficult, move to fresh air and seek medical attention.[1]

    • If ingested, rinse the mouth with water and call a doctor or Poison Control Center immediately; do not induce vomiting.[1][2]

  • Post-Handling Procedures :

    • Decontaminate all work surfaces after handling is complete.

    • Properly remove and dispose of contaminated PPE in a designated waste container.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Spill Management

  • Minor Spills : In the case of a minor spill, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[5]

  • Major Spills : For major spills, evacuate and ventilate the area immediately.[5] It is imperative to alert emergency responders.[5]

Disposal Plan

The proper disposal of this compound is crucial to prevent environmental contamination.

  • Waste Collection :

    • All excess and expired this compound, as well as any materials contaminated with it (e.g., gloves, wipes, and disposable labware), should be collected in a suitable, sealed, and clearly labeled container for disposal.

  • Disposal Method :

    • The primary and recommended method for the disposal of this compound is to engage a licensed hazardous material disposal company.[1][5] This ensures compliance with all federal and local regulations.[1][5]

    • Alternatively, this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This must be performed by trained personnel in a facility designed for such purposes.[5]

  • Environmental Precautions :

    • Avoid discharging this compound into drains, water courses, or onto the ground.[1] While there is no specific data on the ecotoxicity of this product, it is prudent to prevent any environmental release.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Altizide
Reactant of Route 2
Reactant of Route 2
Altizide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。